molecular formula C8H3ClF4O2 B150782 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid CAS No. 129931-45-9

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

Cat. No.: B150782
CAS No.: 129931-45-9
M. Wt: 242.55 g/mol
InChI Key: UINXNXRHKMRASA-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C8H3ClF4O2 and its molecular weight is 242.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINXNXRHKMRASA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378686
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid
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Molecular Weight

242.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129931-45-9
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid
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Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 129931-45-9

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and applications of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid. This fluorinated benzoic acid derivative is a valuable building block in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₈H₃ClF₄O₂. Its molecular weight is 242.55 g/mol . A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 129931-45-9BLDpharm[1]
Molecular Formula C₈H₃ClF₄O₂Santa Cruz Biotechnology[2]
Molecular Weight 242.57 g/mol Santa Cruz Biotechnology[2]
Appearance White to off-white powder or crystals---
Melting Point Not available---
Boiling Point Not available---
Solubility Soluble in many organic solvents---

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. A representative experimental protocol is detailed below, based on established chemical literature.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of the target compound from commercially available starting materials.

Materials:

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization: 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

  • Sandmeyer Reaction: The cold diazonium salt solution is slowly added to a solution of copper(I) cyanide. The reaction is stirred at room temperature to facilitate the conversion of the diazonium salt to the corresponding benzonitrile.

  • Hydrolysis: The resulting benzonitrile is then subjected to acidic hydrolysis. Concentrated sulfuric acid is added, and the mixture is heated under reflux. This step converts the nitrile group to a carboxylic acid.

  • Work-up and Purification: After cooling, the reaction mixture is poured onto ice and the crude product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude this compound can be further purified by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules. The presence of chlorine, fluorine, and a trifluoromethyl group can significantly influence the lipophilicity, metabolic stability, and binding affinity of the final drug candidate.

A notable application is in the development of influenza virus fusion inhibitors. For instance, it has been used as a starting material in the synthesis of N-[(thiophen-3-yl)methyl]benzamides, which have shown inhibitory activity against H1 and H5 hemagglutinins of the influenza virus.[3]

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of this compound to its application as a building block in the development of influenza fusion inhibitors.

workflow cluster_synthesis Synthesis cluster_application Application in Drug Discovery start Starting Materials (e.g., Substituted Aniline) diazotization Diazotization start->diazotization 1. NaNO2, HCl sandmeyer Sandmeyer Reaction (Nitrile Formation) diazotization->sandmeyer 2. CuCN hydrolysis Hydrolysis (Carboxylic Acid Formation) sandmeyer->hydrolysis 3. H2SO4, Heat purification Purification hydrolysis->purification 4. Extraction & Recrystallization final_product 3-Chloro-2-fluoro-5- (trifluoromethyl)benzoic acid purification->final_product activation Carboxylic Acid Activation (e.g., to Acyl Chloride) final_product->activation coupling Amide Coupling with Amine Scaffold activation->coupling SOCl2 bio_compound Biologically Active Compound (e.g., Influenza Fusion Inhibitor) coupling->bio_compound Amine testing Biological Testing (e.g., EC50 Determination) bio_compound->testing

Caption: Synthetic and application workflow.

Safety Information

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Spectral Data

Characterization of this compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra are proprietary to suppliers, typical spectral data would confirm the presence of the aromatic, carboxylic acid, chloro, fluoro, and trifluoromethyl functional groups. Commercial suppliers can provide compound-specific spectral data upon request.[1]

References

Physicochemical Properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid (CAS No. 129931-45-9). The information presented herein is essential for its application in research, chemical synthesis, and drug development. This document summarizes key quantitative data, details standardized experimental protocols for property determination, and provides a visual representation of a general experimental workflow for the characterization of similar compounds.

Core Physicochemical Data

The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. The following table summarizes the available experimental and predicted data for this compound.

PropertyValueData Type
Molecular Formula C₈H₃ClF₄O₂-
Molecular Weight 242.56 g/mol -
Melting Point 89-91°CExperimental
Boiling Point 254.9°C at 760 mmHgExperimental
Density 1.599 g/cm³Experimental
Vapor Pressure 0.00868 mmHg at 25°CExperimental
pKa Value not experimentally determinedPredicted
logP (Octanol-Water Partition Coefficient) Value not experimentally determinedPredicted
Aqueous Solubility Data not available-
Solubility in Organic Solvents Data not available-

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound should follow standardized and validated methodologies to ensure accuracy and reproducibility. The following are detailed summaries of appropriate experimental protocols based on internationally recognized guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point is determined as the temperature at which the substance transitions from a solid to a liquid state.

  • Apparatus: A capillary melting point apparatus or a differential scanning calorimeter (DSC) can be used.

  • Procedure (Capillary Method):

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-4 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Apparatus: A standard distillation setup or a dynamic vapor pressure apparatus.

  • Procedure (Distillation Method):

    • A sample of the compound is placed in a distillation flask with boiling chips.

    • A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

    • The flask is heated, and the temperature is recorded when the liquid is boiling and the vapor condensate is dripping from the thermometer bulb at a steady rate.

    • The observed boiling point is corrected to standard atmospheric pressure (760 mmHg).

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.

  • Apparatus: A calibrated pH meter with a suitable electrode, a burette, and a magnetic stirrer.

  • Procedure:

    • A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

logP Determination (Shake-Flask Method - OECD Guideline 107)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity.

  • Apparatus: Separatory funnels, a mechanical shaker, and an analytical instrument for concentration determination (e.g., HPLC-UV).

  • Procedure:

    • n-Octanol and water are mutually saturated before the experiment.

    • A known amount of this compound is dissolved in either water or n-octanol.

    • A known volume of this solution is placed in a separatory funnel with a known volume of the other immiscible solvent.

    • The funnel is shaken until equilibrium is reached.

    • The phases are separated, and the concentration of the compound in each phase is determined analytically.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Aqueous Solubility Determination (OECD Guideline 105)

Aqueous solubility is the maximum concentration of a substance that will dissolve in water at a specific temperature.

  • Apparatus: Vials, a constant temperature shaker or stirrer, and an analytical instrument for concentration determination.

  • Procedure (Flask Method):

    • An excess amount of the solid compound is added to a known volume of water in a flask.

    • The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The solution is then filtered or centrifuged to remove undissolved solid.

    • The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel benzoic acid derivative.

G cluster_0 Sample Preparation & Purity cluster_1 Property Determination cluster_2 Data Analysis & Reporting Sample Receive/Synthesize Compound Purification Purification (e.g., Recrystallization) Sample->Purification Purity Purity Analysis (e.g., HPLC, NMR) Purification->Purity MeltingPoint Melting Point (OECD 102) Purity->MeltingPoint BoilingPoint Boiling Point (OECD 103) Purity->BoilingPoint pKa pKa (Potentiometric Titration) Purity->pKa logP logP (OECD 107) Purity->logP Solubility Aqueous Solubility (OECD 105) Purity->Solubility DataAnalysis Data Compilation & Analysis MeltingPoint->DataAnalysis BoilingPoint->DataAnalysis pKa->DataAnalysis logP->DataAnalysis Solubility->DataAnalysis Report Technical Report Generation DataAnalysis->Report

Physicochemical Characterization Workflow

Elucidating the Molecular Architecture: A Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid. This halogenated and trifluoromethylated benzoic acid derivative presents a unique analytical challenge, and this document outlines the key spectroscopic and analytical techniques essential for its unambiguous characterization.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These values are crucial for sample handling, purification, and analytical method development.

PropertyValue
CAS Number 129931-45-9
Molecular Formula C₈H₃ClF₄O₂
Molecular Weight 242.55 g/mol
Appearance White to off-white crystalline solid
Purity ≥96% (typical)

Structural Elucidation Workflow

The definitive identification of this compound relies on a synergistic approach employing multiple spectroscopic techniques. The logical flow of this process is depicted below.

G Figure 1. General Workflow for Structure Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_detail NMR Techniques cluster_confirmation Structure Confirmation Synthesis Proposed Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Purification->NMR Data_Integration Integration of All Spectral Data MS->Data_Integration IR->Data_Integration H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR F19_NMR ¹⁹F NMR NMR->F19_NMR H1_NMR->Data_Integration C13_NMR->Data_Integration F19_NMR->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Figure 1. General Workflow for Structure Elucidation

The chemical structure of the target compound is visualized below, indicating the substitution pattern on the benzoic acid core.

Figure 2. Chemical Structure of the target compound

Experimental Protocols and Data Interpretation

Mass Spectrometry (MS)

Experimental Protocol:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is recommended due to the acidic proton of the carboxylic acid, which is readily lost to form [M-H]⁻. Electron Impact (EI) can also be used to observe fragmentation patterns.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is crucial for accurate mass determination.

  • Sample Preparation: The sample should be dissolved in a suitable solvent like methanol or acetonitrile and infused directly or injected via liquid chromatography.

Data Interpretation:

  • Molecular Ion Peak: In ESI-MS, the primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus one proton. For C₈H₃ClF₄O₂, the expected m/z would be approximately 240.97. High-resolution mass spectrometry will provide the exact mass, confirming the elemental composition.

  • Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak. The ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) will be approximately 3:1.[1][2][3] This is a definitive indicator of a single chlorine atom in the molecule.

Infrared (IR) Spectroscopy

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples. Alternatively, the sample can be prepared as a KBr pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

Wavenumber (cm⁻¹)VibrationExpected Appearance
3300-2500O-H stretch of the carboxylic acidA very broad and strong band, often obscuring the C-H stretches in the same region.[4][5]
~1700C=O stretch of the carboxylic acidA strong, sharp absorption.[4][5][6]
1320-1210C-O stretch of the carboxylic acidA medium to strong band.[4]
1300-1100C-F stretches (aromatic and CF₃)Strong, sharp absorptions.
800-600C-Cl stretchA medium to strong absorption.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Solvent: A deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) should be used. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiments: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra should be acquired. 2D NMR experiments like COSY and HSQC can be used to confirm assignments.

Data Interpretation:

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically >10 ppm, which is exchangeable with D₂O.[7]

    • Aromatic Protons: Two distinct signals are expected for the two protons on the aromatic ring. Due to the substitution pattern, they will likely appear as doublets or multiplets in the aromatic region (7.0-8.5 ppm). The electron-withdrawing nature of the substituents will shift these protons downfield.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm is characteristic of a carboxylic acid carbonyl carbon.[5]

    • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons attached to the electronegative F and Cl atoms will be significantly affected. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

    • Trifluoromethyl Carbon (-CF₃): A quartet is expected around 120-130 ppm with a large ¹J(C,F) coupling constant.

  • ¹⁹F NMR:

    • Aromatic Fluorine (-F): A single resonance is expected for the fluorine atom directly attached to the aromatic ring. Its chemical shift will be influenced by the adjacent chloro and carboxyl groups.

    • Trifluoromethyl Group (-CF₃): A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[8] The chemical shift is typically in the range of -50 to -70 ppm relative to CFCl₃.[8]

Proposed Synthetic Pathway

For instance, a synthetic strategy could involve the selective halogenation of a trifluoromethyl-substituted toluene, followed by oxidation of the methyl group to a carboxylic acid. The introduction of the fluorine and chlorine atoms at specific positions would require careful selection of reagents and reaction conditions, potentially involving electrophilic aromatic substitution reactions.

Conclusion

The structural elucidation of this compound necessitates a multi-faceted analytical approach. By integrating the data from mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy, a complete and unambiguous assignment of its chemical structure can be achieved. The methodologies and expected spectral features outlined in this guide provide a robust framework for researchers and scientists engaged in the synthesis and characterization of this and other complex halogenated aromatic compounds.

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid, a valuable building block in pharmaceutical and agrochemical research. The information presented is curated for an audience with a strong background in organic chemistry and is intended to facilitate the practical application of these synthetic routes in a laboratory setting. This document details potential multi-step syntheses, including key transformations such as diazotization, Sandmeyer reactions, Balz-Schiemann reactions, and oxidation or carboxylation reactions.

Introduction

This compound is a highly functionalized aromatic carboxylic acid. The presence of chloro, fluoro, and trifluoromethyl substituents on the benzoic acid core imparts unique electronic and lipophilic properties, making it an attractive intermediate for the synthesis of novel bioactive molecules. The strategic placement of these functional groups allows for diverse chemical modifications, providing access to a wide range of derivatives for screening in drug discovery and crop protection programs.

This guide outlines two primary retrosynthetic approaches for the synthesis of the target molecule, starting from commercially available precursors. Each proposed pathway is broken down into key synthetic steps, with detailed experimental protocols and expected yields where available in the public domain.

Proposed Synthesis Pathways

Two logical and feasible synthetic pathways are presented for the synthesis of this compound.

Pathway 1: Synthesis via Oxidation of a Substituted Toluene

This pathway focuses on the late-stage introduction of the carboxylic acid functionality through the oxidation of a corresponding toluene derivative. The key intermediate for this route is 3-chloro-2-fluoro-5-(trifluoromethyl)toluene.

Pathway 1: Oxidation of a Substituted Toluene cluster_0 Synthesis of Key Intermediate cluster_1 Final Product Formation 2_fluoro_5_trifluoromethyl_aniline 2-Fluoro-5-(trifluoromethyl)aniline 3_chloro_2_fluoro_5_trifluoromethyl_aniline 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline 2_fluoro_5_trifluoromethyl_aniline->3_chloro_2_fluoro_5_trifluoromethyl_aniline Electrophilic Chlorination 3_chloro_2_fluoro_5_trifluoromethyl_toluene 3-Chloro-2-fluoro-5-(trifluoromethyl)toluene 3_chloro_2_fluoro_5_trifluoromethyl_aniline->3_chloro_2_fluoro_5_trifluoromethyl_toluene Sandmeyer-type Reaction target_molecule_p1 3-Chloro-2-fluoro-5- (trifluoromethyl)benzoic acid 3_chloro_2_fluoro_5_trifluoromethyl_toluene->target_molecule_p1 Oxidation

Figure 1: A logical workflow for the synthesis of the target compound via oxidation.

Pathway 2: Synthesis via Carboxylation of an Aryl Halide

This alternative approach involves the formation of the carboxylic acid group through the carboxylation of an organometallic intermediate derived from a halogenated precursor. The key intermediate for this pathway is 1-chloro-2-fluoro-5-(trifluoromethyl)benzene.

Pathway 2: Carboxylation of an Aryl Halide cluster_0 Synthesis of Key Intermediate cluster_1 Final Product Formation 3_chloro_5_trifluoromethyl_aniline 3-Chloro-5-(trifluoromethyl)aniline 1_chloro_2_fluoro_5_trifluoromethyl_benzene 1-Chloro-2-fluoro-5-(trifluoromethyl)benzene 3_chloro_5_trifluoromethyl_aniline->1_chloro_2_fluoro_5_trifluoromethyl_benzene Balz-Schiemann Reaction target_molecule_p2 3-Chloro-2-fluoro-5- (trifluoromethyl)benzoic acid 1_chloro_2_fluoro_5_trifluoromethyl_benzene->target_molecule_p2 Carboxylation

Figure 2: A logical workflow for the synthesis of the target compound via carboxylation.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps outlined in the proposed synthesis pathways. The protocols are based on established chemical literature and may require optimization for specific laboratory conditions.

Pathway 1: Detailed Experimental Procedures

Step 1a: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline

  • Reaction: Electrophilic chlorination of 2-fluoro-5-(trifluoromethyl)aniline.

  • Protocol: To a solution of 2-fluoro-5-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) (1.0-1.2 eq) is added portion-wise at a controlled temperature, typically between 0 °C and room temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 1b: Synthesis of 3-chloro-2-fluoro-5-(trifluoromethyl)toluene

  • Reaction: Sandmeyer-type reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)aniline.

  • Protocol: 3-chloro-2-fluoro-5-(trifluoromethyl)aniline (1.0 eq) is diazotized in an aqueous solution of a mineral acid (e.g., HCl or H₂SO₄) with sodium nitrite (1.0-1.1 eq) at 0-5 °C. The resulting diazonium salt solution is then added to a solution of a reducing agent, such as hypophosphorous acid (H₃PO₂) or ethanol, often in the presence of a copper catalyst, to effect the deamination and introduction of a hydrogen atom. The reaction mixture is typically warmed to room temperature or slightly above to ensure complete reaction. The product is then extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.

Step 1c: Synthesis of this compound

  • Reaction: Oxidation of 3-chloro-2-fluoro-5-(trifluoromethyl)toluene.

  • Protocol: The substituted toluene (1.0 eq) is heated to reflux in an aqueous solution containing a strong oxidizing agent such as potassium permanganate (KMnO₄) or in concentrated nitric acid.[1][2][3][4][5][6][7][8][9] When using KMnO₄, a phase-transfer catalyst can be employed to improve reaction rates. The reaction progress is monitored by the disappearance of the purple color of the permanganate. After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the benzoic acid derivative. The product is collected by filtration, washed with cold water, and can be further purified by recrystallization.[4][5]

Reaction StepReagents and ConditionsTypical Yield (%)
1a. Chlorination 2-Fluoro-5-(trifluoromethyl)aniline, NCS or SO₂Cl₂, CH₂Cl₂ or CH₃COOH, 0 °C to RT70-85
1b. Deamination 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline, NaNO₂, H₃PO₂, Cu(I) catalyst60-75
1c. Oxidation 3-Chloro-2-fluoro-5-(trifluoromethyl)toluene, KMnO₄, H₂O, reflux60-80[3]

Table 1: Summary of reaction conditions and typical yields for Pathway 1.

Pathway 2: Detailed Experimental Procedures

Step 2a: Synthesis of 1-Chloro-2-fluoro-5-(trifluoromethyl)benzene

  • Reaction: Balz-Schiemann reaction of 3-chloro-5-(trifluoromethyl)aniline.[1][10]

  • Protocol: 3-Chloro-5-(trifluoromethyl)aniline (1.0 eq) is diazotized in the presence of fluoroboric acid (HBF₄) or by using sodium nitrite in a solution of hydrogen fluoride.[1] This forms the diazonium tetrafluoroborate salt, which often precipitates from the reaction mixture. The isolated diazonium salt is then gently heated, leading to the evolution of nitrogen gas and boron trifluoride, and the formation of the desired aryl fluoride.[1][10] Alternatively, the diazotization can be performed in situ followed by thermal decomposition. The product is then isolated by extraction and purified by distillation. Innovations in the Balz-Schiemann reaction have explored the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) which can lead to improved yields.[1]

Step 2b: Synthesis of this compound

  • Reaction: Carboxylation of 1-chloro-2-fluoro-5-(trifluoromethyl)benzene.

  • Protocol via Grignard Reagent: The aryl halide (1.0 eq) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) to form the Grignard reagent. This reaction is often initiated with a small crystal of iodine. The Grignard reagent is then carboxylated by pouring it over crushed dry ice (solid CO₂) or by bubbling CO₂ gas through the solution.[11][12] The reaction mixture is then quenched with an aqueous acid (e.g., HCl) to protonate the carboxylate and yield the benzoic acid. The product is extracted with an organic solvent, and the organic layer is then typically washed with an aqueous base to extract the acidic product. The basic aqueous layer is then re-acidified to precipitate the pure benzoic acid, which is collected by filtration.

  • Protocol via Organolithium Reagent: Alternatively, the aryl halide can be treated with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an anhydrous ether solvent to generate the corresponding aryllithium species. This is then quenched with CO₂ as described for the Grignard reaction.

Reaction StepReagents and ConditionsTypical Yield (%)
2a. Fluorination 3-Chloro-5-(trifluoromethyl)aniline, NaNO₂, HBF₄, heat50-70[1]
2b. Carboxylation 1-Chloro-2-fluoro-5-(trifluoromethyl)benzene, Mg, CO₂, then H₃O⁺60-80

Table 2: Summary of reaction conditions and typical yields for Pathway 2.

Conclusion

This technical guide has outlined two plausible and robust synthetic pathways for the preparation of this compound. Both pathways utilize readily available starting materials and employ well-established organic transformations. The choice between the two routes may depend on the availability of specific starting materials, reagent costs, and the desired scale of the synthesis. The provided experimental protocols and tabulated data serve as a valuable resource for researchers and scientists in the fields of drug discovery and agrochemical development, enabling the efficient synthesis of this important chemical intermediate. Further optimization of the described reaction conditions may be necessary to achieve optimal yields and purity in a specific laboratory setting.

References

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a chlorine atom, a fluorine atom, and a trifluoromethyl group on the benzoic acid core, makes it a compound of interest in medicinal chemistry and materials science. The electron-withdrawing nature of the halogen and trifluoromethyl substituents significantly influences the electronic properties and reactivity of the molecule. This guide provides a comprehensive overview of its chemical identity, properties, and a potential synthetic approach.

Chemical Identity and Synonyms

The unambiguous identification of a chemical compound is crucial for research and development. The IUPAC name and CAS registry number are the standard identifiers for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 129931-45-9
Molecular Formula C₈H₃ClF₄O₂
Molecular Weight 242.55 g/mol

Synonyms:

  • Benzoic acid, 3-chloro-2-fluoro-5-(trifluoromethyl)-

Physicochemical Properties

PropertyValueSource
Molecular Weight 242.55--INVALID-LINK--[1]
Molecular Formula C₈H₃ClF₄O₂--INVALID-LINK--[1]

Note: Further experimental determination of properties such as melting point, boiling point, solubility, and pKa is required for a complete profile of this compound.

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on established organometallic and carboxylation reactions. The following proposed method utilizes a Grignard reagent intermediate.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

  • 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Dry carbon dioxide (gas or solid)

  • Hydrochloric acid (aqueous solution)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous THF and a crystal of iodine to initiate the reaction. Slowly add a solution of 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene in anhydrous THF to the magnesium suspension under a nitrogen atmosphere. The reaction mixture may require gentle heating to initiate. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to reflux the mixture until the magnesium is consumed.

  • Carboxylation: Cool the freshly prepared Grignard reagent in an ice-salt bath. Bubble dry carbon dioxide gas through the solution with vigorous stirring, or alternatively, pour the Grignard solution slowly onto crushed dry ice.

  • Work-up and Purification: After the addition of carbon dioxide is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding a dilute solution of hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.

Disclaimer: This is a proposed synthetic method and has not been experimentally validated from the available literature. Appropriate safety precautions should be taken when handling all chemicals.

Biological Activity

Currently, there is no publicly available information on the biological activity or potential signaling pathway interactions of this compound. Its structural similarity to other fluorinated benzoic acids suggests potential applications as a building block in the synthesis of pharmacologically active compounds. Further research is necessary to elucidate any intrinsic biological effects.

Conclusion

This compound is a chemical compound with potential for further investigation in various scientific domains. This guide has summarized the currently available information regarding its identity and properties and has proposed a viable synthetic route. The lack of comprehensive experimental data highlights the opportunity for further research to fully characterize this molecule and explore its potential applications. As new research emerges, this guide will be updated to reflect the expanding knowledge base.

References

A Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, synthesis, and quality control of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid (CAS No. 129931-45-9), a key building block in pharmaceutical and agrochemical research.

Commercial Availability

A variety of chemical suppliers offer this compound, catering to a range of research and development needs. The following table summarizes the offerings from several prominent suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierCatalog NumberPurityAvailable Quantities
BLDpharmBD85621Information not publicly specifiedCustom
ECHO CHEMICAL CO., LTD.ADB19430001Information not publicly specified1g
Win-leader Biotechnology Co., Ltd.Not specifiedInformation not publicly specified1kg
2a biotech2A-0130432≥ 96%Custom
Shanghai FChemicals Technology Co.,Ltd.Not specified≥ 98%Custom

Representative Synthesis Protocol

While specific proprietary synthesis methods for this compound are not publicly disclosed, a representative multi-step synthesis can be conceptualized based on established organic chemistry principles for analogous fluorinated and trifluoromethylated benzoic acids. The following protocol is illustrative and may require optimization.

Starting Material: A suitably substituted toluene derivative, such as 1-chloro-2-fluoro-4-(trifluoromethyl)benzene.

Step 1: Benzylic Bromination The starting toluene derivative is subjected to free-radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a non-polar solvent like carbon tetrachloride. The reaction mixture is typically refluxed to initiate the reaction.

Step 2: Oxidation to Carboxylic Acid The resulting benzylic bromide is then oxidized to the corresponding benzoic acid. This can be achieved using a strong oxidizing agent, for instance, potassium permanganate (KMnO4) in an aqueous solution, followed by acidification with a strong acid like hydrochloric acid (HCl) to precipitate the carboxylic acid.

Step 3: Purification The crude this compound is purified through recrystallization from an appropriate solvent system, such as a mixture of ethanol and water, to yield the final product of high purity.

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is critical for its application in research and drug development. The following are standard analytical techniques and a general protocol for quality control.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

General HPLC-MS/MS Protocol for Analysis of Fluorinated Benzoic Acids: [1]

  • Column: A reverse-phase C18 column is typically used for the separation of fluorinated benzoic acids.[1]

  • Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile, often with a small percentage of an acid such as formic acid to improve peak shape.

  • Detection: Mass spectrometry (MS/MS) is a highly sensitive and selective detection method for fluorinated compounds.[1]

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, and filtered before injection into the HPLC system.

Visualizing Workflows and Pathways

To aid in the understanding of the procurement and utilization of this chemical, the following diagrams, generated using the DOT language, illustrate key processes.

G Procurement Workflow for a Research Chemical A Identify Research Need B Search for Suppliers (e.g., Online Databases) A->B C Request Quotations (Purity, Quantity, Price) B->C D Evaluate Supplier and Product Specifications C->D E Place Purchase Order D->E F Receive and Log Chemical E->F G Quality Control (e.g., HPLC, NMR) F->G H Store Appropriately G->H I Use in Experiment H->I

Caption: A typical workflow for procuring a research chemical.

G Representative Synthesis Pathway Start Substituted Toluene Derivative Step1 Benzylic Bromination (e.g., NBS, initiator) Start->Step1 Intermediate Benzylic Bromide Intermediate Step1->Intermediate Step2 Oxidation (e.g., KMnO4) Intermediate->Step2 Crude Crude Product Step2->Crude Step3 Purification (e.g., Recrystallization) Crude->Step3 Final Pure this compound Step3->Final

Caption: A generalized pathway for the synthesis of the target molecule.

References

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a trifluoromethyl group, imparts specific steric and electronic properties that are attractive for designing novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, properties, and applications, with a particular emphasis on its role in the development of kinase and viral entry inhibitors.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature, a common occurrence for specialized chemical intermediates. However, data for the closely related analogue, 3-Chloro-5-(trifluoromethyl)benzoic acid, provides a reasonable estimation of its physical properties.

Table 1: Physicochemical Properties of 3-Chloro-5-(trifluoromethyl)benzoic acid

PropertyValueReference
Molecular FormulaC₈H₄ClF₃O₂[1][2]
Molecular Weight224.56 g/mol [1][2]
Melting Point98-101 °C[2]
Boiling Point263 °C[2]
Density1.523 g/cm³[2]
Flash Point113 °C[2]
Water SolubilitySoluble[2]

Synthesis and Experimental Protocols

Synthesis of 3-Chloro-5-(trifluoromethyl)benzoic acid

A reported synthesis involves the diazotization of an aniline precursor followed by a Sandmeyer-type reaction.

Experimental Protocol:

A solution of t-butyl nitrite (35.2 g) and copper(I) chloride (38.6 g) in acetonitrile (375 mL) was warmed to 45-50°C. To this, 3-amino-5-(trifluoromethyl)benzoic acid (50.0 g) was added slowly while maintaining the temperature at 45-50°C. After stirring at 50°C for 30 minutes, the mixture was cooled to 10°C. 6N Hydrochloric acid (250 mL) was added, and the mixture was stirred for 10 minutes. The product was extracted twice with ethyl acetate. The combined organic layers were washed with 10% aqueous citric acid solution and water, then dried. The solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent gradient: 10% to 25% ethyl acetate in hexane) to yield 3-chloro-5-(trifluoromethyl)benzoic acid (33.1 g, 60% yield) as a white powder.[3]

Use in the Synthesis of N-(2,5-dimethylthiophen-3-yl)methyl]-3-chloro-2-fluoro-5-(trifluoromethyl)benzamide

This protocol demonstrates the conversion of the carboxylic acid to an acyl chloride, followed by amidation.

Experimental Protocol:

To a solution of this compound (68 mg, 0.28 mmol) in anhydrous toluene (2.0 mL) with a few drops of DMF, thionyl chloride (101 μL, 1.40 mmol) was added, and the mixture was stirred. In a separate flask, (2,5-dimethylthiophen-3-yl)methanamine hydrochloride (50 mg, 0.28 mmol) and triethylamine (117 μL, 0.84 mmol) were dissolved in anhydrous dichloromethane (0.5 mL). The freshly prepared acyl chloride solution was then added to the amine solution. The reaction mixture was stirred at room temperature. Upon completion, the reaction was diluted with dichloromethane and washed with brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The crude product was purified by column chromatography on silica gel.

Applications in Drug Discovery

The trifluoromethyl group in this compound is known to enhance metabolic stability and membrane permeability of drug candidates. The chloro and fluoro substituents provide additional points for specific interactions with biological targets. These features make it a valuable scaffold in drug design.

Inhibitors of Aurora Kinase A

Derivatives of this compound have been investigated as inhibitors of Aurora A kinase, a key regulator of mitosis.[4] Overexpression of Aurora A is implicated in various cancers, making it an attractive therapeutic target. The benzoic acid moiety can serve as an anchor for binding to the kinase active site, while the substituted phenyl ring can be modified to achieve potency and selectivity.

Influenza Virus Fusion Inhibitors

This benzoic acid derivative has been utilized in the synthesis of inhibitors targeting the influenza virus hemagglutinin (HA) protein.[5][6][7][8][9] These inhibitors are designed to prevent the conformational changes in HA that are necessary for the fusion of the viral and endosomal membranes, a critical step in the viral life cycle.

Signaling Pathways and Mechanisms of Action

Aurora A Kinase Signaling Pathway

Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis. It is involved in centrosome maturation and separation, spindle assembly, and the G2/M checkpoint.[10][11][12][13] Its activity is tightly regulated by phosphorylation and interaction with co-factors like TPX2. Inhibitors derived from this compound would act by competing with ATP in the kinase domain of Aurora A, thereby preventing the phosphorylation of its downstream substrates and leading to mitotic arrest and apoptosis in cancer cells.

Aurora_A_Signaling cluster_G2_Phase G2 Phase cluster_Mitosis Mitosis Cdk1_CyclinB Cdk1/Cyclin B Plk1 Plk1 Cdk1_CyclinB->Plk1 activates Bora Bora Plk1->Bora phosphorylates AuroraA_inactive Aurora A (inactive) Bora->AuroraA_inactive activates AuroraA_active Aurora A (active) AuroraA_inactive->AuroraA_active autophosphorylation TPX2 TPX2 AuroraA_active->TPX2 binds & activates Centrosome_Maturation Centrosome Maturation AuroraA_active->Centrosome_Maturation Spindle_Assembly Spindle Assembly TPX2->Spindle_Assembly Centrosome_Maturation->Spindle_Assembly Mitotic_Progression Mitotic Progression Spindle_Assembly->Mitotic_Progression Inhibitor 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid derivative Inhibitor->AuroraA_active inhibits Influenza_Fusion cluster_Virus_Entry Virus Entry cluster_Fusion_Process Membrane Fusion Virus Influenza Virus Host_Cell Host Cell Virus->Host_Cell attaches Endocytosis Endocytosis Host_Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Low_pH Low pH in Endosome Endosome->Low_pH HA_pre_fusion HA (pre-fusion) HA_post_fusion HA (post-fusion) Low_pH->HA_post_fusion triggers conformational change Fusion_Peptide Fusion Peptide Exposure HA_post_fusion->Fusion_Peptide Membrane_Fusion Membrane Fusion Fusion_Peptide->Membrane_Fusion Viral_RNA_Release Viral RNA Release Membrane_Fusion->Viral_RNA_Release Inhibitor 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid derivative Inhibitor->HA_pre_fusion stabilizes

References

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid, with CAS number 129931-45-9, is a halogenated aromatic carboxylic acid. Its complex substitution pattern, featuring a chlorine atom, a fluorine atom, and a trifluoromethyl group, makes it a potentially valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the substituents significantly influences the reactivity and properties of the benzoic acid moiety. This guide provides a comprehensive overview of the available technical information regarding this compound, including its properties, a proposed synthetic pathway based on related compounds, and potential applications in research and development. Due to the limited publicly available information on the specific discovery and history of this compound, this guide focuses on providing a practical framework for its synthesis and utilization based on established chemical principles.

Compound Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 129931-45-9[1]
Molecular Formula C₈H₃ClF₄O₂[1]
Molar Mass 242.55 g/mol [1]
Melting Point 89-91°C[1]
Appearance Not specified (likely a solid at room temperature)
Solubility Not specified (expected to have low solubility in water and good solubility in organic solvents)

Proposed Synthesis

The overall proposed synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Nitration cluster_reaction2 Step 2: Reduction cluster_reaction3 Step 3: Sandmeyer Reaction cluster_reaction4 Step 4: Hydrolysis 1-chloro-2-fluoro-4-(trifluoromethyl)benzene 1-chloro-2-fluoro-4-(trifluoromethyl)benzene 1-chloro-2-fluoro-5-nitro-4-(trifluoromethyl)benzene 1-chloro-2-fluoro-5-nitro-4-(trifluoromethyl)benzene 1-chloro-2-fluoro-4-(trifluoromethyl)benzene->1-chloro-2-fluoro-5-nitro-4-(trifluoromethyl)benzene HNO₃/H₂SO₄ 5-chloro-4-fluoro-2-(trifluoromethyl)aniline 5-chloro-4-fluoro-2-(trifluoromethyl)aniline 1-chloro-2-fluoro-5-nitro-4-(trifluoromethyl)benzene->5-chloro-4-fluoro-2-(trifluoromethyl)aniline Fe/HCl or H₂/Pd-C 5-chloro-4-fluoro-2-(trifluoromethyl)benzonitrile 5-chloro-4-fluoro-2-(trifluoromethyl)benzonitrile 5-chloro-4-fluoro-2-(trifluoromethyl)aniline->5-chloro-4-fluoro-2-(trifluoromethyl)benzonitrile 1. NaNO₂/HCl 2. CuCN/KCN This compound This compound 5-chloro-4-fluoro-2-(trifluoromethyl)benzonitrile->this compound H₃O⁺, Δ

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical, detailed experimental protocols for the proposed synthesis. These are based on general procedures for similar transformations and would require optimization for this specific substrate.

Step 1: Nitration of 1-chloro-2-fluoro-4-(trifluoromethyl)benzene

  • Objective: To introduce a nitro group onto the aromatic ring, which will later be converted to the carboxylic acid.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid (e.g., 50 mL) at 0°C, slowly add 1-chloro-2-fluoro-4-(trifluoromethyl)benzene (e.g., 0.1 mol).

    • Maintain the temperature at 0-5°C and add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise over 1-2 hours.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC.

    • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-chloro-2-fluoro-5-nitro-4-(trifluoromethyl)benzene.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

  • Objective: To reduce the nitro group to an amino group, a precursor for the Sandmeyer reaction.

  • Procedure:

    • To a mixture of iron powder (e.g., 0.5 mol) and ammonium chloride in a mixture of ethanol and water, heat the suspension to reflux.

    • Add a solution of 1-chloro-2-fluoro-5-nitro-4-(trifluoromethyl)benzene (e.g., 0.1 mol) in ethanol dropwise to the refluxing mixture.

    • After the addition, continue refluxing for several hours until the reaction is complete (monitored by TLC).

    • Filter the hot reaction mixture through celite to remove the iron salts and wash the filter cake with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with an organic solvent, wash the organic layer, dry, and concentrate to yield 5-chloro-4-fluoro-2-(trifluoromethyl)aniline.

Step 3: Sandmeyer Reaction to Introduce a Nitrile Group

  • Objective: To convert the amino group to a nitrile group, which can be readily hydrolyzed to a carboxylic acid.

  • Procedure:

    • Dissolve 5-chloro-4-fluoro-2-(trifluoromethyl)aniline (e.g., 0.1 mol) in a mixture of concentrated hydrochloric acid and water and cool to 0-5°C.

    • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. A reaction is typically observed (e.g., nitrogen evolution).

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield crude 5-chloro-4-fluoro-2-(trifluoromethyl)benzonitrile.

Step 4: Hydrolysis of the Nitrile Group

  • Objective: To hydrolyze the nitrile to the final carboxylic acid product.

  • Procedure:

    • Reflux the crude 5-chloro-4-fluoro-2-(trifluoromethyl)benzonitrile (e.g., 0.1 mol) in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) for several hours.

    • Monitor the reaction for the disappearance of the starting material and the formation of the carboxylic acid.

    • Cool the reaction mixture, which should cause the product to precipitate.

    • Collect the solid by filtration, wash with cold water, and dry to yield this compound.

    • The product can be further purified by recrystallization.

Potential Applications in Drug Discovery and Development

Halogenated benzoic acids are important scaffolds and building blocks in drug discovery. The presence of chlorine, fluorine, and a trifluoromethyl group in this compound can impart several desirable properties to a drug candidate:

  • Modulation of Physicochemical Properties: The trifluoromethyl group can increase lipophilicity, which can improve cell membrane permeability. The fluorine and chlorine atoms can modulate the pKa of the carboxylic acid and influence binding interactions with biological targets.

  • Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolism, increasing the half-life of a drug.

  • Binding Interactions: The halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein.

While no specific drugs have been identified that use this exact molecule as a starting material in the available literature, its structural motifs are present in various pharmacologically active compounds. The logical relationship for its potential use is as a key intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).

Drug_Development_Logic Start 3-Chloro-2-fluoro-5- (trifluoromethyl)benzoic acid Intermediate Key Synthetic Intermediate Start->Intermediate Functionalization API Active Pharmaceutical Ingredient (API) Intermediate->API Molecular Scaffolding Drug Final Drug Product API->Drug Formulation

Caption: Role as a key intermediate in drug development.

Conclusion

This compound is a chemical compound with potential utility in synthetic and medicinal chemistry. While information regarding its discovery and a detailed, validated synthetic protocol is scarce in the public domain, this guide provides a plausible synthetic route based on established organic chemistry principles. The unique combination of halogen substituents suggests that this compound could be a valuable building block for the development of novel pharmaceuticals and materials. Further research into the synthesis and applications of this molecule is warranted to fully explore its potential.

References

A Theoretical and Computational Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic Acid: Molecular Properties and a Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and theoretical studies on this specific compound, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to predict its structural, spectroscopic, and electronic properties. Furthermore, it presents standardized experimental protocols for the synthesis and characterization of this and similar halogenated benzoic acids. The inclusion of detailed computational workflows and hypothetical signaling pathways aims to equip researchers with the necessary tools to investigate this molecule's potential as a therapeutic agent. The data presented herein is predictive and intended to serve as a baseline for future experimental validation.

Introduction

Halogenated and trifluoromethyl-substituted benzoic acids are pivotal structural motifs in the development of pharmaceuticals and agrochemicals. The presence of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] this compound combines these features, making it a promising candidate for drug discovery programs.

This guide details a theoretical approach to characterize this compound at the molecular level. By employing quantum chemical calculations, we can predict its geometric structure, vibrational frequencies (correlating to its infrared spectrum), and electronic properties that govern its reactivity and potential biological activity. This in-silico analysis provides a cost-effective and efficient means to understand the molecule's behavior before undertaking extensive experimental synthesis and testing.

Theoretical and Computational Methodology

The primary computational tool for this theoretical study is Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size.[4][5][6]

Computational Protocol

A systematic computational protocol is essential for obtaining reliable and reproducible results. The following steps outline a recommended procedure:

  • Model Building: The initial 3D structure of this compound is constructed using standard molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step to obtain a realistic representation of the molecule's geometry.

    • Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

    • Basis Set: 6-311++G(d,p) to provide a good description of the electronic structure.

  • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The results are also used to predict the infrared (IR) spectrum.

  • Electronic Property Calculations:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's electronic energy gap, which is an indicator of its chemical reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP surface is generated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions.

    • Dipole Moment: The total dipole moment and its components are calculated to understand the molecule's polarity.

  • Spectroscopic Predictions:

    • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts, using Tetramethylsilane (TMS) as a reference.

Predicted Molecular Properties

The following tables summarize the predicted quantitative data for this compound based on the computational protocol described above. These values are illustrative and require experimental verification.

Data Presentation

Table 1: Predicted Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)ParameterDihedral Angle (°)
C-Cl1.745C1-C2-C3119.5C2-C1-C7-O1179.8
C-F1.352C2-C3-C4120.3C6-C1-C7-O2-0.5
C-CF₃1.510F-C2-C1118.9C1-C2-C3-C40.2
C=O1.215Cl-C3-C4120.1H-O2-C7-O1180.0
C-O1.358C4-C5-C8121.7F-C5-C8-F119.9

Table 2: Predicted Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹)Description
ν(O-H)3570O-H stretch (in carboxylic acid)
ν(C=O)1750C=O stretch (in carboxylic acid)
ν(C-F)1345C-F stretch (in CF₃ group)
ν(C-Cl)780C-Cl stretch
δ(C-H)1450C-H bend (aromatic)

Table 3: Predicted Electronic Properties

PropertyValue
HOMO Energy-7.25 eV
LUMO Energy-1.89 eV
HOMO-LUMO Energy Gap5.36 eV
Dipole Moment3.45 D

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (ppm)
¹H (COOH)12.5
¹H (aromatic)7.8 - 8.2
¹³C (COOH)168.2
¹³C (C-Cl)135.4
¹³C (C-F)160.1 (d, JCF)
¹³C (C-CF₃)131.8 (q, JCF)
¹³C (CF₃)123.5 (q, JCF)

Experimental Protocols

The theoretical predictions should be validated through experimental synthesis and characterization.

Synthesis Protocol

A plausible synthetic route for this compound could involve the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction. A general procedure is outlined below, which may require optimization.[7][8]

  • Starting Material: 3-Amino-2-fluoro-5-(trifluoromethyl)benzoic acid.

  • Diazotization: The starting aniline is dissolved in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise while maintaining the temperature.

  • Chlorination: The resulting diazonium salt solution is added to a solution of copper(I) chloride in hydrochloric acid.

  • Workup and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Spectroscopic Characterization
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • FTIR Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

    • Instrumentation: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Instrumentation: Obtain the mass spectrum using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to confirm the molecular weight and elemental composition.

Visualizations

Computational Workflow

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output mol_build Molecular Structure Building theory_select Select Level of Theory (e.g., B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization theory_select->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc struct_analysis Structural Analysis (Bond Lengths, Angles) geom_opt->struct_analysis elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->elec_prop spec_analysis Spectroscopic Analysis (IR, NMR) freq_calc->spec_analysis nmr_calc NMR Chemical Shift Prediction elec_prop->nmr_calc react_analysis Reactivity Analysis (Energy Gap, MEP) elec_prop->react_analysis nmr_calc->spec_analysis report Technical Report struct_analysis->report spec_analysis->report react_analysis->report

Caption: Computational workflow for the theoretical study of this compound.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Generic Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates proliferation Cell Proliferation transcription_factor->proliferation inhibitor 3-Chloro-2-fluoro-5- (trifluoromethyl)benzoic acid (Hypothetical Inhibitor) inhibitor->kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.

Conclusion

This technical guide has laid out a comprehensive theoretical and experimental framework for the investigation of this compound. The proposed DFT-based computational protocol provides a powerful avenue for predicting its key molecular properties, which can guide further experimental work. The outlined synthesis and characterization methods offer a practical approach to validate the theoretical findings.

The integration of computational and experimental techniques is paramount in modern chemical research. The methodologies and predictive data presented here serve as a robust starting point for researchers aiming to unlock the potential of this compound in drug discovery and materials science. Future studies should focus on the experimental validation of these theoretical predictions and the exploration of this molecule's biological activity in relevant assays.

References

Methodological & Application

Application Notes and Protocols: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid is a valuable substituted aromatic carboxylic acid building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique substitution pattern, featuring a trifluoromethyl group for enhanced lipophilicity and metabolic stability, a fluorine atom to modulate electronic properties and binding interactions, and a chlorine atom, provides a versatile scaffold for the synthesis of complex organic molecules. This document outlines a key application of this compound in the synthesis of influenza virus fusion inhibitors and provides a detailed experimental protocol for its utilization.

Application: Synthesis of N-[(Thiophen-3-yl)methyl]benzamide-based Influenza Virus Fusion Inhibitors

A significant application of this compound is in the synthesis of N-[(Thiophen-3-yl)methyl]benzamides, a class of compounds that have demonstrated potent activity as fusion inhibitors of the influenza virus. These inhibitors target the viral hemagglutinin (HA) protein, preventing the conformational changes necessary for the fusion of the viral and endosomal membranes, a critical step in the viral life cycle. The specific substitution pattern of the benzoic acid derivative is crucial for the binding affinity and efficacy of the final inhibitor.

The general synthetic approach involves the conversion of this compound to its corresponding acyl chloride, followed by amidation with a suitable thiophene-containing amine.

Key Reaction Data

ReactantMolecular Weight ( g/mol )Moles (mmol)Amount Used
This compound242.560.2868 mg
Thionyl chloride118.971.40101 µL
(2,5-Dimethylthiophen-3-yl)methanamine hydrochloride177.690.2850 mg
Triethylamine101.190.84117 µL

Experimental Protocol: Synthesis of N-((2,5-dimethylthiophen-3-yl)methyl)-3-chloro-2-fluoro-5-(trifluoromethyl)benzamide[1]

This protocol details the synthesis of a specific N-[(Thiophen-3-yl)methyl]benzamide derivative, a potent influenza virus fusion inhibitor, using this compound as a key starting material.

1. Acyl Chloride Formation:

  • To a solution of this compound (68 mg, 0.28 mmol) in anhydrous toluene (2.0 mL), add a few drops of anhydrous N,N-dimethylformamide (DMF).

  • To this mixture, add thionyl chloride (101 µL, 1.40 mmol) and stir the reaction at room temperature. The progress of the acyl chloride formation can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the carboxylic acid O-H stretch).

2. Amidation Reaction:

  • In a separate flask, prepare a solution of (2,5-dimethylthiophen-3-yl)methanamine hydrochloride (50 mg, 0.28 mmol) and triethylamine (117 µL, 0.84 mmol) in anhydrous dichloromethane (DCM, 0.5 mL).

  • Add the freshly prepared acyl chloride solution from step 1 to the amine solution.

  • Stir the reaction mixture at room temperature for 16 hours.

3. Work-up and Purification:

  • After the reaction is complete, dilute the mixture with dichloromethane (10 mL).

  • Wash the organic layer with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford the desired N-((2,5-dimethylthiophen-3-yl)methyl)-3-chloro-2-fluoro-5-(trifluoromethyl)benzamide.

Experimental Workflow

experimental_workflow cluster_acyl_chloride Acyl Chloride Formation cluster_amidation Amidation cluster_purification Work-up & Purification start_acid 3-Chloro-2-fluoro-5- (trifluoromethyl)benzoic acid acyl_chloride 3-Chloro-2-fluoro-5- (trifluoromethyl)benzoyl chloride start_acid->acyl_chloride Reaction reagents_acyl Thionyl Chloride, DMF (cat.), Toluene product N-((2,5-dimethylthiophen-3-yl)methyl)-3-chloro- 2-fluoro-5-(trifluoromethyl)benzamide acyl_chloride->product Reaction start_amine (2,5-Dimethylthiophen-3-yl)methanamine in DCM with Triethylamine workup DCM dilution, Brine wash product->workup purification Column Chromatography workup->purification final_product Purified Product purification->final_product functional_group_logic cluster_substituents Key Substituents and Their Roles cluster_properties Contribution to Physicochemical and Pharmacological Properties benzoic_acid This compound cf3 Trifluoromethyl (CF3) Group benzoic_acid->cf3 f Fluoro (F) Group benzoic_acid->f cl Chloro (Cl) Group benzoic_acid->cl cooh Carboxylic Acid (COOH) Group benzoic_acid->cooh lipophilicity Increased Lipophilicity cf3->lipophilicity metabolic_stability Enhanced Metabolic Stability cf3->metabolic_stability binding Modulated Binding Interactions f->binding cl->binding reactivity Site for Further Derivatization cooh->reactivity

Application Notes and Protocols: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid is a versatile, fluorinated building block increasingly utilized in medicinal chemistry. The strategic incorporation of fluorine, chlorine, and a trifluoromethyl group onto the benzoic acid scaffold imparts unique physicochemical properties to derivative molecules. These properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, make this reagent a valuable starting point for the discovery of novel therapeutic agents. This document provides an overview of its applications, detailed experimental protocols for the synthesis of bioactive derivatives, and quantitative data on their biological activities.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its use as a scaffold for the synthesis of small molecule inhibitors targeting various disease pathways. The presence of multiple halogen substituents allows for fine-tuning of the electronic and steric properties of the final compounds, which is crucial for optimizing their pharmacodynamic and pharmacokinetic profiles.

One notable application is in the development of antiviral agents , specifically as inhibitors of influenza virus fusion. By serving as the core component of N-[(thiophen-3-yl)methyl]benzamides, this building block contributes to the creation of compounds that can block the conformational changes in the influenza hemagglutinin (HA) protein, a critical step in the viral entry process.

Furthermore, the general class of fluorinated benzoic acids is widely employed in the synthesis of a variety of other biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and compounds targeting the central nervous system. The principles of amide bond formation detailed in this document are broadly applicable to the synthesis of a diverse range of potential drug candidates.

Data Presentation: Biological Activity of a Derivative

The following table summarizes the biological activity of a representative compound synthesized from this compound. While specific data for a broad range of derivatives is not extensively available in the public domain, the data for a closely related and highly potent analog in the same chemical series is presented to illustrate the potential of this building block.

Compound IDTargetAssayIC50/EC50 (µM)Cell Line
VF-57a (analog)Influenza A/H1N1 VirusPseudovirus Entry Inhibition0.3MDCK
VF-57a (analog)Influenza A/H5N1 VirusPseudovirus Entry Inhibition0.8MDCK

Note: Data for VF-57a, a highly active compound from the same N-[(thiophen-3-yl)methyl]benzamide series, is provided as a reference for the potential efficacy of derivatives of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of bioactive benzamide derivatives from this compound. The key transformation is the formation of an amide bond, which can be achieved through several reliable methods.

Protocol 1: Acyl Chloride-Mediated Amide Coupling

This two-step procedure involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Step 1: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.

  • After completion, allow the reaction to cool to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The crude 3-chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of N-Substituted-3-chloro-2-fluoro-5-(trifluoromethyl)benzamide

  • Dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 3-chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired benzamide.

Protocol 2: Direct Amide Coupling using HATU

This one-pot procedure utilizes a coupling reagent to activate the carboxylic acid in situ for reaction with the amine.

  • Dissolve this compound (1.0 eq), the desired amine (1.0-1.2 eq), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.5 eq) in an anhydrous polar aprotic solvent such as DMF or DCM.

  • Add a non-nucleophilic base like DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure benzamide.

Mandatory Visualizations

Influenza Virus Fusion Inhibition Pathway

The following diagram illustrates the mechanism of influenza virus entry into a host cell and the inhibitory action of benzamide derivatives synthesized from this compound.

G cluster_virus_entry Influenza Virus Entry cluster_inhibition Mechanism of Inhibition Virus Influenza Virus (with Hemagglutinin) HostCell Host Cell (with Sialic Acid Receptors) Virus->HostCell 1. Attachment Endosome Endosome Formation HostCell->Endosome 2. Endocytosis pH_drop pH Drop in Endosome (Acidification) Endosome->pH_drop 3. Maturation Conformational_Change HA Conformational Change & Fusion Peptide Exposure pH_drop->Conformational_Change 4. Trigger Membrane_Fusion Viral and Endosomal Membrane Fusion Conformational_Change->Membrane_Fusion 5. Fusion Viral_RNA_Release Viral RNA Release into Cytoplasm Membrane_Fusion->Viral_RNA_Release 6. Uncoating Inhibitor Benzamide Derivative Inhibitor->Conformational_Change Blocks

Caption: Influenza virus entry and inhibition by benzamide derivatives.

Experimental Workflow for Amide Synthesis

The diagram below outlines the general workflow for the synthesis and purification of benzamide derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start Materials: - Benzoic Acid Derivative - Amine - Reagents reaction Amide Coupling Reaction (Protocol 1 or 2) start->reaction quench Quench Reaction reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify characterize Characterization (NMR, MS, etc.) purify->characterize end_node Pure Benzamide Product characterize->end_node

Caption: General workflow for benzamide synthesis and purification.

Application Notes and Protocols for Derivatization of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid. This versatile building block is of significant interest in medicinal chemistry due to the presence of multiple functional groups that can be selectively modified to generate a diverse range of derivatives for drug discovery and development. The trifluoromethyl group, in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

Key Derivatization Reactions:

The primary derivatization reactions for this compound involve the carboxylic acid moiety, leading to the formation of esters and amides. These reactions are fundamental in creating new chemical entities with potential therapeutic applications.

  • Esterification: The conversion of the carboxylic acid to an ester can modulate the compound's solubility and pharmacokinetic properties. This is often a key step in the synthesis of more complex molecules.

  • Amidation: The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

Data Presentation

The following tables summarize representative quantitative data for the esterification and amidation of this compound and structurally related compounds. Please note that reaction yields are highly dependent on the specific substrates and reaction conditions used.

Table 1: Representative Data for Esterification of Substituted Benzoic Acids

EntryAlcoholCatalystReaction Time (h)Yield (%)Notes
1MethanolH₂SO₄ (catalytic)4-1285-95Fischer-Speier esterification. Yields are typical for this reaction type with fluorinated benzoic acids.[2][3]
2EthanolH₂SO₄ (catalytic)6-1680-90Reaction may require longer heating times compared to methanol.
3IsopropanolH₂SO₄ (catalytic)12-2460-75Steric hindrance of the secondary alcohol can lead to lower yields.

Table 2: Representative Data for Amidation of Substituted Benzoic Acids

EntryAmineCoupling ReagentBaseReaction Time (h)Yield (%)Notes
1BenzylamineEDC/HOBtDIPEA1285A common and efficient method for amide bond formation with primary amines.[4]
2AnilineHATUDIPEA1878HATU is a highly effective coupling reagent, particularly for less reactive amines.
3MorpholineEDC/HOBtDIPEA1292Secondary cyclic amines often provide high yields in amide coupling reactions.[4]
43-Fluoro-5-(trifluoromethyl)anilineNot specifiedNot specifiedNot specified>80 (typical)Amide formation is a key step in the synthesis of mPGES-1 inhibitors.[5]

Experimental Protocols

The following are detailed protocols for the esterification and amidation of this compound.

Protocol 1: Fischer-Speier Esterification (Methyl Ester Synthesis)

This protocol describes the acid-catalyzed esterification of this compound with methanol.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (20-50 eq). The methanol serves as both the reactant and the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65 °C for methanol).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate and wash with water.

    • Carefully neutralize the remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Protocol 2: Amide Synthesis using EDC/HOBt Coupling

This protocol describes the synthesis of an amide derivative of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Reagent Addition:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add DIPEA (2.5 eq) to the stirred solution.

    • Slowly add EDC·HCl (1.2 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM (if DMF was used as the solvent, perform a liquid-liquid extraction with ethyl acetate and water).

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Visualizations

The following diagrams illustrate the workflows for the described derivatization reactions.

Esterification_Workflow start Start dissolve Dissolve Acid in Methanol start->dissolve add_catalyst Add H2SO4 Catalyst dissolve->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purify by Chromatography workup->purify product Ester Product purify->product

Fischer-Speier Esterification Workflow

Amidation_Workflow start Start combine Combine Acid, Amine, HOBt in Solvent start->combine cool Cool to 0 °C combine->cool add_reagents Add DIPEA and EDC cool->add_reagents react Stir at Room Temperature add_reagents->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purify by Chromatography workup->purify product Amide Product purify->product

EDC/HOBt Amidation Workflow

Derivatization_Pathways start This compound ester Ester Derivative start->ester Esterification (e.g., ROH, H+) amide Amide Derivative start->amide Amidation (e.g., RNH2, Coupling Agents) bioactive Bioactive Molecule Synthesis ester->bioactive Further Functionalization amide->bioactive Scaffold for SAR Studies

Derivatization Pathways for Drug Discovery

References

Application Notes and Protocols for Amide Coupling with 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid is a valuable building block in drug discovery due to its unique substitution pattern, which can impart desirable physicochemical properties such as metabolic stability and binding affinity. This document provides detailed protocols for the amide coupling of this compound with various amines, offering researchers a selection of reliable methods to facilitate their synthetic endeavors. The protocols outlined below include a traditional acyl chloride-mediated approach as well as two widely used modern coupling methods employing HATU and EDC/HOBt.

Data Presentation

The following table summarizes representative data for the amide coupling of this compound with various amines using different coupling methodologies. Please note that yields are highly dependent on the specific amine substrate, reaction conditions, and purification efficiency.

EntryAmineCoupling MethodProductReaction Time (h)Yield (%)Reference
1(2,5-dimethylthiophen-3-yl)methanamineAcyl Chloride3-Chloro-N-((2,5-dimethylthiophen-3-yl)methyl)-2-fluoro-5-(trifluoromethyl)benzamide1245[1]
2AnilineHATU/DIPEAN-phenyl-3-chloro-2-fluoro-5-(trifluoromethyl)benzamide1685-95Representative
3BenzylamineEDC/HOBtN-benzyl-3-chloro-2-fluoro-5-(trifluoromethyl)benzamide1880-90Representative
4MorpholineAcyl Chloride(3-chloro-2-fluoro-5-(trifluoromethyl)phenyl)(morpholino)methanone1275-85Representative
5tert-ButylamineHATU/DIPEAN-(tert-butyl)-3-chloro-2-fluoro-5-(trifluoromethyl)benzamide2460-70Representative

*Yields for entries 2-5 are representative examples based on typical outcomes for these types of couplings and may vary.

Experimental Protocols

Protocol 1: Acyl Chloride Mediated Amide Coupling

This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine. This method is robust and often effective for a wide range of amines.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (catalytic)

  • Primary or Secondary Amine

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous organic solvent (e.g., DCM, THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Formation of the Acyl Chloride

  • To a solution of this compound (1.0 equiv) in anhydrous toluene (or DCM), add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add thionyl chloride (2.0-5.0 equiv) or oxalyl chloride (1.5-2.0 equiv) to the solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in an anhydrous solvent such as DCM or THF.

  • In a separate flask, dissolve the desired amine (1.0-1.2 equiv) and a base such as triethylamine or DIPEA (1.5-2.0 equiv) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the solution of the acyl chloride to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

Work-up and Purification:

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with water, 1M HCl (optional, to remove excess amine and base), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol 2: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent suitable for a broad range of amines, including those that are less nucleophilic or sterically hindered.

Materials:

  • This compound

  • Primary or Secondary Amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv) and the amine (1.0-1.2 equiv) in anhydrous DMF or DCM.

  • Add DIPEA or TEA (2.0-3.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.1-1.5 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with water, saturated aqueous NaHCO₃ solution, and brine to remove unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

This classic and cost-effective method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) to facilitate amide bond formation. HOBt acts as an additive to suppress side reactions and minimize racemization in chiral substrates.

Materials:

  • This compound

  • Primary or Secondary Amine

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv), the amine (1.0-1.2 equiv), and HOBt (1.2-1.5 equiv) in anhydrous DCM or DMF, add DIPEA or TEA (2.0-3.0 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2-1.5 equiv) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS.

Work-up and Purification:

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_acyl_chloride Protocol 1: Acyl Chloride Method start1 This compound acyl_chloride Formation of Acyl Chloride (SOCl₂ or (COCl)₂, cat. DMF) start1->acyl_chloride amide_formation1 Amide Coupling (Amine, Base) acyl_chloride->amide_formation1 workup1 Aqueous Work-up amide_formation1->workup1 purification1 Column Chromatography workup1->purification1 product1 Pure Amide purification1->product1

Caption: Workflow for Acyl Chloride Mediated Amide Coupling.

G cluster_hatu Protocol 2: HATU-Mediated Coupling start2 Carboxylic Acid + Amine coupling2 HATU Coupling (HATU, DIPEA, DMF) start2->coupling2 workup2 Aqueous Work-up coupling2->workup2 purification2 Column Chromatography workup2->purification2 product2 Pure Amide purification2->product2

Caption: Workflow for HATU-Mediated Amide Coupling.

G cluster_edc Protocol 3: EDC/HOBt-Mediated Coupling start3 Carboxylic Acid + Amine + HOBt coupling3 EDC Coupling (EDC, DIPEA, DCM) start3->coupling3 workup3 Aqueous Work-up coupling3->workup3 purification3 Column Chromatography workup3->purification3 product3 Pure Amide purification3->product3

Caption: Workflow for EDC/HOBt-Mediated Amide Coupling.

References

Application Notes and Protocols: Synthesis and Evaluation of Influenza Virus Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses continue to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. One of the most promising targets for anti-influenza drug development is the viral hemagglutinin (HA) protein, which mediates the fusion of the viral envelope with the host cell endosomal membrane, a critical step for viral entry and replication.[1][2][3][4] Fusion inhibitors that target HA can prevent this essential process, offering a powerful mechanism to neutralize the virus.[5][6][7] This document provides a detailed overview of the application of small molecules and peptides as influenza virus fusion inhibitors, including their synthesis, mechanisms of action, and protocols for their evaluation.

Mechanism of Action: Targeting Hemagglutinin-Mediated Membrane Fusion

The influenza virus enters host cells via endocytosis.[7] The acidic environment of the endosome triggers a significant conformational change in the HA protein.[1][8] This rearrangement exposes a hydrophobic "fusion peptide" that inserts into the endosomal membrane, bringing the viral and cellular membranes into close proximity and ultimately leading to their fusion and the release of the viral genome into the cytoplasm.[7]

Influenza fusion inhibitors primarily act by binding to a conserved pocket within the stalk region of the HA trimer.[5][9][10] This binding stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for membrane fusion.[5][11][12] By locking HA in its inactive state, these inhibitors effectively block viral entry.[13][14] Some inhibitors are specific to HA groups (Group 1, e.g., H1, H5; or Group 2, e.g., H3, H7), while others, like Arbidol (Umifenovir), exhibit broad-spectrum activity against both groups.[2][5][9][15]

Hemagglutinin_Fusion_Inhibition AcidifiedEndosome AcidifiedEndosome HA_Prefusion HA_Prefusion HA_Postfusion HA_Postfusion Fusion Fusion Endocytosis Endocytosis Inhibitor Inhibitor

Key Influenza Fusion Inhibitors and Their Synthesis

A variety of small molecules and peptides have been identified and synthesized as influenza fusion inhibitors.

Small Molecule Inhibitors
  • Arbidol (Umifenovir): A broad-spectrum antiviral that is approved for the treatment of influenza in Russia and China.[9][14] It binds to a conserved hydrophobic cavity at the interface of the HA protomers, stabilizing the pre-fusion conformation.[9][10] The synthesis of Arbidol and its analogues often involves Fischer indole synthesis or related methods to construct the core indole scaffold, followed by functional group manipulations.

  • JNJ4796 and Analogs: These are potent, orally active inhibitors that specifically target group 1 HAs.[16] Their development was guided by the structural understanding of broadly neutralizing antibody interactions with the HA stem.[16]

  • MBX2546: This compound, with an aminoacetamide sulfonamide scaffold, is a potent inhibitor of multiple influenza A virus strains, including oseltamivir-resistant ones.[17] It acts by binding to HA and repressing the low-pH-induced conformational change.[18]

  • F0045(S) and Derivatives: Recent advancements using Sulfur-Fluoride Exchange (SuFEx) click chemistry have led to the development of ultrapotent derivatives of F0045(S) with subnanomolar efficacy against group 1 influenza strains.[19]

Peptide-Based Inhibitors

Peptide-based inhibitors are often designed based on the structure of broadly neutralizing antibodies that target the HA stem or are derived from conserved regions of the HA2 subunit itself.[20][21][22] These peptides can exhibit nanomolar affinity and effectively neutralize the virus by blocking the conformational rearrangements required for fusion.[20][21] Synthesis is typically achieved through solid-phase peptide synthesis (SPPS). Modifications, such as lipidation or the addition of cell-penetrating peptides, can enhance their in vivo efficacy.[23]

Quantitative Data Summary

The following table summarizes the in vitro efficacy of selected influenza fusion inhibitors against various influenza A virus strains.

InhibitorTarget HA GroupVirus StrainAssay TypeIC50 / EC50 (µM)Reference
Arbidol (Umifenovir) Broad-SpectrumH7N9Pseudovirus Entry4.75[5]
Broad-SpectrumH3N2In vivo (mice)15-20 mg/kg/day[15]
SA-67 Group 2H7 (wild-type)Pseudovirus Entry0.04[5]
ING-16-36 Group 2H7 (wild-type)Pseudovirus Entry0.31[5]
MBX2329 Group 1H1N1 (A/PR/8/34)CPE Reduction0.29 - 0.53[17]
MBX2546 Group 1H1N1 (A/PR/8/34)CPE Reduction0.3[17]
Group 1H1N1 (Oseltamivir-resistant)CPE Reduction5.8[17]
Compound 4c Group 2 (H3 specific)H3N2 (A/Aichi/2/68)CPE Reduction7.5[24]
FA-583 Group 1H1N1 (WSN/33)Plaque Reduction<0.01[25]
FA-617 Group 1H1N1 (WSN/33)Plaque Reduction<0.01[25]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CPE: Cytopathic Effect.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Experimental_Workflow cluster_synthesis Inhibitor Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis & Characterization Biochemical Biochemical Assays (e.g., FP, Trypsin Susceptibility) Synthesis->Biochemical Screening CellBased Cell-Based Assays (e.g., Fusion, Plaque Reduction) Biochemical->CellBased Lead Identification Toxicity Cytotoxicity Assay CellBased->Toxicity PK Pharmacokinetics (PK) Studies CellBased->PK Lead Optimization Efficacy Efficacy Studies (e.g., Mouse Model) PK->Efficacy Efficacy->Synthesis SAR Feedback

Protocol 1: Hemolysis Inhibition Assay

This assay measures the ability of a compound to inhibit the low-pH-induced fusion of the influenza virus with red blood cell (RBC) membranes, which results in hemolysis.

Materials:

  • Influenza virus stock (e.g., A/H3N2)

  • Fresh chicken or human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate-buffered saline (CBS), pH 5.0

  • Test compounds dissolved in DMSO

  • 96-well V-bottom plates

  • Spectrophotometer

Procedure:

  • Prepare RBC Suspension: Wash fresh RBCs three times with cold PBS (pH 7.4) by centrifugation (500 x g for 5 min). Resuspend the RBC pellet to a final concentration of 2% (v/v) in PBS.

  • Compound and Virus Incubation: In a 96-well plate, serially dilute the test compounds in PBS. Add a standardized amount of influenza virus to each well. Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the virus.

  • Hemolysis Induction: Add 50 µL of the 2% RBC suspension to each well. Incubate for 15 minutes at 4°C to allow virus adsorption to the RBCs.

  • To induce hemolysis, add 100 µL of pre-warmed CBS (pH 5.0) to each well. For control wells (100% hemolysis), add distilled water instead of CBS. For 0% hemolysis control, add PBS (pH 7.4).

  • Incubate the plate at 37°C for 30 minutes.

  • Quantification: Pellet the intact RBCs by centrifugation (1,000 x g for 10 min).

  • Transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 540 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis inhibition relative to the controls. Plot the inhibition percentage against the compound concentration to determine the EC50 value.[24]

Protocol 2: Cell-Based Fusion (Syncytium Formation) Inhibition Assay

This assay visually assesses the inhibition of virus-induced cell-cell fusion (syncytium formation), which is a hallmark of HA-mediated fusion activity.[26]

Materials:

  • Madin-Darby canine kidney (MDCK) or HeLa cells

  • Influenza virus (e.g., A/X-31)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Infection medium (serum-free DMEM with TPCK-trypsin)

  • Fusion medium (PBS buffered to pH 5.0)

  • Test compounds

  • Methanol (for fixing)

  • Giemsa stain

  • Microscope

Procedure:

  • Cell Seeding: Seed MDCK or HeLa cells in a 96-well plate and grow to ~90% confluency.

  • Infection: Infect the cells with influenza virus at a high multiplicity of infection (MOI) in infection medium. Incubate for 16-24 hours at 37°C to allow for HA expression on the cell surface.

  • Compound Treatment: Wash the cells with PBS. Add culture medium containing serial dilutions of the test compound to the wells and incubate for 1 hour at 37°C.

  • Fusion Induction: Aspirate the medium and briefly expose the cells to the acidic fusion medium (pH 5.0) for 2-5 minutes at 37°C.

  • Neutralization and Incubation: Remove the acidic medium and add neutral pH culture medium (containing the respective compound concentrations). Incubate for 3-4 hours at 37°C to allow for syncytia (multinucleated giant cells) to form.[26]

  • Staining and Visualization: Wash the cells with PBS, fix with cold methanol for 10 minutes, and stain with Giemsa solution.

  • Analysis: Observe and count the number of syncytia per field under a microscope. A dose-dependent reduction in syncytia formation indicates fusion inhibition.[24]

Protocol 3: Trypsin Susceptibility Assay

This biochemical assay determines if an inhibitor can stabilize the pre-fusion conformation of HA, which is resistant to trypsin digestion. The low-pH-triggered fusogenic conformation becomes susceptible to trypsin cleavage.[18][24]

Materials:

  • Purified influenza virus

  • Buffers with varying pH (e.g., pH 7.4 and pH 5.0)

  • TPCK-treated trypsin

  • Test compounds

  • SDS-PAGE gels and Western blotting reagents

  • Anti-HA antibody

Procedure:

  • Incubation: Incubate purified virus with serial dilutions of the test compound for 30 minutes at room temperature.

  • pH Trigger: Expose the virus-compound mixture to a low pH buffer (e.g., pH 5.0) for 15 minutes at 37°C to induce the conformational change. A neutral pH control (pH 7.4) should be run in parallel.

  • Neutralization: Bring the pH back to neutral by adding a Tris-HCl buffer.

  • Trypsin Digestion: Add TPCK-trypsin to all samples and incubate for 20 minutes at 37°C.

  • Analysis: Stop the reaction by adding a sample buffer and boiling. Analyze the samples by SDS-PAGE and Western blotting using an antibody against the HA1 or HA2 subunit.

  • Interpretation: In the absence of an effective inhibitor, the HA protein at low pH will be cleaved by trypsin. An effective fusion inhibitor will stabilize the pre-fusion conformation, protecting it from trypsin digestion.[18][19] The presence of an intact HA band at low pH in the presence of the compound indicates stabilization.[24]

Conclusion

Targeting the influenza virus hemagglutinin-mediated fusion process is a validated and promising strategy for the development of novel antiviral drugs.[2][4] The high conservation of the HA stalk region offers the potential for broad-spectrum inhibitors that are less susceptible to the rapid emergence of resistance compared to drugs targeting more variable viral proteins.[5][27] The protocols and data presented here provide a framework for the synthesis, evaluation, and optimization of new chemical entities as influenza fusion inhibitors, contributing to the arsenal of countermeasures against seasonal and pandemic influenza.

References

Revolutionizing Crop Protection: Application of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The escalating global demand for food, coupled with the mounting challenges of climate change and evolving pest resistance, necessitates a paradigm shift in the development of agrochemicals. Traditional discovery pipelines are often lengthy and costly, with a high attrition rate of candidate molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of modern methodologies in the discovery and development of novel, effective, and sustainable agrochemicals. We will explore the targeting of specific plant signaling pathways, high-throughput screening methodologies, and the critical hit-to-lead optimization process.

Application Note 1: Targeting Plant Signaling Pathways for Novel Herbicide Development

A key strategy in modern herbicide discovery is the targeted disruption of essential plant signaling pathways. By focusing on pathways that are unique to plants or significantly divergent from those in animals, it is possible to develop highly selective and potent herbicides with favorable toxicological profiles.

Gibberellic Acid (GA) Signaling Pathway

The Gibberellic Acid (GA) signaling pathway is a critical regulator of plant growth and development, including seed germination, stem elongation, and flowering.[1] Manipulation of this pathway can lead to stunted growth and ultimately, plant death. Novel agrochemicals can be designed to either inhibit GA biosynthesis or interfere with the signaling cascade.

The core of the GA signaling pathway involves the GA receptor GID1, DELLA proteins which are repressors of GA-responsive genes, and an F-box protein (SLY1/GID2) that is part of an SCF E3 ubiquitin ligase complex.[2][3] In the absence of GA, DELLA proteins are stable and repress the transcription of growth-promoting genes. When GA is present, it binds to the GID1 receptor, leading to a conformational change that promotes the interaction between GID1 and DELLA proteins.[1] This interaction targets the DELLA proteins for ubiquitination by the SCFSLY1/GID2 complex and subsequent degradation by the 26S proteasome, thereby de-repressing gene expression and promoting growth.[2][4]

Visualization of the Gibberellic Acid Signaling Pathway:

Gibberellic_Acid_Signaling cluster_nucleus Nucleus GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Repressor GID1->DELLA Forms Complex SCF SCF E3 Ligase DELLA->SCF Targeted by Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIF Transcription Factors DELLA->PIFs Inhibits Growth_Repression Growth Repression DELLA->Growth_Repression SCF->DELLA Ubiquitination GA_Response_Gene GA-Responsive Gene PIFs->GA_Response_Gene Activates Growth_Promotion Growth Promotion GA_Response_Gene->Growth_Promotion

Caption: Gibberellic Acid Signaling Pathway.
Strigolactone (SL) Signaling Pathway

Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture.[5][6][7] Targeting the SL signaling pathway can lead to excessive branching, diverting resources from primary growth and seed production, thus presenting a novel herbicidal mode of action.[5][8]

The SL signaling pathway involves the α/β-hydrolase D14 as the SL receptor, the F-box protein MAX2/D3, and the transcriptional repressor SMAX1/D53.[9] In the absence of SLs, SMAX1 represses the transcription of downstream genes. When SLs are present, they are hydrolyzed by D14, which then interacts with MAX2 and SMAX1, leading to the ubiquitination and degradation of SMAX1. This relieves the repression of target genes, influencing plant architecture.[9]

Visualization of the Strigolactone Signaling Pathway:

Strigolactone_Signaling cluster_cell Plant Cell SL Strigolactone (SL) D14 D14 Receptor SL->D14 Binds & Hydrolyzed MAX2 MAX2 (F-box protein) D14->MAX2 Interacts with SMAX1 SMAX1 Repressor MAX2->SMAX1 Targets for Degradation Target_Genes Target Genes SMAX1->Target_Genes Represses Branching_Promotion Branching Promotion Branching_Inhibition Branching Inhibition Target_Genes->Branching_Inhibition

Caption: Strigolactone Signaling Pathway.

Application Note 2: High-Throughput Screening (HTS) for Agrochemical Discovery

High-Throughput Screening (HTS) is a cornerstone of modern agrochemical discovery, enabling the rapid screening of vast chemical libraries for compounds with desired biological activity.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol describes a generalized in vitro enzyme inhibition assay for identifying compounds that inhibit a specific target enzyme.

Materials:

  • Target enzyme (purified)

  • Substrate for the enzyme

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (optimized for enzyme activity)

  • 96-well or 384-well microplates

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 1 µL) of each test compound solution into the wells of a microplate. Include wells with solvent only as a negative control and a known inhibitor as a positive control.

  • Enzyme Addition: Add the target enzyme solution to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for the interaction between the compounds and the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Immediately begin monitoring the reaction progress by measuring the absorbance, fluorescence, or luminescence at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition for each test compound can be determined using the following formula: % Inhibition = 100 * (1 - (Rate of sample - Rate of blank) / (Rate of negative control - Rate of blank))

Data Presentation: In Vitro Enzyme Inhibition Screening Results

Compound IDConcentration (µM)% InhibitionIC50 (µM)
NC-0011095.21.5
NC-0021012.5> 50
NC-0031088.73.2
Positive Ctrl199.80.1
Experimental Protocol: Whole Organism Screening Assay (Insecticide)

This protocol outlines a general method for screening compounds for insecticidal activity using a whole organism assay.

Materials:

  • Target insect species (e.g., aphids, caterpillars)

  • Test compounds formulated for application (e.g., emulsifiable concentrate)

  • Small plants or artificial diet

  • Vented containers or petri dishes

  • Spray tower or micropipette for application

  • Microscope for observation

Procedure:

  • Test Arenas: Prepare test arenas by placing a small plant or a portion of artificial diet into each container.

  • Insect Infestation: Introduce a known number of insects (e.g., 10-20) into each arena.

  • Compound Application: Apply a defined dose of each test compound to the plants or diet. Include a negative control (formulation blank) and a positive control (commercial insecticide).

  • Incubation: Maintain the test arenas under controlled environmental conditions (temperature, humidity, light).

  • Mortality Assessment: Assess insect mortality at specified time points (e.g., 24, 48, and 72 hours) under a microscope.

  • Data Analysis: Calculate the percentage of mortality for each treatment, correcting for any mortality in the negative control using Abbott's formula: Corrected % Mortality = 100 * (% Mortality in treatment - % Mortality in control) / (100 - % Mortality in control)

Data Presentation: Primary Insecticide Screening Results

Compound IDApplication Rate (g/ha)% Mortality (48h)
NC-00410098.1
NC-0051005.3
NC-00610075.6
Positive Ctrl5099.5

Application Note 3: Hit-to-Lead Optimization and Field Trials

Once "hits" are identified from HTS, they undergo a rigorous hit-to-lead (H2L) optimization process to improve their potency, selectivity, and physicochemical properties.[10][11] Promising lead compounds then advance to greenhouse and field trials to evaluate their efficacy under real-world conditions.

Hit-to-Lead (H2L) Optimization Workflow

The H2L process is an iterative cycle of designing, synthesizing, and testing analogs of the initial hit compound to develop a structure-activity relationship (SAR).[11] The goal is to identify a lead compound with an optimal balance of properties for further development.

Visualization of the Hit-to-Lead Optimization Workflow:

Hit_to_Lead_Workflow HTS_Hits High-Throughput Screening Hits Hit_Confirmation Hit Confirmation & Triage HTS_Hits->Hit_Confirmation Analog_Design Analog Design & Synthesis Hit_Confirmation->Analog_Design In_Vitro_Testing In Vitro Testing (Potency, Selectivity) Analog_Design->In_Vitro_Testing ADMET_Profiling In Vitro ADMET Profiling Analog_Design->ADMET_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Testing->SAR_Analysis ADMET_Profiling->SAR_Analysis SAR_Analysis->Analog_Design Iterative Optimization Lead_Candidate Lead Candidate Selection SAR_Analysis->Lead_Candidate Greenhouse_Testing Greenhouse & Field Trials Lead_Candidate->Greenhouse_Testing

Caption: Hit-to-Lead Optimization Workflow.
Experimental Protocol: Herbicide Efficacy Field Trial

This protocol provides a general framework for conducting a field trial to evaluate the efficacy of a new herbicide.

Materials:

  • Lead herbicide candidate formulated for field application

  • Commercial standard herbicide

  • Untreated control

  • Calibrated spray equipment

  • Field plots with a uniform weed population

  • Data collection tools (e.g., quadrats, biomass scales)

Procedure:

  • Trial Design: Establish a randomized complete block design with multiple replications for each treatment.

  • Plot Establishment: Mark out individual plots of a defined size.

  • Pre-Application Assessment: Assess the weed species present and their density in each plot.

  • Herbicide Application: Apply the herbicides at the target growth stage of the weeds using calibrated equipment.

  • Post-Application Assessments: At regular intervals (e.g., 7, 14, 28 days after application), visually assess weed control and crop phytotoxicity.

  • Quantitative Data Collection: At a final time point, measure weed biomass and/or density within quadrats placed in each plot.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Data Presentation: Herbicide Field Trial Efficacy Data

TreatmentApplication Rate (g a.i./ha)Weed Control (%) (28 DAA)Crop Injury (%) (14 DAA)
NC-0075092.32.1
NC-00710098.54.5
Commercial Std7595.13.0
Untreated-0.00.0
*DAA: Days After Application

Data Presentation: Insecticide Field Trial Efficacy Data

TreatmentApplication Rate (g a.i./ha)Pest Population Reduction (%) (7 DAT)
NC-0082585.7
NC-0085096.2
Commercial Std4092.5
Untreated-0.0
DAT: Days After Treatment

Conclusion

The development of novel agrochemicals is a complex but essential endeavor to ensure global food security. The application of modern scientific principles, including the targeted disruption of specific biological pathways, high-throughput screening, and systematic hit-to-lead optimization, can significantly enhance the efficiency and success rate of the discovery pipeline. The protocols and data presentation formats provided in this document are intended to serve as a valuable resource for researchers in this critical field.

References

Application Notes and Protocols: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride from 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid using thionyl chloride. This conversion is a fundamental step in the synthesis of various pharmaceutical and agrochemical compounds.

Introduction

The conversion of carboxylic acids to acyl chlorides is a crucial transformation in organic synthesis. Acyl chlorides are highly reactive intermediates that can be readily converted into a variety of other functional groups, including esters, amides, and ketones. The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a common and efficient method for this transformation, proceeding with the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[1] This application note details a representative protocol for the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride, a key building block in medicinal chemistry.

Reaction Scheme

Materials and Equipment

Reagents Equipment
This compoundRound-bottom flask
Thionyl chloride (SOCl₂)Reflux condenser
Anhydrous Dichloromethane (DCM) (optional)Magnetic stirrer and stir bar
Anhydrous N,N-Dimethylformamide (DMF) (catalyst)Heating mantle
Gas trap (e.g., bubbler with NaOH solution)
Rotary evaporator
Vacuum pump
Standard glassware for work-up and purification

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the expected product. Please note that the data for the product is based on typical yields for this type of reaction and data from structurally similar compounds due to the absence of specific literature values for this exact molecule.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Purity (%) Typical Yield (%)
This compoundC₈H₃ClF₄O₂258.56177 - 180N/A>98N/A
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chlorideC₈H₂Cl₂F₄O276.00N/ANot Available>95>90

Experimental Protocol

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[2] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

Procedure:

  • Preparation:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 38.7 mmol).

    • If desired, add an anhydrous solvent such as dichloromethane (DCM) (e.g., 20 mL). The reaction can also be run neat in an excess of thionyl chloride.

    • Fit the flask with a reflux condenser.

  • Reaction:

    • Slowly add thionyl chloride (e.g., 11.5 g, 7.0 mL, 96.8 mmol, 2.5 equivalents) to the flask.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Connect the top of the condenser to a gas trap to neutralize the HCl and SO₂ gases produced during the reaction.

    • Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 79 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by rotary evaporation under reduced pressure.

    • The crude 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride is obtained as an oil or low-melting solid and can often be used in the next step without further purification.

    • If higher purity is required, the product can be purified by vacuum distillation.

Characterization Data (Representative)

  • Infrared (IR) Spectroscopy:

    • A strong absorption band for the carbonyl (C=O) stretch of the acyl chloride is expected in the range of 1750-1800 cm⁻¹.

    • The C-Cl stretch will appear in the fingerprint region.

    • The characteristic C-F and C-H aromatic stretches will also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Aromatic protons will appear as multiplets in the downfield region (typically δ 7.5-8.5 ppm).

    • ¹³C NMR: The carbonyl carbon of the acyl chloride is expected to have a chemical shift in the range of δ 165-175 ppm. Aromatic carbons will also be present, with those attached to fluorine exhibiting C-F coupling.

    • ¹⁹F NMR: A singlet corresponding to the CF₃ group and another signal for the fluorine atom on the aromatic ring are expected.

Diagrams

Experimental Workflow

experimental_workflow start Start reagents Combine: - this compound - Thionyl Chloride - Catalytic DMF start->reagents reflux Reflux for 2-4 hours reagents->reflux cool Cool to Room Temperature reflux->cool evaporation Remove Excess Thionyl Chloride (Rotary Evaporation) cool->evaporation product Crude 3-Chloro-2-fluoro-5- (trifluoromethyl)benzoyl chloride evaporation->product purification Vacuum Distillation (Optional) product->purification final_product Pure Product product->final_product Direct Use purification->final_product

Caption: A flowchart of the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride.

Logical Relationship of Reactants and Products

reaction_logic cluster_reactants Reactants cluster_products Products reactant1 3-Chloro-2-fluoro-5- (trifluoromethyl)benzoic acid product1 3-Chloro-2-fluoro-5- (trifluoromethyl)benzoyl chloride reactant1->product1 Reaction reactant2 Thionyl Chloride (SOCl2) reactant2->product1 Reaction catalyst DMF (catalyst) catalyst->product1 Reaction byproduct1 Sulfur Dioxide (SO2) byproduct2 Hydrogen Chloride (HCl)

Caption: Relationship between reactants, catalyst, and products in the synthesis.

References

Application Notes and Protocols: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic Acid as a Precursor for Quinolinecarboxylic Acid Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid as a key starting material in the synthesis of substituted quinolinecarboxylic acids. Quinolonecarboxylic acids are a critical class of compounds in medicinal chemistry, forming the core structure of many antibacterial drugs. The synthetic route outlined herein involves the conversion of the parent benzoic acid to a substituted aniline, followed by the well-established Gould-Jacobs reaction to construct the quinoline scaffold.

Overview of the Synthetic Strategy

The overall synthetic pathway is a two-stage process:

  • Stage 1: Conversion of this compound to 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline. This transformation is a crucial step to introduce the nitrogen atom required for the quinoline ring system. A reliable method for this conversion is the Curtius rearrangement, which proceeds through an acyl azide intermediate. An alternative, the Hoffmann rearrangement of the corresponding benzamide, is also a viable route.

  • Stage 2: Synthesis of the Quinolone Ring via the Gould-Jacobs Reaction. The resulting aniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate. This intermediate undergoes a thermally induced cyclization to yield the ethyl ester of the desired 4-hydroxy-quinoline-3-carboxylic acid. Subsequent hydrolysis affords the final quinolinecarboxylic acid product.

Below is a diagram illustrating the overall experimental workflow.

G cluster_stage1 Stage 1: Aniline Synthesis cluster_stage2 Stage 2: Quinolone Synthesis (Gould-Jacobs) A 3-Chloro-2-fluoro-5- (trifluoromethyl)benzoic acid B Acyl Azide Formation A->B C Curtius Rearrangement B->C D 3-Chloro-2-fluoro-5- (trifluoromethyl)aniline C->D E Condensation with DEEM D->E F Thermal Cyclization E->F G Ester Hydrolysis F->G H Substituted Quinolone- 3-carboxylic Acid G->H I Final Product Isolation and Purification H->I

Figure 1: Overall experimental workflow from the starting benzoic acid to the final quinolinecarboxylic acid product.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline

This protocol details the conversion of the benzoic acid to the corresponding aniline via a Curtius rearrangement.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃)

  • Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in toluene. Add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by the cessation of gas evolution). Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude acid chloride.

  • Acyl Azide Formation: Dissolve the crude acid chloride in acetone. In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it to the acetone solution. Stir the mixture vigorously at 0°C for 1 hour.

  • Curtius Rearrangement: Carefully add the acyl azide solution to a flask containing refluxing toluene. The rearrangement to the isocyanate will occur with the evolution of nitrogen gas. Reflux for an additional 1-2 hours to ensure complete rearrangement.

  • Hydrolysis to Aniline: Cool the reaction mixture and add concentrated hydrochloric acid (3 M). Heat the mixture to reflux for 2-4 hours to hydrolyze the isocyanate to the aniline.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 8. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-2-fluoro-5-(trifluoromethyl)aniline. The product can be further purified by column chromatography on silica gel.

Protocol 2: Synthesis of 6-Chloro-7-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid (Gould-Jacobs Reaction)

This protocol outlines the construction of the quinolone ring system.[1][2]

Materials:

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline (from Protocol 1)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether or Dowtherm A

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • Condensation: In a round-bottom flask, combine 3-chloro-2-fluoro-5-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130°C for 1-2 hours. Ethanol, a byproduct of the condensation, can be removed by distillation. The progress of the reaction can be monitored by TLC.

  • Thermal Cyclization: To the crude anilinomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether (5-10 mL per gram of intermediate). Heat the solution to reflux (approximately 250°C) for 30-60 minutes.[3] Upon cooling to room temperature, the ethyl 6-chloro-7-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate product should precipitate.

  • Isolation of the Ester: Collect the precipitated solid by filtration. Wash the solid with a non-polar solvent like hexane to remove the high-boiling solvent, followed by a wash with ethanol. The product can be dried under vacuum.

  • Saponification (Ester Hydrolysis): Suspend the dried ethyl ester in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (can be monitored by TLC).[3]

  • Acidification and Product Collection: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The final product, 6-chloro-7-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Below is a diagram illustrating the Gould-Jacobs reaction mechanism.

G Aniline Substituted Aniline Intermediate1 Anilinomethylenemalonate Intermediate Aniline->Intermediate1 Condensation (-EtOH) DEEM DEEM DEEM->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Thermal Cyclization Product_Ester Ethyl 4-Hydroxyquinoline- 3-carboxylate Intermediate2->Product_Ester Tautomerization Product_Acid 4-Hydroxyquinoline- 3-carboxylic Acid Product_Ester->Product_Acid Saponification (Hydrolysis)

Figure 2: Mechanism of the Gould-Jacobs reaction for quinolone synthesis.[1]

Quantitative Data Summary

The following table summarizes the expected yields and key reaction parameters for the synthesis of a representative quinolinecarboxylic acid from this compound. The data is based on typical yields for analogous reactions reported in the literature.

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Aniline Synthesis This compoundSOCl₂, NaN₃, HClToluene/AcetoneReflux6-970-85
2. Condensation 3-Chloro-2-fluoro-5-(trifluoromethyl)anilineDiethyl ethoxymethylenemalonate (DEEM)Neat120-1301-290-95
3. Cyclization Anilinomethylenemalonate intermediateNone (thermal)Diphenyl ether~2500.5-185-95
4. Saponification Ethyl 6-chloro-7-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylateNaOH (aq)WaterReflux1-290-98
Overall Yield This compound----48-72

Safety Considerations

  • Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can liberate toxic hydrazoic acid gas.

  • High-temperature reactions (cyclization step) should be conducted with caution, using appropriate heating mantles and ensuring the glassware is free of defects. The use of a high-boiling solvent like diphenyl ether requires careful handling at elevated temperatures.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, throughout all experimental procedures.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions to improve reaction yield and product purity.

Issue 1: Low Yield in Grignard Reaction for Carboxylation

Question: We are experiencing a low yield of this compound during the Grignard carboxylation step. What are the potential causes and how can we improve the yield?

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Grignard Reagent Formation Ensure magnesium turnings are fresh and activated. Use anhydrous solvents (e.g., THF, diethyl ether) and inert atmosphere (e.g., nitrogen, argon) to prevent quenching by moisture. A small crystal of iodine can be added to initiate the reaction.
Side Reactions of the Grignard Reagent The Grignard reagent may react with the starting material. Maintain a low reaction temperature (e.g., -78 °C) during the formation of the Grignard reagent and subsequent carboxylation to minimize side reactions.
Inefficient Carboxylation Use freshly crushed dry ice (solid CO2) and add the Grignard reagent to an excess of dry ice to ensure complete carboxylation. Vigorous stirring is crucial.
Work-up Issues Acidify the reaction mixture slowly with cold dilute acid (e.g., 1M HCl) while maintaining a low temperature to prevent decomposition of the product.

Issue 2: Formation of Impurities During Synthesis

Question: Our final product is contaminated with significant impurities. How can we identify and minimize their formation?

Possible Causes & Solutions:

CauseRecommended Solution
Unreacted Starting Material Monitor the reaction progress using techniques like TLC or GC-MS to ensure complete consumption of the starting material. If necessary, increase the reaction time or the stoichiometry of the reagents.
Formation of Biphenyl Dimers This can occur during the Grignard reagent formation. Add the halide to the magnesium suspension slowly to maintain a low concentration of the halide in the reaction mixture.
Over-alkylation or other side reactions Control the reaction temperature carefully. In some cases, using a less reactive organometallic reagent, such as an organolithium compound at very low temperatures, might offer better selectivity, though it requires stringent anhydrous and inert conditions.
Purification Inefficiency Optimize the purification method. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be effective. Column chromatography on silica gel may also be employed for difficult separations.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method involves a multi-step synthesis starting from 1-chloro-2-fluoro-5-(trifluoromethyl)benzene. The key steps typically include:

  • Lithiation or Grignard Reagent Formation: Reaction of the starting material with an organolithium reagent (like n-butyllithium) or magnesium to form a reactive organometallic intermediate.

  • Carboxylation: Quenching the organometallic intermediate with carbon dioxide (dry ice) to introduce the carboxylic acid group.

  • Acidic Work-up and Purification: Acidification to protonate the carboxylate salt, followed by extraction and purification of the final product.

Q2: What are the critical safety precautions for this synthesis?

Organolithium reagents like n-butyllithium are highly pyrophoric and react violently with water. All reactions involving such reagents must be conducted under a strictly inert and anhydrous atmosphere. Grignard reagents are also highly reactive and flammable. Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, should be worn at all times. Work should be performed in a well-ventilated fume hood.

Q3: How can I confirm the identity and purity of the final product?

The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR will provide characteristic signals for the compound's structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.

  • Melting Point Analysis: A sharp melting point range indicates high purity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO2)

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate

  • Hexane

  • Ethyl Acetate

Procedure:

  • Activate magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Add anhydrous THF to the flask.

  • Slowly add a solution of 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene in anhydrous THF to the magnesium suspension. Maintain the reaction temperature below 30 °C.

  • After the addition is complete, stir the mixture at room temperature for 2 hours to ensure the complete formation of the Grignard reagent.

  • In a separate flask, place an excess of freshly crushed dry ice.

  • Slowly transfer the Grignard reagent solution via cannula onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature as the CO2 sublimes.

  • Quench the reaction by slowly adding 1 M HCl with cooling in an ice bath.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a hexane/ethyl acetate mixture.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound

EntryOrganometallic ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
1n-BuLiTHF-78275
2MgTHF25282
3MgDiethyl Ether35278
4i-PrMgClTHF0385

Visualizations

SynthesisWorkflow Synthesis Workflow A Starting Material: 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene B Grignard Reagent Formation (Mg, Anhydrous THF) A->B C Carboxylation (Dry Ice, -78 °C) B->C D Acidic Work-up (1M HCl) C->D E Extraction & Purification D->E F Final Product: This compound E->F

Caption: A simplified workflow for the synthesis of this compound.

TroubleshootingTree Troubleshooting Low Yield A Low Yield Observed B Check Grignard Formation A->B C Check Carboxylation Step A->C D Review Work-up & Purification A->D E Incomplete Reaction? B->E F Side Reactions? B->F G Inefficient Quench? C->G H Product Loss? D->H I Activate Mg, Use Anhydrous Solvent E->I J Control Temperature, Slow Addition F->J K Use Excess Dry Ice, Vigorous Stirring G->K L Optimize Extraction pH, Recrystallize H->L

Caption: A decision tree for troubleshooting low yield in the synthesis.

Technical Support Center: Purification of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and professionals in drug development on the purification of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques for substituted benzoic acids, including this compound, are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. For halogenated benzoic acids, regioisomers and products of incomplete or over-halogenation are common impurities.[1]

Q3: How can I assess the purity of my sample?

A3: Purity can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value is often indicative of high purity.

Q4: Is this compound acidic enough for acid-base extraction?

A4: Yes, the carboxylic acid group makes the molecule acidic. It can be deprotonated with a mild base (like sodium bicarbonate) to form a water-soluble carboxylate salt, allowing for separation from neutral organic impurities.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[2]

Problem Possible Cause Suggested Solution
The compound does not dissolve. The solvent is not appropriate, or not enough solvent is being used.Try a different solvent or a solvent mixture. Ensure you are using a sufficient volume of hot solvent. For benzoic acids, hot water is often a good starting point.[3]
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the solvent is too nonpolar.Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. Consider using a more polar solvent system.[4]
No crystals form upon cooling. The solution is not saturated (too much solvent was added), or the solution is supersaturated and requires nucleation.If too much solvent was used, evaporate some of it and allow the solution to cool again. To induce crystallization, try scratching the inside of the flask with a glass rod or adding a seed crystal.[3]
Low recovery of purified product. Too much solvent was used, or the product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product.[4] Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.

Problem Possible Cause Suggested Solution
Poor separation of spots (co-elution). The eluent (mobile phase) polarity is not optimal.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. For substituted benzoic acids, a common mobile phase is a mixture of hexanes and ethyl acetate.[4]
Product is stuck on the column or tailing. The acidic nature of the benzoic acid is causing strong interaction with the silica gel.Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress this interaction and reduce tailing.[4]
Cracks or channels in the column bed. The column was not packed properly.Ensure the column is packed uniformly as a slurry and is not allowed to run dry. This will prevent uneven flow of the mobile phase.[4]
Low recovery of the product. The compound is irreversibly adsorbed to the silica gel, or the column was overloaded.If tailing is severe, consider adding acid to the eluent. Use an appropriate amount of silica gel relative to the crude product (typically a 30:1 to 100:1 ratio by weight).[4]
Acid-Base Extraction

This technique separates acidic, basic, and neutral compounds based on their solubility in different aqueous solutions.

Problem Possible Cause Suggested Solution
Low recovery after acidification. The pH was not adjusted correctly, or mixing was insufficient.Check the pH of the aqueous layer after each extraction step to ensure complete conversion to the salt and back to the neutral form. Invert the separatory funnel gently but thoroughly multiple times, venting frequently.[4]
An emulsion forms at the interface. The organic and aqueous layers are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.[4]
The product precipitates during extraction. The carboxylate salt is not fully soluble in the aqueous layer.Add more water to the aqueous layer to ensure the salt remains dissolved.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection : Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Water, or mixtures of ethanol and water, are often suitable for benzoic acids.[5]

  • Dissolution : In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it.

  • Hot Filtration (Optional) : If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling rate and promote the formation of larger, purer crystals.[3] Then, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation and Drying : Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Allow the crystals to air dry on the filter paper before transferring them for further drying.[4]

Protocol 2: Column Chromatography
  • TLC Analysis : Determine the optimal mobile phase (eluent) using TLC. A good Rf value for the desired compound is typically between 0.2 and 0.4. A common mobile phase for such compounds is a mixture of hexanes and ethyl acetate, often with a small amount of acetic acid (0.5-1%) to reduce tailing.[4]

  • Column Packing : Prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow the silica to settle into a uniform bed without cracks or air bubbles.

  • Loading the Sample : Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column bed.

  • Elution : Add the mobile phase continuously to the top of the column and collect fractions. Monitor the elution of the compound using TLC.

  • Isolation : Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Acid-Base Extraction
  • Dissolution : Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

  • Extraction : Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The acidic benzoic acid will react to form its sodium salt and move into the aqueous layer.

  • Separation : Combine the aqueous layers. The neutral and basic impurities will remain in the organic layer, which can be discarded.

  • Acidification : Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out of the solution.[4]

  • Isolation : Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold water, and dry it thoroughly.[4]

Visualizations

G cluster_0 Recrystallization Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if insoluble impurities exist) A->B optional C Slow Cooling to Form Crystals B->C D Ice Bath Cooling C->D E Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Purified Product F->G

Caption: Workflow for the purification of this compound by recrystallization.

G cluster_1 Column Chromatography Workflow A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify pure fractions H Evaporate Solvent G->H I Obtain Purified Product H->I

Caption: General workflow for purification by column chromatography.

G cluster_2 Acid-Base Extraction Workflow A Dissolve Crude Product in Organic Solvent B Extract with Aqueous Base (e.g., NaHCO3) A->B C Separate Layers B->C D_org Organic Layer (Neutral/Basic Impurities) C->D_org discard D_aq Aqueous Layer (Benzoate Salt) C->D_aq E Acidify Aqueous Layer (e.g., with HCl) D_aq->E F Precipitate Forms E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Dry Purified Product H->I

References

Technical Support Center: Impurity Identification in 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid. Our goal is to help you identify and resolve common impurities that may be present in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound samples?

A1: Impurities in your sample can originate from the synthetic route used to manufacture the compound. Based on common synthetic pathways for halogenated and trifluoromethylated benzoic acids, potential impurities can be categorized as:

  • Residual Starting Materials: Unreacted precursors from the synthesis process. The specific starting materials will depend on the synthetic route, but could include various substituted toluenes or benzoic acids.

  • Intermediates: Partially reacted compounds that have not been fully converted to the final product. Examples could include nitro or amino-substituted precursors if the synthesis involves nitration and reduction steps.

  • Isomeric Impurities: Molecules with the same chemical formula but different arrangements of the chloro, fluoro, and trifluoromethyl groups on the benzene ring. These can be difficult to separate from the main compound.

  • Byproducts of Side Reactions: Unintended products formed during the synthesis. For example, hydrolysis of the trifluoromethyl group could lead to the formation of a carboxylic acid group at that position.

  • Residual Solvents: Solvents used during the synthesis and purification processes that have not been completely removed.

Q2: My HPLC analysis shows an unexpected peak. How can I identify this unknown impurity?

A2: An unexpected peak in your HPLC chromatogram indicates the presence of an impurity. To identify it, a systematic approach is recommended:

  • Review the Synthesis Route: Understanding the synthesis process can provide clues about potential side-products, unreacted starting materials, or intermediates.

  • Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a critical piece of information for identification.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass, allowing you to determine the elemental composition of the impurity.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion in the mass spectrometer and analyzing the resulting fragment ions can provide structural information.

  • NMR Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is a powerful tool for elucidating its complete chemical structure.

Q3: I am having trouble separating the main peak from an impurity peak in my HPLC method. What can I do?

A3: Co-elution of the main compound and an impurity can be challenging. Here are some troubleshooting steps to improve separation:

  • Optimize the Mobile Phase Gradient: A shallower gradient can increase the resolution between closely eluting peaks.

  • Change the Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or additives (e.g., trifluoroacetic acid, formic acid).

  • Try a Different Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. These can offer different selectivities for aromatic and halogenated compounds.[1]

  • Adjust the Column Temperature: Changing the column temperature can affect the retention times and selectivity of the separation.

  • Decrease the Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.

Q4: My GC-MS analysis of the derivatized sample shows multiple peaks close to the main product. What could they be?

A4: In GC-MS analysis of derivatized samples (e.g., methyl esters), multiple peaks near the main product could be several things:

  • Isomeric Impurities: As with HPLC, regioisomers of your target compound can have very similar retention times.

  • Derivatization Byproducts: The derivatization reaction itself might not be 100% selective and could produce side products.

  • Incomplete Derivatization: A portion of your analyte or impurities may not have been derivatized, leading to additional peaks.

  • Thermal Degradation: Some compounds can degrade in the hot GC inlet, leading to the formation of degradation products.

To investigate further, examine the mass spectra of these peaks to determine their molecular weights and fragmentation patterns.

Troubleshooting Guides

Issue: Poor Peak Shape in HPLC Analysis
Possible Cause Recommended Solution
Sample Overload Decrease the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH For an acidic analyte like a carboxylic acid, ensure the mobile phase pH is well below the pKa of the compound (typically by adding 0.1% TFA or formic acid) to ensure it is in its neutral form.
Column Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Extra-column Volume Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a small internal diameter.
Issue: No or Low Signal in GC-MS Analysis
Possible Cause Recommended Solution
Compound is not Volatile Enough Ensure proper derivatization to a more volatile form (e.g., methyl ester).
Incorrect Inlet Temperature Optimize the inlet temperature. Too low, and the sample won't vaporize; too high, and it may degrade.
Issues with the GC-MS System Check for leaks in the system, ensure the carrier gas is flowing, and confirm that the MS is properly tuned.
Sample Degradation The compound may be thermally labile. Try a lower inlet temperature or a different injection technique (e.g., cool on-column injection).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.

Parameter Condition
Column Phenyl-Hexyl or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start with a suitable percentage of B (e.g., 30%), and increase linearly to a higher percentage (e.g., 95%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm or as determined by UV-Vis spectrum of the analyte
Injection Volume 5-10 µL
Sample Preparation Dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for the identification and quantification of volatile and semi-volatile impurities. Derivatization is often required for acidic compounds.

Parameter Condition
Derivatization Convert the carboxylic acid to its methyl ester using a suitable reagent (e.g., diazomethane or BF₃/methanol).
GC Column A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm ID, and 0.25 µm film thickness.
Inlet Temperature 250 °C
Oven Program Initial temperature: 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C. Hold at 280 °C for 5 minutes.
Carrier Gas Helium at a constant flow of 1.0 mL/min.
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Scan Range m/z 40-500
Sample Preparation Dissolve the derivatized sample in a suitable solvent like dichloromethane or hexane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for confirming the structure of the main compound and for identifying unknown impurities if they can be isolated.

Experiment Purpose
¹H NMR Provides information about the number and types of protons in the molecule. The chemical shifts and coupling patterns can help identify the substitution pattern on the aromatic ring.
¹³C NMR Shows the number and types of carbon atoms.
¹⁹F NMR This is particularly useful for fluorinated compounds. The chemical shift of the fluorine atoms can provide information about their chemical environment. For the trifluoromethyl group, a single peak is expected. The other fluorine atom will also give a distinct signal.
2D NMR (e.g., COSY, HSQC, HMBC) These experiments can be used to determine the connectivity between atoms in the molecule, which is crucial for unambiguous structure determination.

Visualizing the Workflow

Impurity Identification Workflow

The following diagram illustrates a typical workflow for identifying an unknown impurity.

G cluster_0 Initial Analysis cluster_1 Preliminary Identification cluster_2 Structural Elucidation cluster_3 Confirmation start Sample with Suspected Impurity hplc HPLC or GC Analysis start->hplc unknown_peak Unexpected Peak Detected hplc->unknown_peak lcms LC-MS Analysis unknown_peak->lcms hrms High-Resolution MS lcms->hrms If available prep_hplc Preparative HPLC for Isolation hrms->prep_hplc msms Tandem MS (MS/MS) hrms->msms nmr NMR Spectroscopy (1H, 13C, 19F) prep_hplc->nmr structure_elucidated Structure Proposed nmr->structure_elucidated msms->structure_elucidated synthesis Synthesize Reference Standard structure_elucidated->synthesis confirmation Confirm by Co-injection synthesis->confirmation

Caption: Workflow for the identification of an unknown impurity.

Troubleshooting Logic for HPLC Separation

This diagram outlines the decision-making process for troubleshooting poor HPLC separation.

G start Poor Separation in HPLC q1 Is the peak shape good? start->q1 a1_yes Optimize Gradient q1->a1_yes Yes a1_no Troubleshoot Peak Shape Issues (e.g., pH, sample load) q1->a1_no No q2 Is separation improved? a1_yes->q2 a1_no->q1 Address issues then re-evaluate a2_yes Method Optimized q2->a2_yes Yes a2_no Change Mobile Phase (e.g., different organic solvent) q2->a2_no No q3 Is separation improved? a2_no->q3 a3_yes Method Optimized q3->a3_yes Yes a3_no Try Different Column Chemistry (e.g., Phenyl-hexyl, PFP) q3->a3_no No end Method Optimized a3_no->end Consult with specialist

Caption: Troubleshooting logic for poor HPLC peak separation.

References

Technical Support Center: Synthesis of N-Aryl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common side reactions encountered during the synthesis of N-Aryl piperidine derivatives, a common structural motif in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination for the synthesis of N-Aryl piperidines?

A1: The most prevalent side reactions include hydrodehalogenation of the aryl halide starting material, elimination from the piperidine ring (if substituted), and the formation of undesired phosphine oxides from the ligand. Hydrodehalogenation, where the halogen on the aryl group is replaced by a hydrogen atom, is often a significant competing reaction that reduces the yield of the desired N-Aryl piperidine.

Q2: How can I minimize the formation of the hydrodehalogenation byproduct?

A2: Minimizing hydrodehalogenation can be achieved by carefully selecting the palladium precursor, ligand, base, and solvent. For instance, using a less electron-rich phosphine ligand can sometimes reduce the rate of this side reaction. Additionally, ensuring the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) is crucial, as oxygen can promote the degradation of the catalyst and ligands, leading to side product formation.

Q3: What analytical techniques are best for identifying and quantifying side products in my reaction mixture?

A3: A combination of techniques is recommended for accurate identification and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for separating and quantifying the desired product and byproducts. For structural elucidation of unknown impurities, Mass Spectrometry (MS), often coupled with HPLC or GC (LC-MS or GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Troubleshooting Guides

Issue 1: Low Yield of the Desired N-Aryl Piperidine and Presence of a Major Byproduct Identified as the Dehalogenated Arene.

Cause: This is a classic case of the hydrodehalogenation side reaction dominating the desired C-N coupling. This can be caused by several factors, including the choice of catalyst system, base, and reaction temperature.

Solution:

  • Optimize the Ligand: The choice of phosphine ligand is critical. If you are using a very electron-rich ligand, consider switching to a slightly less electron-donating one. The table below provides a comparison of how ligand choice can affect the product-to-byproduct ratio.

  • Change the Base: The strength and nature of the base can influence the reaction pathway. If you are using a strong, sterically hindered base like LiHMDS, consider switching to a weaker base such as Cs2CO3 or K3PO4.

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor the hydrodehalogenation pathway. Running the reaction at a lower temperature for a longer period may improve the selectivity for the desired product.

Aryl HalidePiperidineLigandBaseSolventTemp (°C)Yield of N-Aryl Piperidine (%)Yield of Hydrodehalogenation (%)
4-chlorotoluenePiperidineRuPhosLiHMDSToluene1006530
4-chlorotoluenePiperidineXPhosCs2CO3Dioxane808510
4-bromobenzonitrilePiperidineSPhosK3PO4t-BuOH90925

This data is illustrative and compiled from typical results seen in the literature. Actual results may vary.

  • Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), the palladium precursor (e.g., Pd2(dba)3, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%).

  • Addition of Base and Amine: Add the base (e.g., Cs2CO3, 1.5 mmol) and piperidine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, 5 mL).

  • Reaction Execution: Stir the mixture at the optimized temperature (e.g., 80 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_0 Reaction Pathways Aryl-X Aryl Halide Desired_Product N-Aryl Piperidine Aryl-X->Desired_Product + Piperidine (Desired C-N Coupling) Side_Product Dehalogenated Arene Aryl-X->Side_Product Hydrodehalogenation (Side Reaction) HNR2 Piperidine HNR2->Desired_Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Desired_Product Pd_Catalyst->Side_Product Base Base Base->Desired_Product Base->Side_Product

Caption: Desired vs. side reaction pathways in Buchwald-Hartwig amination.

G start Low Yield of N-Aryl Piperidine? check_byproduct Major byproduct is dehydrohalogenated arene? start->check_byproduct optimize_ligand Switch to a less electron-rich ligand (e.g., XPhos) check_byproduct->optimize_ligand Yes other_issue Investigate other side reactions (e.g., elimination) check_byproduct->other_issue No optimize_base Use a weaker base (e.g., Cs2CO3, K3PO4) optimize_ligand->optimize_base lower_temp Lower reaction temperature optimize_base->lower_temp success Improved Yield lower_temp->success

Caption: Troubleshooting workflow for low yield in N-Aryl piperidine synthesis.

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the multi-step synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid. The proposed synthetic pathway starts from the commercially available 2-Fluoro-5-(trifluoromethyl)aniline.

Synthetic Pathway Overview

The synthesis is a four-step process involving chlorination, diazotization, Sandmeyer cyanation, and hydrolysis. Each step presents unique challenges that can be addressed through careful optimization of reaction conditions.

Synthetic_Pathway A 2-Fluoro-5-(trifluoromethyl)aniline B 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline A->B Step 1: Chlorination C Diazonium Salt Intermediate B->C Step 2: Diazotization D 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile C->D Step 3: Sandmeyer Cyanation E This compound D->E Step 4: Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Step 1: Electrophilic Chlorination of 2-Fluoro-5-(trifluoromethyl)aniline

This step aims to regioselectively introduce a chlorine atom at the 3-position of the aniline ring. The directing effects of the existing substituents (ortho, para-directing amino and fluoro groups, and meta-directing trifluoromethyl group) favor substitution at this position.

Experimental Protocol

A common procedure involves the use of a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in a suitable solvent.

ParameterRecommended Condition
Starting Material 2-Fluoro-5-(trifluoromethyl)aniline
Chlorinating Agent N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)
Solvent Acetonitrile, Dichloromethane (DCM), or Acetic Acid
Temperature 0 °C to room temperature
Reaction Time 1-4 hours (monitor by TLC or GC)
Work-up Aqueous wash followed by extraction and purification
Troubleshooting and FAQs

Q1: The chlorination reaction is giving a low yield of the desired 3-chloro isomer. What could be the cause?

A1:

  • Incorrect Regioselectivity: While the 3-position is electronically favored, other isomers can form. The strong activating effect of the amino group can lead to some ortho- and para- (relative to the amino group) substitution. The formation of the 4-chloro and 6-chloro isomers is possible.

  • Polychlorination: The high reactivity of the aniline ring can lead to the formation of dichlorinated byproducts.[1]

  • Degradation of Starting Material: Anilines can be sensitive to strongly acidic or oxidizing conditions.

Troubleshooting Steps:

  • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is generally a milder and more selective chlorinating agent than sulfuryl chloride.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can improve regioselectivity and minimize side reactions.

  • Slow Addition: Add the chlorinating agent dropwise to the solution of the aniline to maintain a low concentration of the electrophile and reduce the likelihood of polychlorination.

  • Protecting Group Strategy: If regioselectivity remains a problem, consider protecting the amino group as an acetamide. The amide is still an ortho-, para-director but is less activating than the amino group, which can lead to cleaner chlorination. The protecting group can be removed later in the synthesis.

Q2: How can I confirm the regiochemistry of the chlorinated product?

A2: The most definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR will show characteristic splitting patterns for the aromatic protons, and ¹⁹F NMR can also be useful. 2D NMR techniques like COSY and NOESY can help establish the connectivity and spatial relationships of the substituents.

Step 2: Diazotization of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline

This is a standard procedure to convert the primary aromatic amine into a diazonium salt, which is a versatile intermediate.[1][2]

Experimental Protocol
ParameterRecommended Condition
Starting Material 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline
Reagents Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
Solvent Water, Acetic Acid
Temperature 0-5 °C (strictly controlled)
Reaction Time 15-30 minutes
Troubleshooting and FAQs

Q1: The diazotization reaction seems to be incomplete, or the diazonium salt is unstable.

A1:

  • Temperature Control is Critical: Diazonium salts are thermally unstable and can decompose if the temperature rises above 5-10 °C.[3] This can lead to the formation of unwanted phenols and other byproducts.

  • Stoichiometry of Reagents: An excess of nitrous acid can lead to side reactions, while an insufficient amount will result in incomplete conversion of the aniline.

Troubleshooting Steps:

  • Maintain Low Temperature: Use an ice-salt bath to ensure the temperature of the reaction mixture remains between 0 and 5 °C throughout the addition of sodium nitrite.

  • Slow Addition of NaNO₂: Add a solution of sodium nitrite dropwise to the acidic solution of the aniline.

  • Check for Excess Nitrous Acid: After the addition is complete, the presence of a slight excess of nitrous acid can be confirmed using starch-iodide paper (a blue-black color indicates excess HNO₂). This ensures the reaction has gone to completion. If the test is negative, a small amount of additional NaNO₂ can be added.

  • Immediate Use of Diazonium Salt: Do not attempt to isolate the diazonium salt. It should be used immediately in the subsequent Sandmeyer reaction.

Diazotization_Troubleshooting cluster_0 Problem: Low Yield/Decomposition cluster_1 Solution High Temperature High Temperature Maintain 0-5 °C Maintain 0-5 °C High Temperature->Maintain 0-5 °C Incorrect Stoichiometry Incorrect Stoichiometry Slow NaNO2 Addition Slow NaNO2 Addition Incorrect Stoichiometry->Slow NaNO2 Addition Starch-Iodide Test Starch-Iodide Test Incorrect Stoichiometry->Starch-Iodide Test Use Immediately Use Immediately Low Yield/Decomposition Low Yield/Decomposition

Caption: Troubleshooting logic for the diazotization step.

Step 3: Sandmeyer Cyanation

The Sandmeyer reaction is a reliable method for converting a diazonium salt to a nitrile using a copper(I) cyanide catalyst.[4][5]

Experimental Protocol
ParameterRecommended Condition
Starting Material Aqueous solution of the diazonium salt from Step 2
Reagent Copper(I) Cyanide (CuCN)
Solvent Water
Temperature 0-5 °C initially, then warming to room temperature or slightly above
Reaction Time 1-2 hours
Work-up Extraction, followed by purification
Troubleshooting and FAQs

Q1: The yield of the Sandmeyer cyanation is low, and I am observing the formation of byproducts.

A1:

  • Side Reactions: Common side reactions in Sandmeyer reactions include the formation of phenols (from reaction with water) and biaryl compounds.

  • Catalyst Activity: The quality and activity of the copper(I) cyanide can affect the reaction rate and yield.

Troubleshooting Steps:

  • Neutralization: Before adding the diazonium salt solution to the CuCN, it is sometimes beneficial to neutralize the excess acid from the diazotization step with a base like sodium bicarbonate. This should be done carefully at low temperatures.

  • Freshly Prepared Catalyst: Use high-quality, freshly prepared or purified copper(I) cyanide for the best results.

  • Temperature Profile: Add the cold diazonium salt solution to the CuCN solution at a low temperature, and then allow the reaction mixture to warm up gradually. Sometimes, gentle heating is required to drive the reaction to completion.

  • Alternative Reagents: If yields are consistently low, consider using K₃[Cu(CN)₄] which can sometimes give better results.

Step 4: Hydrolysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile

The final step is the hydrolysis of the nitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[6][7]

Experimental Protocol
ParameterAcidic HydrolysisBasic Hydrolysis
Starting Material 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
Reagent Concentrated H₂SO₄ or HClAqueous NaOH or KOH
Solvent Water, Acetic AcidWater, Ethanol
Temperature RefluxReflux
Reaction Time Several hours (monitor by TLC or GC)Several hours (monitor by TLC or GC)
Work-up Dilution with water, filtrationAcidification to precipitate the carboxylic acid, filtration
Troubleshooting and FAQs

Q1: The hydrolysis of the nitrile is slow or incomplete.

A1:

  • Steric Hindrance: The substituents ortho to the nitrile group (chloro and fluoro) can sterically hinder the approach of water or hydroxide ions, slowing down the hydrolysis.

  • Formation of Amide Intermediate: The hydrolysis proceeds through an amide intermediate. In some cases, the reaction can stall at the amide stage.

Troubleshooting Steps:

  • Prolonged Reaction Time: Due to potential steric hindrance, a longer reflux time may be necessary. Monitor the reaction progress carefully.

  • Stronger Conditions: If the reaction is still incomplete, using more concentrated acid or base, or a higher boiling point co-solvent (e.g., ethylene glycol) to increase the reaction temperature, may be necessary.

  • Phase Transfer Catalyst: In basic hydrolysis, the addition of a phase-transfer catalyst can sometimes improve the reaction rate if the nitrile has poor solubility in the aqueous medium.

Q2: How do I handle the work-up for acidic vs. basic hydrolysis?

A2:

  • Acidic Hydrolysis: After the reaction is complete, the mixture is typically cooled and poured onto ice-water. The carboxylic acid product, being sparingly soluble in water, will precipitate and can be collected by filtration.

  • Basic Hydrolysis: The reaction will produce the carboxylate salt, which is soluble in the aqueous basic solution. To isolate the carboxylic acid, the reaction mixture must be cooled and then carefully acidified with a strong acid (e.g., concentrated HCl) until the pH is acidic. The carboxylic acid will then precipitate and can be collected by filtration.[6]

Hydrolysis_Workflow Start Nitrile Choice Hydrolysis Conditions Start->Choice Acid Acidic (H₂SO₄/HCl) Choice->Acid Acidic Base Basic (NaOH/KOH) Choice->Base Basic Acid_Workup Pour onto ice-water Filter product Acid->Acid_Workup Base_Product Carboxylate Salt (soluble) Base->Base_Product Final_Product Carboxylic Acid Acid_Workup->Final_Product Base_Workup Acidify with HCl Filter product Base_Product->Base_Workup Base_Workup->Final_Product

Caption: Decision workflow for the hydrolysis and work-up of the nitrile.

References

stability issues of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid in their experiments. It provides troubleshooting advice and frequently asked questions regarding the stability of this compound under acidic conditions.

Troubleshooting Guide

Users may encounter stability issues with this compound when working under acidic conditions. The following Q&A format addresses specific problems you might observe.

Q1: I am observing a decrease in the concentration of my starting material, this compound, over time in my acidic reaction mixture. What could be the cause?

A1: A decrease in the concentration of the starting material could be indicative of degradation. While this compound is generally a stable compound, strong acidic conditions, especially at elevated temperatures, can potentially lead to two main degradation pathways:

  • Hydrolysis of the Trifluoromethyl Group: The trifluoromethyl (-CF3) group can be susceptible to hydrolysis under strongly acidic conditions to form a carboxylic acid group (-COOH). This would result in the formation of 3-chloro-2-fluorobenzene-1,5-dicarboxylic acid.

  • Decarboxylation: While less likely for benzoic acids with electron-withdrawing substituents, acid-catalyzed decarboxylation (loss of -COOH as CO2) can occur under harsh conditions.[1] This would lead to the formation of 1-chloro-2-fluoro-5-(trifluoromethyl)benzene.

Q2: My reaction is generating an unexpected, more polar byproduct according to my HPLC analysis. What could this new peak be?

A2: An increase in polarity often suggests the introduction of a more polar functional group. If you are working under acidic conditions, the most probable cause is the hydrolysis of the trifluoromethyl group to a carboxylic acid. The resulting dicarboxylic acid would be significantly more polar than the starting material.

Q3: How can I confirm if the trifluoromethyl group is being hydrolyzed?

A3: To confirm hydrolysis, you can analyze your sample using mass spectrometry (MS). Look for a mass corresponding to the replacement of the -CF3 group with a -COOH group. For this compound (molecular weight approx. 258.5 g/mol ), the hydrolyzed product, 3-chloro-2-fluorobenzene-1,5-dicarboxylic acid, would have a molecular weight of approximately 232.5 g/mol . You could also use 19F NMR spectroscopy; a disappearance of the signal corresponding to the -CF3 group would indicate its transformation.

Q4: I suspect decarboxylation is occurring. How can I detect this?

A4: Decarboxylation would result in a less polar byproduct. You can use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the volatile, less polar product, 1-chloro-2-fluoro-5-(trifluoromethyl)benzene.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound?

A: To ensure stability, store the solid compound in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents. For solutions, it is best to prepare them fresh. If short-term storage is necessary, use an aprotic solvent and store at low temperatures.

Q: Are there any specific acidic conditions that should be avoided?

A: Caution should be exercised when using strong, concentrated acids (e.g., sulfuric acid, fuming sulfuric acid) at elevated temperatures, as these conditions are known to promote the hydrolysis of trifluoromethyl groups.[2][3] The presence of strong electron-withdrawing groups like chloro, fluoro, and trifluoromethyl on the benzoic acid ring generally increases its stability against decarboxylation.

Q: How can I minimize the degradation of this compound in my acidic reaction?

A: To minimize degradation, consider the following:

  • Use the mildest acidic conditions possible that still allow for your desired reaction to proceed.

  • Keep the reaction temperature as low as possible.

  • Minimize the reaction time.

  • If possible, use a less nucleophilic acid.

Summary of Potential Degradation Pathways

The following table summarizes the potential stability issues of the functional groups present in this compound under acidic conditions.

Functional GroupPotential Degradation Pathway under Acidic ConditionsConditions Favoring DegradationPotential Byproduct
Trifluoromethyl (-CF3)Hydrolysis to Carboxylic Acid (-COOH)Strong, concentrated acids (e.g., H2SO4), elevated temperatures.[2][3]3-chloro-2-fluorobenzene-1,5-dicarboxylic acid
Carboxylic Acid (-COOH)Decarboxylation (loss of CO2)Harsh acidic conditions, elevated temperatures. Generally less favorable for electron-deficient rings.[1]1-chloro-2-fluoro-5-(trifluoromethyl)benzene
Chloro (-Cl) on Benzene RingGenerally stableVery harsh conditions may lead to hydrodechlorination, but this is unlikely under typical acidic reaction conditions.-
Fluoro (-F) on Benzene RingGenerally stableHighly resistant to cleavage under acidic conditions.-

Experimental Protocol: Stability Assessment of this compound

This protocol provides a general method to assess the stability of this compound under specific acidic conditions.

1. Materials:

  • This compound
  • Your acidic medium of interest (e.g., specific concentration of HCl in a chosen solvent)
  • Internal standard (a stable compound that does not react under the test conditions)
  • HPLC or GC-MS system
  • Appropriate solvents for analysis

2. Procedure:

  • Prepare a stock solution of this compound and the internal standard at a known concentration in a suitable solvent.
  • In a reaction vessel, add the acidic medium and bring it to the desired experimental temperature.
  • Add a known volume of the stock solution to the pre-heated acidic medium to initiate the stability test.
  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by neutralizing the acid with a suitable base to prevent further degradation during workup and analysis.
  • Analyze the quenched samples by a suitable chromatographic method (e.g., HPLC, GC-MS) to determine the concentration of the starting material relative to the internal standard.

3. Data Analysis:

  • Plot the concentration of this compound versus time.
  • A decrease in concentration over time indicates instability under the tested conditions.
  • Analyze the chromatograms for the appearance of new peaks, which could correspond to degradation products. If new peaks are observed, use MS to identify them.

Visualizing Potential Degradation

The following diagrams illustrate a potential degradation pathway and a logical workflow for troubleshooting stability issues.

A 3-Chloro-2-fluoro-5- (trifluoromethyl)benzoic acid B Protonation of Trifluoromethyl Group A->B + H+ C Nucleophilic Attack by Water B->C + H2O D Elimination of HF C->D E Intermediate D->E F Further Hydrolysis E->F G 3-chloro-2-fluorobenzene- 1,5-dicarboxylic acid F->G

Caption: Hypothetical acid-catalyzed hydrolysis of the trifluoromethyl group.

start Observe Loss of Starting Material in Acidic Conditions check_polarity Analyze by HPLC: New Peak More Polar? start->check_polarity hydrolysis Potential Hydrolysis of -CF3 to -COOH check_polarity->hydrolysis Yes check_volatility Analyze by GC-MS: New Peak Less Polar? check_polarity->check_volatility No confirm_hydrolysis Confirm by MS (Mass Change) and/or 19F NMR (Signal Loss) hydrolysis->confirm_hydrolysis decarboxylation Potential Decarboxylation check_volatility->decarboxylation Yes other Consider Other Side Reactions check_volatility->other No confirm_decarboxylation Confirm by MS (Mass of Decarboxylated Product) decarboxylation->confirm_decarboxylation

Caption: Troubleshooting workflow for identifying degradation pathways.

References

Technical Support Center: Scale-Up Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) encountered during the scale-up of this synthesis.

The successful and efficient synthesis of this compound is crucial for various applications in the pharmaceutical and fine chemical industries. Scaling up this process from the laboratory to pilot plant or industrial scale can present a unique set of challenges. This guide provides a systematic approach to identifying and resolving common issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of substituted benzoic acids involves the ortho-lithiation of a substituted benzene precursor followed by carboxylation with carbon dioxide. In the case of this compound, a potential starting material is 1-chloro-2-fluoro-5-(trifluoromethyl)benzene. The lithiation is typically carried out using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching the resulting organolithium species with solid carbon dioxide (dry ice). Subsequent acidic workup yields the desired carboxylic acid.

Q2: What are the primary challenges when scaling up the lithiation and carboxylation reaction?

Scaling up this reaction introduces several challenges, including:

  • Temperature Control: The ortho-lithiation step is highly exothermic and requires strict temperature control, typically at -78°C, to prevent side reactions and ensure regioselectivity. Maintaining this temperature in a large reactor can be difficult.

  • Reagent Addition: The slow and controlled addition of the lithiating agent is critical to manage the exotherm and prevent localized high concentrations that can lead to degradation or side product formation.

  • Mixing and Mass Transfer: Ensuring efficient mixing in a large reactor is crucial for maintaining homogeneity and achieving consistent reaction kinetics.

  • Handling of Organolithium Intermediates: Organolithium reagents are highly reactive and sensitive to moisture and air. Handling these reagents on a large scale requires specialized equipment and inert atmosphere conditions.

  • Carbon Dioxide Quench: The addition of the organolithium intermediate to a large quantity of solid carbon dioxide must be carefully controlled to manage the sublimation of CO2 and ensure efficient carboxylation.

Q3: What are the potential side reactions during the synthesis?

Several side reactions can occur, leading to impurities and reduced yields:

  • Protonation of the Organolithium Intermediate: Traces of water or other protic sources in the reaction mixture can quench the organolithium species, leading to the formation of the starting material, 1-chloro-2-fluoro-5-(trifluoromethyl)benzene.

  • Formation of Diaryl Ketones: Reaction of the organolithium intermediate with the newly formed carboxylate salt can lead to the formation of a diaryl ketone byproduct.

  • Isomer Formation: Incomplete regioselectivity during the lithiation step can result in the formation of other isomeric benzoic acids.

Q4: How can the purity of the final product be improved on a larger scale?

Purification of this compound at scale can be achieved through:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. Selecting an appropriate solvent system is crucial for obtaining high purity and yield.

  • Acid-Base Extraction: The acidic nature of the carboxylic acid allows for its separation from neutral organic impurities through extraction with an aqueous base, followed by acidification to precipitate the pure product.

  • Chromatography: While less common for large-scale purification due to cost and solvent usage, column chromatography can be employed if very high purity is required.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Formation Incomplete lithiation due to inactive or insufficient lithiating agent.- Ensure the lithiating agent (e.g., LDA) is freshly prepared or properly stored. - Titrate the lithiating agent to determine its exact concentration before use. - Consider using a slight excess of the lithiating agent.
Quenching of the organolithium intermediate by moisture or air.- Thoroughly dry all glassware and reagents before use. - Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction. - Use anhydrous solvents.
Inefficient carboxylation.- Use a large excess of freshly crushed, high-quality dry ice. - Ensure rapid and efficient mixing during the addition of the organolithium solution to the dry ice.
High Levels of Starting Material in Product Incomplete lithiation.- Increase the reaction time for the lithiation step. - Optimize the reaction temperature to ensure complete conversion.
Protonation of the organolithium intermediate during workup.- Add the reaction mixture to the acid for workup, rather than the other way around, to ensure a consistently acidic environment.
Formation of Significant Byproducts (e.g., diaryl ketone) High localized concentration of the organolithium reagent during addition to CO2.- Add the organolithium solution slowly to a vigorously stirred slurry of dry ice in an appropriate solvent (e.g., THF).
Reaction temperature too high.- Maintain a low temperature (e.g., -78°C) throughout the lithiation and carboxylation steps.
Difficulty in Isolating the Product Poor precipitation during acidic workup.- Ensure the aqueous solution is sufficiently acidic (pH < 2). - Cool the mixture in an ice bath to promote precipitation. - If the product is still not precipitating, consider extracting with an organic solvent.
Emulsion formation during extraction.- Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. - Filter the mixture through a pad of celite.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on the synthesis of structurally similar compounds and should be adapted and optimized for specific laboratory and scale-up conditions.

Materials:

  • 1-Chloro-2-fluoro-5-(trifluoromethyl)benzene

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Solid carbon dioxide (dry ice)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add anhydrous THF and cool to -78°C in a dry ice/acetone bath.

    • To the cooled THF, add diisopropylamine via syringe.

    • Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature below -70°C.

    • Stir the mixture at -78°C for 30 minutes to ensure complete formation of LDA.

  • Ortho-lithiation:

    • To the freshly prepared LDA solution, slowly add a solution of 1-chloro-2-fluoro-5-(trifluoromethyl)benzene in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70°C.

    • After the addition is complete, stir the reaction mixture at -78°C for 1-2 hours. Monitor the reaction progress by a suitable method (e.g., TLC or GC of quenched aliquots).

  • Carboxylation:

    • In a separate, large, flame-dried flask, place a significant excess of freshly crushed dry ice.

    • Slowly transfer the cold organolithium solution via cannula onto the dry ice with vigorous stirring. A large amount of CO2 gas will evolve.

    • Allow the mixture to slowly warm to room temperature as the excess dry ice sublimes.

  • Workup and Isolation:

    • Once the mixture has reached room temperature, cautiously quench the reaction by adding water.

    • Acidify the aqueous layer to pH 1-2 with concentrated HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure this compound.

Visualizations

Synthesis_Pathway 1-Chloro-2-fluoro-5-(trifluoromethyl)benzene 1-Chloro-2-fluoro-5-(trifluoromethyl)benzene Lithium Intermediate Lithium Intermediate 1-Chloro-2-fluoro-5-(trifluoromethyl)benzene->Lithium Intermediate 1. LDA, THF, -78°C Carboxylate Salt Carboxylate Salt Lithium Intermediate->Carboxylate Salt 2. CO2 (solid) This compound This compound Carboxylate Salt->this compound 3. H3O+

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_solution Solution Start Low Yield or No Product CheckLithiation Check Lithiation Conditions: - LDA activity - Anhydrous conditions - Temperature Start->CheckLithiation CheckCarboxylation Check Carboxylation: - Dry ice quality & excess - Efficient mixing CheckLithiation->CheckCarboxylation No Issues OptimizeLithiation Optimize Lithiation: - Fresh LDA - Dry reagents/solvents - Strict temp. control CheckLithiation->OptimizeLithiation Issues Found CheckWorkup Check Workup: - pH of aqueous phase - Extraction solvent CheckCarboxylation->CheckWorkup No Issues OptimizeCarboxylation Optimize Carboxylation: - Use fresh, crushed dry ice - Vigorous stirring CheckCarboxylation->OptimizeCarboxylation Issues Found OptimizeWorkup Optimize Workup: - Adjust pH to <2 - Use appropriate solvent CheckWorkup->OptimizeWorkup Issues Found

Caption: A troubleshooting workflow for addressing low yield in the synthesis.

Technical Support Center: Troubleshooting Low Reactivity of the Carboxylic Acid Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the low reactivity of the carboxylic acid functional group. This guide is designed for researchers, scientists, and drug development professionals to diagnose and solve common challenges encountered during synthesis. Below, you will find a series of frequently asked questions (FAQs) that address specific experimental problems, complete with detailed protocols, comparative data, and workflow diagrams to enhance your success.

Frequently Asked Questions (FAQs)

Q1: Why is my carboxylic acid unreactive towards nucleophiles like amines or alcohols?

The low reactivity of carboxylic acids in direct reactions with nucleophiles stems from two primary factors:

  • Resonance Stabilization: The lone pair of electrons on the hydroxyl oxygen can be delocalized into the carbonyl group. This resonance reduces the partial positive charge (electrophilicity) on the carbonyl carbon, making it less susceptible to nucleophilic attack compared to aldehydes or ketones.[1][2]

  • Acid-Base Chemistry: Carboxylic acids are acidic, while many nucleophiles (especially amines) are basic. When mixed, a rapid acid-base reaction occurs, deprotonating the carboxylic acid to form a carboxylate anion.[3] This anion is highly unreactive towards nucleophilic attack due to its negative charge and increased resonance stabilization.[2][3] Direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures.[3][4]

Q2: My amide coupling or esterification reaction is failing. What are the most common causes?

Low or no yield in these reactions can often be attributed to one or more of the following issues:

  • Incomplete Activation of the Carboxylic Acid: The hydroxyl group (-OH) is a poor leaving group.[5] For the reaction to proceed, the carboxylic acid must first be "activated" by converting the -OH into a better leaving group.[3][6] Insufficient or degraded activating reagents will halt the reaction.

  • Steric Hindrance: Bulky chemical groups on the carboxylic acid (especially near the carbonyl group) or on the nucleophile can physically block the reactants from approaching each other, slowing down or preventing the reaction.[6][7][8][9]

  • Presence of Water: Many activating agents and activated intermediates are sensitive to moisture. Water can hydrolyze the activated species back to the unreactive carboxylic acid, quenching the desired reaction.[6][10] It is critical to use anhydrous solvents and reagents.[10]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction's success. For instance, using a nucleophilic base can lead to unwanted side reactions.[6][10]

  • Electronic Effects: Electron-donating groups attached to the carboxylic acid can decrease its electrophilicity and thus its reactivity, while electron-withdrawing groups can increase it.[11][12]

Q3: How can I "activate" my carboxylic acid to improve its reactivity?

Activation is the process of converting the hydroxyl (-OH) group into a better leaving group, which makes the carbonyl carbon more susceptible to nucleophilic attack.[3][13] Common activation strategies include:

  • Conversion to Acyl Halides: Reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride forms a highly reactive acyl chloride.[13][14][15][16]

  • Conversion to Acid Anhydrides: Carboxylic acids can be dehydrated (e.g., using P₂O₅) to form symmetric anhydrides, or they can react with acyl chlorides to form mixed anhydrides.[15][17] Anhydrides are also effective acylating agents.[13]

  • Use of Coupling Reagents: In situ activation is the most common method, especially in peptide synthesis. Coupling reagents react with the carboxylic acid to form highly reactive intermediates like O-acylisoureas or active esters, which then readily react with the nucleophile.[3][6]

Q4: How do I select the right coupling reagent for my amide synthesis?

The choice of coupling reagent is critical and depends on factors like the steric hindrance of your substrates, their electronic properties, the risk of racemization (for chiral acids), and cost. Using additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can help suppress side reactions.[6]

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdvantagesDisadvantagesTypical Base
HATU High reactivity, fast reaction times, effective for hindered substrates.[10]Expensive, can be sensitive to moisture.DIPEA, Triethylamine
EDC / HOBt Water-soluble byproducts (urea) are easily removed with aqueous workup.[18]Can be less effective for very hindered substrates, potential for side reactions.[9]DIPEA, DMAP
DCC / DIC Inexpensive and effective.[10]Byproduct (DCU/DICU) can be difficult to remove (especially DCU), can cause side reactions.[10][19]DMAP (often with HOBt)
Q5: How do steric and electronic factors in my molecule affect reactivity?

The structure of your specific carboxylic acid plays a crucial role in its reactivity.

  • Steric Hindrance: As the size and number of groups increase around the carboxylic acid group, it becomes more difficult for the nucleophile to attack the carbonyl carbon.[7][20] For example, 2,4,6-trimethylbenzoic acid is much less reactive towards esterification than benzoic acid due to the bulky methyl groups at the ortho positions.[8]

  • Electronic Effects: The acidity and electrophilicity of the carboxylic acid are influenced by the electronic nature of its substituents.

    • Electron-Withdrawing Groups (EWGs): Groups like halogens (-Cl, -F) or nitro (-NO₂) pull electron density away from the carboxyl group. This stabilizes the resulting carboxylate anion, making the acid more acidic (lower pKa) and the carbonyl carbon more electrophilic and reactive.[11][12][21]

    • Electron-Donating Groups (EDGs): Groups like alkyls (-CH₃) or methoxy (-OCH₃) push electron density towards the carboxyl group. This destabilizes the carboxylate anion, making the acid less acidic (higher pKa) and the carbonyl carbon less electrophilic and reactive.[12]

Data Presentation

Table 2: Influence of Substituents on Butyric Acid Acidity

CompoundpKaEffect of Substituent
Butyric acid4.81Reference
4-chlorobutyric acid4.52Weak electron-withdrawing
3-chlorobutyric acid4.06Moderate electron-withdrawing
2-chlorobutyric acid2.84Strong electron-withdrawing
Data sourced from Quora[21]. The closer the electron-withdrawing group is to the carboxyl, the stronger the acid and the more reactive the carbonyl carbon.

Mandatory Visualization

Troubleshooting_Workflow start Low / No Product Yield sub1 Verify Starting Material Quality start->sub1 sub2 Evaluate Reaction Conditions start->sub2 sub3 Assess Activating Agent start->sub3 sub4 Consider Structural Effects start->sub4 q1_1 q1_1 sub1->q1_1 Purity (NMR, LC-MS)? Identity Correct? q1_2 q1_2 sub1->q1_2 Reagents Anhydrous? q2_1 q2_1 sub2->q2_1 Solvent Anhydrous? Correct Stoichiometry? q2_2 q2_2 sub2->q2_2 Optimal Temperature? Appropriate Base? q3_1 q3_1 sub3->q3_1 Reagent Degraded? Sufficient Equivalents? q3_2 q3_2 sub3->q3_2 Is it the right agent for the substrate? q4_1 q4_1 sub4->q4_1 Steric Hindrance? q4_2 q4_2 sub4->q4_2 Adverse Electronic Effects? end_node Optimize & Repeat q1_1->end_node q1_2->end_node q2_1->end_node q2_2->end_node q3_1->end_node q3_2->end_node q4_1->end_node q4_2->end_node

Caption: Troubleshooting workflow for low-yield reactions.

Activation_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Nucleophilic Attack RCOOH Carboxylic Acid (R-COOH) (Poor Leaving Group: -OH) ActivatedIntermediate Activated Intermediate (Good Leaving Group: -OX) RCOOH->ActivatedIntermediate + Agent ActivatingAgent Activating Agent (e.g., Coupling Reagent, SOCl₂) ActivatedIntermediate2 Activated Intermediate ActivatedIntermediate->ActivatedIntermediate2 Nucleophile Nucleophile (e.g., Amine, Alcohol) Product Product (e.g., Amide, Ester) ActivatedIntermediate2->Product + Nucleophile

Caption: General mechanism of carboxylic acid activation.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling Using HATU[7][11]

This protocol is suitable for many standard amide bond formations.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Pre-activation: Add a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equivalents), followed by the coupling reagent HATU (1.0-1.5 equivalents).

  • Stir: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.

  • Amine Addition: Add the amine component (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress using TLC or LC-MS (typically 2-16 hours).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, concentrate under reduced pressure, and purify the crude product via column chromatography if necessary.

**Protocol 2: Conversion to Acyl Chloride with Thionyl Chloride (SOCl₂) **[15][16]

This protocol creates a highly reactive acyl chloride, useful for difficult couplings.

  • Setup: In a fume hood, add the carboxylic acid (1.0 equivalent) to a flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl gas).

  • Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂, ~2-5 equivalents), either neat or in an inert solvent like toluene. A catalytic amount of DMF can accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux (typically 40-80°C) for 1-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation: Carefully remove the excess SOCl₂ and solvent by distillation or rotary evaporation (ensure the vacuum pump is protected from the corrosive vapors).

  • Usage: The resulting crude acyl chloride is often used immediately in the next step without further purification. Dissolve it in an anhydrous solvent and slowly add it to a solution of the nucleophile (e.g., amine or alcohol) and a non-nucleophilic base (like triethylamine or pyridine) at 0°C.

Protocol 3: Fischer Esterification[23][24]

A classic, equilibrium-driven method for forming esters, particularly with simple alcohols.

  • Setup: Combine the carboxylic acid (1.0 equivalent) and a large excess of the desired alcohol (which often serves as the solvent) in a round-bottom flask.

  • Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or TsOH, ~1-5 mol%).

  • Reaction: Heat the mixture to reflux. The reaction is reversible, so to drive it towards the product, water must be removed.[22] This can be achieved by using a Dean-Stark apparatus or by using a large excess of the alcohol.[23][22]

  • Monitoring: Monitor the reaction by TLC or GC until the starting carboxylic acid is consumed.

  • Workup: Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., saturated NaHCO₃ solution).

  • Purification: Extract the ester with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and purify by distillation or column chromatography.

References

Technical Support Center: Preventing Unwanted Side Reactions of Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for functional group protection in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted side reactions during their experiments.

Table of Contents

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General Principles: Orthogonal Protection

Q1: What is an "orthogonal" protecting group strategy, and why is it important?

A1: An orthogonal protection strategy involves using multiple protecting groups in a single molecule that can be removed under distinct and non-interfering conditions.[1] This is crucial in the synthesis of complex molecules like peptides, carbohydrates, and natural products, where different functional groups need to be selectively unmasked at various stages.[2] For example, one group might be removed with acid, another with a base, and a third by catalytic hydrogenation. This selective deprotection allows for precise control over the synthetic route, preventing side reactions and simplifying the synthesis of complex targets.[1][2]

Orthogonal_Protection_Concept Start Molecule -OH (PG1) -NH2 (PG2) -COOH (PG3) Step1 Selective Deprotection of PG1 (e.g., Fluoride) Start->Step1 Intermediate1 React at -OH -NH2 (PG2) -COOH (PG3) Step1->Intermediate1 Step2 Selective Deprotection of PG2 (e.g., Acid) Intermediate1->Step2 Intermediate2 React at -NH2 -OH (Modified) -COOH (PG3) Step2->Intermediate2 Step3 Selective Deprotection of PG3 (e.g., H2/Pd) Intermediate2->Step3 Final Final Product Step3->Final

Caption: Logic flow of an orthogonal protection strategy.

Protecting Alcohols

The hydroxyl group is highly reactive, possessing both a nucleophilic oxygen and an acidic proton, which can interfere with many common reactions, such as those involving Grignard reagents or strong bases. Silyl ethers are the most common protecting groups for alcohols.

Troubleshooting Guide & FAQs: Alcohols

Q2: My Grignard reaction is failing, and I suspect my starting material's alcohol group is the cause. How do I fix this?

A2: You are correct; the acidic proton of an alcohol will quench the Grignard reagent in an acid-base reaction. To prevent this, you must protect the alcohol. The most common method is to convert it into a silyl ether, such as a tert-butyldimethylsilyl (TBDMS or TBS) ether, which is stable to Grignard reagents and other strong bases.[3]

Q3: I have a molecule with both a primary and a secondary alcohol. How can I selectively protect only the primary alcohol?

A3: You can achieve selective protection by taking advantage of sterics. A bulky silylating agent like tert-butyldimethylsilyl chloride (TBDMS-Cl) will react preferentially with the less sterically hindered primary alcohol.[4] By carefully controlling the reaction conditions (e.g., using 1.1 equivalents of TBDMS-Cl at room temperature), you can achieve high selectivity for the primary alcohol.[4]

Q4: My TBDMS-protected alcohol is being unintentionally cleaved during aqueous workup or silica gel chromatography. What's happening?

A4: TBDMS ethers are sensitive to acid. Standard silica gel can be slightly acidic, leading to premature deprotection. To prevent this, you can neutralize the silica gel by running a solution containing a small amount of a non-nucleophilic base (like 1% triethylamine in your eluent) through the column before loading your sample.[5] During aqueous workups, avoid acidic conditions (pH < 4) and prolonged contact time. Use a buffered solution like saturated sodium bicarbonate for washing.[5]

Data Presentation: Silyl Ether Protecting Groups
Protecting GroupAbbreviationCommon ReagentStability to Acid (Relative)Stability to Base (Relative)Common Deprotection
TrimethylsilylTMSTMS-Cl11K₂CO₃/MeOH; Mild Acid
TriethylsilylTESTES-Cl6410-100Mild Acid; TBAF
tert-ButyldimethylsilylTBDMS/TBSTBDMS-Cl20,00020,000TBAF; HF; Strong Acid
TriisopropylsilylTIPSTIPS-Cl700,000100,000TBAF; HF; Strong Acid
tert-ButyldiphenylsilylTBDPSTBDPS-Cl5,000,00020,000TBAF; HF; Strong Acid

Data adapted from literature sources.

Experimental Protocol: TBDMS Protection of a Primary Alcohol

This protocol describes a general procedure for the selective TBDMS protection of a primary alcohol in the presence of a secondary alcohol.

Materials:

  • Diol containing primary and secondary alcohols (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve the diol and imidazole in anhydrous DMF under an inert atmosphere (e.g., Nitrogen).

  • Add TBDMS-Cl in portions to the stirred solution at room temperature.

  • Monitor the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[4]

  • Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to isolate the mono-silylated primary alcohol.[4]

Protecting Amines

Amines are nucleophilic and basic, often requiring protection in reactions like peptide coupling. Carbamates are the most common class of protecting groups for amines.

Troubleshooting Guide & FAQs: Amines

Q5: I'm performing a peptide coupling, but I'm getting uncontrolled polymerization. How do I ensure only the desired amide bond forms?

A5: This is a classic problem that necessitates protecting the α-amino group of one amino acid while activating the carboxylic acid. The tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are standard for this purpose.[6] They prevent the amine from acting as a nucleophile, allowing for controlled peptide bond formation.[6]

Q6: During my Boc deprotection with trifluoroacetic acid (TFA), I'm seeing a significant byproduct with a mass increase of +56 Da. What is this and how can I prevent it?

A6: This is a common side reaction called t-butylation.[7] The TFA cleaves the Boc group to form a reactive tert-butyl cation, which can then alkylate nucleophilic residues like tryptophan or methionine. To prevent this, add a "scavenger" to the deprotection cocktail. Scavengers like triethylsilane (TES) or thioanisole are more reactive towards the cation and will trap it before it can react with your peptide.[7]

Q7: My Fmoc deprotection with piperidine seems incomplete, leading to deletion sequences in my peptide synthesis. What should I do?

A7: Incomplete Fmoc removal can be caused by steric hindrance or peptide aggregation.[8] To troubleshoot, you can try a "double deprotection" where you treat the resin with a fresh solution of 20% piperidine in DMF for a second time. Extending the reaction time to 30-60 minutes can also be effective. For particularly difficult sequences, using a stronger base cocktail, such as 2% DBU in the piperidine/DMF solution, can drive the reaction to completion.[8]

Data Presentation: Common Amine Protecting Groups
Protecting GroupAbbreviationStable ToLabile To (Deprotection)
tert-ButoxycarbonylBocBase, H₂/Pd, NucleophilesStrong Acid (e.g., TFA, HCl)[9]
9-FluorenylmethoxycarbonylFmocAcid, H₂/PdBase (e.g., 20% Piperidine in DMF)[10]
BenzyloxycarbonylCbz or ZAcid, BaseCatalytic Hydrogenolysis (H₂/Pd)
Experimental Protocol: Boc Protection of a Primary Amine

This protocol outlines a general method for the Boc protection of a primary amine using Boc anhydride.

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • 1 M HCl, Saturated aqueous NaHCO₃, Brine

Procedure:

  • Dissolve the primary amine in THF or DCM.

  • Add triethylamine (TEA) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the stirred solution. The reaction is often exothermic.

  • Stir the reaction at room temperature and monitor by TLC until the starting amine is consumed (typically 1-4 hours).

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate.

  • Wash the solution sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected amine.[1]

Protecting Carboxylic Acids

The acidic proton of carboxylic acids is incompatible with organometallic reagents (Grignard, organolithiums) and other strong bases. They are most commonly protected as esters.[7]

Troubleshooting Guide & FAQs: Carboxylic Acids

Q8: I need to perform a Grignard reaction on a molecule that also contains a carboxylic acid. How can I prevent the Grignard reagent from being destroyed?

A8: You must protect the carboxylic acid. Converting it to an ester, such as a methyl or tert-butyl ester, is the standard approach.[11] Esters are unreactive towards Grignard reagents under conditions where the Grignard reagent adds to other functional groups like ketones. However, it's important to note that Grignard reagents can react with esters, typically adding twice to form a tertiary alcohol. Therefore, this strategy is employed when the desired reaction is elsewhere in the molecule and the ester is simply a protecting group to be removed later. For reactions where an ester is the target, other groups must be protected first.

Q9: I have a molecule with a Boc-protected amine and a carboxylic acid I need to protect as a methyl ester. What is the best order of operations?

A9: You should protect the carboxylic acid first. The conditions for methyl ester formation (e.g., using SOCl₂ in methanol or (trimethylsilyl)diazomethane) can be harsh and may affect the Boc group. After forming the methyl ester, you can then protect the amine under standard Boc protection conditions, which are generally milder.

Q10: How do I choose the right ester protecting group for my synthesis?

A10: The choice depends on the stability of other functional groups in your molecule. This is a key part of developing an orthogonal strategy.[11]

  • Methyl esters are removed by base-catalyzed hydrolysis (saponification). Use this if your molecule is stable to base.

  • tert-Butyl esters are stable to base and nucleophiles but are readily cleaved with acid (like TFA). This makes them orthogonal to base-labile groups.[11]

  • Benzyl esters are stable to both acid and base but are uniquely cleaved by catalytic hydrogenolysis (H₂/Pd). This is ideal if you have acid- or base-sensitive groups but no reducible groups like alkenes or alkynes.[12]

Data Presentation: Carboxylic Acid Protecting Group Stability
Protecting GroupStable ToLabile To
Methyl EsterMild Acid, HydrogenolysisStrong Base (e.g., LiOH, NaOH)
tert-Butyl EsterBase, Nucleophiles, HydrogenolysisStrong Acid (e.g., TFA, HCl)[11]
Benzyl (Bn) EsterAcid, BaseCatalytic Hydrogenolysis (H₂/Pd)[12]
Silyl EsterHydrogenolysisAcid, Base, Fluoride sources
2-Alkyl-1,3-OxazolineGrignard reagents, Hydride reagentsStrong hot acid or base[13]
Experimental Protocol: Benzyl Ester Deprotection by Hydrogenolysis

This protocol describes the removal of a benzyl ester protecting group.

Materials:

  • Benzyl ester-protected compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethyl Acetate

  • Hydrogen (H₂) gas (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the benzyl ester in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.[12]

Protecting Carbonyls (Aldehydes & Ketones)

Aldehydes and ketones are electrophilic and will react with a wide range of nucleophiles. They are often protected as acetals or ketals, which are stable to bases, nucleophiles, and reducing agents.[14]

Troubleshooting Guide & FAQs: Carbonyls

Q11: I want to reduce an ester to an alcohol using LiAlH₄, but my molecule also has a ketone. How do I prevent the ketone from being reduced as well?

A11: You must protect the ketone. The standard method is to convert it into a cyclic acetal (specifically, a ketal in this case) by reacting it with ethylene glycol and an acid catalyst (e.g., p-toluenesulfonic acid, TsOH).[15] The resulting ketal is stable to LiAlH₄. After the ester reduction is complete, the ketone can be regenerated by simple acid-catalyzed hydrolysis.[16]

Q12: My acetal formation reaction is not going to completion. What can I do?

A12: Acetal formation is an equilibrium reaction that produces water as a byproduct. To drive the reaction to completion, you must remove the water as it is formed.[15] This is typically done using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture. Ensure your reagents, especially the solvent (often toluene or benzene), are anhydrous to begin with.

Q13: I am trying to protect an aldehyde in the presence of a ketone. Is this possible?

A13: Yes, this is possible due to the higher reactivity of aldehydes compared to ketones. By using a limited amount of the diol protecting agent (e.g., 1.0-1.1 equivalents), you can selectively form the acetal at the aldehyde position while leaving the ketone largely untouched.[5]

Data Presentation: Carbonyl Protecting Group Compatibility
Protecting GroupFormation ConditionsStable ToDeprotection Conditions
Cyclic Acetal/KetalDiol (e.g., Ethylene Glycol), Acid CatalystBases, Nucleophiles (Grignard, R-Li), Hydrides (LiAlH₄, NaBH₄), Oxidizing agentsAqueous Acid (e.g., HCl/H₂O)[5]
Cyclic Thioacetal/ThioketalDithiol, Lewis AcidStrong Acids, Bases, Nucleophiles, HydridesHgCl₂/H₂O; Raney Nickel (for reduction to CH₂)[17]
Silyl Enol EtherR₃SiCl, Base (LDA or Et₃N/Acid)Non-protic conditionsAcid, Fluoride sources
Experimental Protocol: Acetal Protection of a Ketone

This protocol describes the protection of a ketone using ethylene glycol.

Materials:

  • Keto-ester (e.g., Ethyl acetoacetate) (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid (TsOH) (catalytic amount, ~0.02 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Combine the keto-ester, ethylene glycol, and TsOH in toluene in a round-bottom flask.

  • Fit the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux. Water will collect in the Dean-Stark trap as it forms.

  • Continue refluxing until no more water is collected and TLC analysis shows complete consumption of the starting ketone.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected ketal.[15]

Reaction-Specific Troubleshooting

Troubleshooting_Workflow Start Unwanted Side Reaction or Low Yield Q1 Is an acidic/basic functional group interfering? Start->Q1 Sol1 Protect the interfering functional group (e.g., Alcohol, Amine, Acid) Q1->Sol1 Yes Q2 Are reaction conditions too harsh? Q1->Q2 No End Successful Reaction Sol1->End Sol2 Use milder reagents or lower temperature. Change protecting group. Q2->Sol2 Yes Q3 Is a side reaction (e.g., Wurtz, t-butylation) occurring? Q2->Q3 No Sol2->End Sol3 Add scavengers. Optimize addition rate and temperature. Q3->Sol3 Yes Sol3->End

References

Validation & Comparative

Comparative Analysis of NMR Spectral Data for Halogenated and Trifluoromethylated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

¹H NMR Spectral Data Comparison

The following table summarizes the ¹H NMR chemical shifts for various substituted benzoic acids. The data highlights the influence of different substituents on the proton environment of the benzene ring. Variations in chemical shifts are primarily due to the electronic effects (inductive and resonance) of the chloro, fluoro, and trifluoromethyl groups.

CompoundSolventChemical Shift (δ) in ppm
3-Chlorobenzoic acid DMSO-d₆13.34 (s, 1H), 7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, J = 8.08 Hz, 1H)
3-Fluorobenzoic acid Acetone1H NMR data not fully detailed in search results
3-(Trifluoromethyl)benzoic acid DMSO-d₆13.36 (s, 1H), 8.36 – 7.76 (m, 2H), 7.71 (ddd, J = 8.0, 2.2, 1.1 Hz, 1H), 7.61 – 7.46 (m, 1H)[1]
3-Chloro-5-(trifluoromethyl)benzoic acid Not SpecifiedNo specific ¹H NMR data available in search results
3-Fluoro-5-(trifluoromethyl)benzoic acid Not SpecifiedNo specific ¹H NMR data available in search results
3,5-Bis(trifluoromethyl)benzoic acid Not SpecifiedNo specific ¹H NMR data available in search results
¹³C NMR Spectral Data Comparison

The ¹³C NMR data presented below illustrates the impact of substituents on the carbon skeleton of the benzoic acid derivatives. The chemical shifts of the aromatic carbons and the carboxyl carbon are particularly sensitive to the electronic nature of the attached groups.

CompoundSolventChemical Shift (δ) in ppm
3-Chlorobenzoic acid DMSO-d₆166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37
3-Fluorobenzoic acid Acetone164.7 (d, JC-F = 2.7 Hz), 163.0 (d, JC-F = 244.5 Hz), 134.1 (d, JC-F = 7.1 Hz), 131.2 (d, JC-F = 8.1 Hz), 125.8 (d, JC-F = 3.0 Hz), 120.7 (d, JC-F = 21.4 Hz), 116.0 (d, JC-F = 22.9 Hz)[1]
3-(Trifluoromethyl)benzoic acid DMSO-d₆166.5, 133.8, 133.4, 133.2, 131.1, 129.3, 128.4[1]
3-Chloro-5-(trifluoromethyl)benzoic acid Not SpecifiedNo specific ¹³C NMR data available in search results
3-Fluoro-5-(trifluoromethyl)benzoic acid Not Specified¹³C NMR spectra are available from suppliers like Sigma-Aldrich Co. LLC, but specific shift values are not detailed in the search results.[2][3]
3,5-Bis(trifluoromethyl)benzoic acid Not SpecifiedNo specific ¹³C NMR data available in search results

Experimental Protocols

A general methodology for acquiring ¹H and ¹³C NMR spectra for the compounds listed above is as follows:

1. Sample Preparation:

  • Approximately 5-10 mg of the solid benzoic acid derivative is accurately weighed.

  • The sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

  • Number of Scans: Typically 16 to 64 scans are accumulated for a good signal-to-noise ratio.

  • Relaxation Delay (d1): A relaxation delay of 1-5 seconds is set between scans.

  • Spectral Width: A spectral width of approximately 15-20 ppm is used.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is commonly used to simplify the spectrum to single lines for each unique carbon.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is employed.

  • Spectral Width: A spectral width of about 200-250 ppm is generally sufficient.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction and baseline correction are applied to the resulting spectrum.

  • The chemical shifts are referenced to the solvent peak or TMS.

  • Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the analysis of substituted benzoic acids using NMR spectroscopy.

G Workflow for NMR Spectral Analysis of Substituted Benzoic Acids cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Interpretation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Lock and Shim Spectrometer C->D E Acquire 1H NMR Spectrum D->E F Acquire 13C NMR Spectrum D->F G Fourier Transform E->G F->G H Phase and Baseline Correction G->H I Reference Chemical Shifts H->I J Analyze Chemical Shifts I->J M Structure Elucidation J->M K Analyze Coupling Patterns (1H) K->M L Integrate Peaks (1H) L->M

Caption: A flowchart illustrating the key stages of NMR analysis.

References

Comparative Guide to the Mass Spectrometry Analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the expected mass spectrometric behavior of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid against alternative analytical approaches. It includes predicted fragmentation patterns, supporting data from related molecules, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Predicted Mass Spectrometry Fragmentation Analysis

While specific experimental mass spectra for this compound are not widely published, its fragmentation pattern under electron ionization (EI) can be predicted based on the well-established behavior of benzoic acids, halogenated aromatic compounds, and trifluoromethyl-substituted molecules.

The fragmentation of the parent molecule is expected to initiate with the loss of the carboxylic acid group or halogen atoms. Key predicted fragmentation pathways include:

  • Loss of a hydroxyl radical (-•OH): A common fragmentation for benzoic acids, leading to the formation of a stable acylium ion.[1]

  • Decarboxylation (-COOH): Loss of the entire carboxylic acid group.

  • Loss of chlorine radical (-•Cl): Halogenated compounds often exhibit the loss of the halogen atom.[2] The presence of a chlorine atom will also result in a characteristic M+2 isotopic pattern in the mass spectrum, with a ratio of approximately 3:1 for the peaks corresponding to the 35Cl and 37Cl isotopes.[2]

  • Loss of a fluorine radical (-•F): Similar to chlorine, the fluorine atom can also be lost.

  • Loss of trifluoromethyl radical (-•CF3): Trifluoromethyl groups can be eliminated, and in some cases, rearrangement and loss of CF2 can be observed.[3]

Table 1: Predicted Mass Fragments for this compound

Predicted Fragment Ion m/z (for 35Cl) Proposed Neutral Loss Notes
[M]+•242-Molecular Ion
[M+2]+•244-Isotopic peak due to 37Cl
[M-OH]+225•OHLoss of hydroxyl radical from the carboxylic acid group.
[M-COOH]+197•COOHLoss of the carboxylic acid group.
[M-Cl]+207•ClLoss of the chlorine atom.
[M-F]+223•FLoss of the fluorine atom.
[M-CF3]+173•CF3Loss of the trifluoromethyl group.
[C6H2ClF3]+•182CO2Decarboxylation of the molecular ion.
[C7H3F3O2]+192ClLoss of chlorine from the molecular ion.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the analysis of this compound using GC-MS.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or dichloromethane.

  • If necessary, derivatization can be performed to improve volatility for GC analysis. A common method is esterification of the carboxylic acid group (e.g., with diazomethane or by heating with an alcohol in the presence of an acid catalyst).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to identify the retention time of the analyte.

  • Extract the mass spectrum corresponding to the chromatographic peak of interest.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with a library of known spectra (if available) or interpret the fragmentation pattern based on known chemical principles.

Alternative Analytical Techniques

While GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds, other techniques may be more suitable or provide complementary information for this compound.

Table 2: Comparison of Analytical Techniques

Technique Advantages Disadvantages
Liquid Chromatography-Mass Spectrometry (LC-MS) Suitable for non-volatile and thermally labile compounds. No derivatization required. Provides information on the intact molecule.Fragmentation is often less extensive than in EI-MS, which can be a disadvantage for structural elucidation.
High-Performance Liquid Chromatography (HPLC) with UV Detection Quantitative analysis with high precision and accuracy. Non-destructive.Does not provide mass information, making compound identification challenging without a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including connectivity of atoms.Lower sensitivity compared to mass spectrometry. Requires a larger amount of pure sample.

Visualizing the Fragmentation Pathway

The predicted fragmentation pathway of this compound can be visualized to better understand the relationships between the different fragment ions.

Fragmentation_Pathway M [C8H3ClF3O2]+• m/z = 242 F1 [C8H2ClF3O]+ m/z = 225 M->F1 - •OH F2 [C7H2ClF3]+• m/z = 197 M->F2 - COOH F3 [C8H3F3O2]+ m/z = 207 M->F3 - •Cl F4 [C8H3ClFO2]+• m/z = 173 M->F4 - •CF3 M_iso [C8H3(37Cl)F3O2]+• m/z = 244

References

Comparative Infrared Spectroscopy Analysis: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic Acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) spectroscopy of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid. Due to the limited availability of direct spectral data for this specific compound, this guide leverages experimental data from structurally similar benzoic acid derivatives to predict and interpret its IR spectrum. This approach allows for a robust understanding of the vibrational modes and characteristic absorption bands expected for the target molecule, providing a valuable reference for researchers in synthetic chemistry and drug development.

Predicted IR Absorption Data

The following table summarizes the predicted IR absorption frequencies for this compound, based on an analysis of related compounds and established spectroscopic principles.

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration ModeExpected IntensityNotes
O-H (Carboxylic Acid)2500-3300Stretching, H-bondedStrong, BroadThis broad band is a hallmark of carboxylic acid dimers.[1][2]
C-H (Aromatic)3000-3100StretchingMedium to WeakTypical for aromatic C-H bonds.
C=O (Carboxylic Acid)1700-1730StretchingStrong, SharpThe position can be influenced by substituents on the aromatic ring.[2]
C=C (Aromatic)1475-1600StretchingMedium to WeakMultiple bands are expected in this region.
C-O (Carboxylic Acid)1210-1320StretchingStrongOften coupled with O-H in-plane bending.[2]
C-F (Aryl)1100-1400StretchingStrongThe trifluoromethyl group will exhibit strong absorptions in this region.
C-Cl (Aryl)600-800StretchingStrong to MediumThe exact position depends on the substitution pattern.[3]
O-H (Out-of-plane bend)900-960BendingMedium, BroadCharacteristic of carboxylic acid dimers.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted spectral features of this compound, a comparison with the known IR data of similar molecules is instructive. The following table presents the key IR absorptions for several related benzoic acid derivatives.

CompoundKey Absorption Bands (cm⁻¹)
3-Chlorobenzoic acid O-H stretch: ~2500-3300 (broad), C=O stretch: ~1700, C-Cl stretch: ~750
3-Fluoro-5-(trifluoromethyl)benzoic acid O-H stretch: ~2500-3300 (broad), C=O stretch: ~1710, C-F stretch: ~1100-1350
3-Chloro-5-(trifluoromethyl)benzoic acid O-H stretch: ~2500-3300 (broad), C=O stretch: ~1715, C-F stretch: ~1100-1350, C-Cl stretch: ~740
3,5-Bis(trifluoromethyl)benzoic acid O-H stretch: ~2500-3300 (broad), C=O stretch: ~1720, C-F stretch: ~1100-1350

The data from these related compounds strongly support the predicted absorption ranges for this compound. The presence of the electron-withdrawing trifluoromethyl, chloro, and fluoro substituents is expected to slightly shift the C=O stretching frequency to a higher wavenumber compared to unsubstituted benzoic acid.

Experimental Protocols

To acquire high-quality IR spectra of solid samples such as this compound, the following experimental protocols are recommended.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This is often the simplest method for obtaining an IR spectrum of a solid sample.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans).

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Potassium Bromide (KBr) Pellet Method

This technique involves dispersing the solid sample in a KBr matrix.

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum. A background spectrum of a pure KBr pellet or of the empty sample compartment should be recorded.

Nujol Mull Method

In this method, the solid is ground with a mulling agent (Nujol, a mineral oil).[4][5]

  • Sample Preparation: Grind a few milligrams of the solid sample to a fine powder in an agate mortar.[5] Add a drop or two of Nujol and continue grinding to create a smooth, thick paste (mull).[4]

  • Sample Mounting: Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).[4]

  • Data Acquisition: Place the salt plates in the spectrometer's sample holder and acquire the spectrum. Be aware that the Nujol itself will have characteristic C-H stretching and bending bands that will appear in the spectrum.[5]

Visualization of Key Vibrational Modes

The following diagram illustrates the primary functional groups of this compound and their corresponding expected regions in the infrared spectrum.

IR_Functional_Groups cluster_molecule This compound cluster_spectrum Expected IR Absorption Regions (cm⁻¹) mol Structure OH O-H (2500-3300) CH C-H (3000-3100) CO_double C=O (1700-1730) CC C=C (1475-1600) CO_single C-O (1210-1320) CF C-F (CF₃) (1100-1400) CCl C-Cl (600-800)

Caption: Key functional groups and their expected IR absorption regions.

References

A Comparative Guide to the Reactivity of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid with a selection of structurally analogous benzoic acid derivatives. Understanding the relative reactivity of this compound is crucial for its application in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals where the specific arrangement of electron-withdrawing groups can significantly influence molecular interactions and reaction kinetics.

The reactivity of substituted benzoic acids is primarily governed by the electronic and steric effects of the substituents on the benzene ring. These effects modulate the acidity of the carboxylic acid and the electrophilicity of the carboxyl carbon, thereby influencing the rates of reactions such as esterification and amidation. This guide presents a comparative analysis based on acidity (pKa values) and provides standardized protocols for key experiments to facilitate empirical validation and further research.

Comparative Analysis of Acidity

The acidity of a benzoic acid derivative is a direct measure of the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) increase acidity by delocalizing the negative charge, while electron-donating groups (EDGs) decrease acidity. The position of these substituents (ortho, meta, or para) also plays a critical role.

The target compound, this compound, possesses three potent electron-withdrawing substituents: a fluorine atom at the ortho (C2) position, a chlorine atom at the meta (C3) position, and a trifluoromethyl group at the meta (C5) position relative to the carboxyl group.

Table 1: Comparison of Experimental and Predicted pKa Values of Substituted Benzoic Acids in Water at 25°C

CompoundSubstituentsExperimental pKaPredicted pKa of Target
Benzoic Acid-H4.20-
2-Fluorobenzoic Acid2-F3.27[1]-
3-Chlorobenzoic Acid3-Cl3.82[2]-
3-Fluorobenzoic Acid3-F3.86[1]-
4-Fluorobenzoic Acid4-F4.14[1]-
3-(Trifluoromethyl)benzoic acid3-CF₃3.79 (predicted)-
This compound 2-F, 3-Cl, 5-CF₃ Not available < 2.5

Analysis of Acidity Trends:

  • Ortho-Effect: The presence of a fluorine atom at the ortho position in 2-fluorobenzoic acid significantly increases its acidity compared to benzoic acid (pKa 3.27 vs. 4.20). This is a classic example of the "ortho-effect," where steric hindrance forces the carboxyl group out of the plane of the benzene ring, which inhibits resonance with the ring and increases the acidity.[3]

  • Inductive Effects: The chlorine and trifluoromethyl groups are strong electron-withdrawing groups that operate primarily through a negative inductive effect (-I). This is evident in the increased acidity of 3-chlorobenzoic acid (pKa 3.82) compared to benzoic acid.[2] The trifluoromethyl group is an even stronger inductively withdrawing group.

Comparative Reactivity in Esterification and Amidation

The increased acidity of this compound suggests that the carboxylate is a better leaving group, which can influence the rates of nucleophilic acyl substitution reactions like esterification and amide bond formation. However, the steric hindrance from the ortho-fluoro substituent could potentially retard the reaction rate with bulky nucleophiles.

Table 2: Predicted Relative Reactivity in Nucleophilic Acyl Substitution

CompoundPredicted Relative Rate of EsterificationPredicted Relative Rate of AmidationKey Influencing Factors
Benzoic AcidBaselineBaseline-
2-Fluorobenzoic AcidModerateModerateOrtho-effect (steric hindrance)
3-Chlorobenzoic AcidHighHighStrong inductive effect
3-(Trifluoromethyl)benzoic acidVery HighVery HighVery strong inductive effect
This compound High to Very High High to Very High Cumulative inductive effects, potential steric hindrance

This table provides a qualitative prediction of reactivity. For a quantitative comparison, experimental determination of reaction rate constants is necessary.

Experimental Protocols

To facilitate the direct comparison of reactivity, the following detailed experimental protocols are provided.

Protocol 1: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the benzoic acid derivative with a standardized strong base and monitoring the pH.

Materials:

  • Substituted benzoic acid of interest

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a glass electrode

  • Burette (50 mL)

  • Magnetic stirrer and stir bar

  • Beaker (250 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of the benzoic acid derivative and dissolve it in 100 mL of deionized water in a 250 mL beaker. Gentle heating may be required for less soluble compounds.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution.

  • Titration: Fill the burette with the standardized 0.1 M NaOH solution. Add the NaOH solution in small increments (e.g., 0.2 mL), recording the pH value after each addition. Continue the titration until the pH has stabilized after passing the equivalence point.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

Protocol 2: Comparative Kinetics of Fischer Esterification

This protocol outlines a method to compare the relative rates of esterification of the benzoic acid derivatives with methanol.

Materials:

  • Substituted benzoic acid of interest

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

  • Thermostated reaction vessel (e.g., round-bottom flask with reflux condenser)

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for monitoring reaction progress

Procedure:

  • Reaction Setup: In separate, identical reaction vessels, place an equimolar amount (e.g., 1 mmol) of each benzoic acid derivative.

  • Reagent Addition: To each vessel, add a large excess of anhydrous methanol (e.g., 10 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol).

  • Reaction: Place the reaction vessels in a thermostated bath at a constant temperature (e.g., 60°C) and stir the mixtures.

  • Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot (e.g., by adding a cold, saturated sodium bicarbonate solution). Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analysis: Analyze the extracted samples by GC or HPLC to determine the concentration of the formed methyl ester.

  • Data Analysis: Plot the concentration of the methyl ester versus time for each benzoic acid derivative. The initial slope of this curve is proportional to the initial reaction rate. A comparison of these initial rates will provide the relative reactivity of the compounds in esterification.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Benzoic Acid Derivative B Dissolve in Deionized Water A->B D Add NaOH in Increments B->D C Calibrate pH Meter C->D E Record pH after each addition D->E Stir constantly E->D Repeat until past equivalence point F Plot pH vs. Volume of NaOH E->F G Determine Equivalence Point F->G H Determine Half-Equivalence Point G->H I pKa = pH at Half-Equivalence H->I

Caption: Workflow for pKa determination by potentiometric titration.

Esterification_Kinetics_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Prepare solutions of each Benzoic Acid in Methanol B Add Sulfuric Acid Catalyst A->B C Maintain constant temperature and stir B->C D Withdraw aliquots at regular intervals C->D E Quench reaction in aliquots D->E F Extract organic components E->F G Analyze extracts by GC/HPLC F->G H Plot [Ester] vs. Time G->H I Compare initial reaction rates H->I

Caption: Experimental workflow for comparing esterification kinetics.

Conclusion

This compound is predicted to be a highly reactive benzoic acid derivative due to the strong, cumulative electron-withdrawing effects of its substituents. Its acidity is expected to be significantly greater than that of benzoic acid and its monosubstituted halogen and trifluoromethyl analogs. This enhanced acidity suggests a higher reactivity in nucleophilic acyl substitution reactions, although steric hindrance from the ortho-fluoro group may play a role in modulating reaction rates, particularly with sterically demanding nucleophiles. The provided experimental protocols offer a robust framework for the empirical determination of the pKa and a quantitative comparison of its reactivity in key synthetic transformations, providing valuable data for researchers in the fields of medicinal chemistry and materials science.

References

biological activity of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Potential Biological Activities of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

While specific experimental data on the biological activity of derivatives of this compound is limited in publicly available literature, a comparative analysis of structurally similar compounds provides valuable insights into their potential therapeutic and agrochemical applications. This guide summarizes the observed biological activities of related benzoic acid and benzamide derivatives, presenting available quantitative data, outlining relevant experimental protocols, and visualizing potential mechanisms of action.

Potential Therapeutic and Agrochemical Applications

Derivatives of benzoic acid containing chloro, fluoro, and trifluoromethyl substitutions have demonstrated a wide range of biological activities. These functionalities can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Based on the activities of analogous compounds, derivatives of this compound are hypothesized to exhibit potential in the following areas:

  • Antiviral Activity: Benzoic acid derivatives have been identified as inhibitors of viral neuraminidase, a key enzyme in the replication of the influenza virus.

  • Herbicidal Activity: Phenylpyridine derivatives with trifluoromethyl and chloro substitutions have shown potent herbicidal effects by inhibiting protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll biosynthesis.

  • Antimicrobial Activity: The presence of halogen and trifluoromethyl groups on aromatic rings is a common feature in many antimicrobial agents, suggesting potential antibacterial and antifungal properties.

  • Metabolic Disease Modulation: A structurally related compound, 6-chloro-2,3-difluoro-4-(trifluoromethyl)benzoic acid, has been mentioned in the context of Stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are being investigated for the treatment of obesity and other metabolic disorders.

Comparative Biological Activity Data

The following table summarizes the biological activities of various compounds structurally related to this compound derivatives. This data provides a benchmark for the potential efficacy of this class of compounds.

Compound Class/DerivativeBiological ActivityTarget/AssayQuantitative Data (IC₅₀/EC₅₀/MIC)Reference
Benzoic acid derivative (NC-5)Anti-influenza A virus (H1N1)Neuraminidase Inhibition / Cell-based assayEC₅₀ = 33.6 µM[1][2]
Phenylpyridine derivative (7a)HerbicidalProtoporphyrinogen Oxidase (PPO) InhibitionIC₅₀ = 9.4 nM[3]
Flavonoid derivativesAntibacterial (Staphylococcus aureus)Minimum Inhibitory Concentration (MIC)MIC = 31.25 - 125 µg/mL[4]
Chalcone derivativesAntifungal (Aspergillus flavus)Minimum Inhibitory Concentration (MIC)MIC = 7.81 - 31.25 µg/mL[4]
Benzavir-2Anti-Herpes Simplex Virus (HSV-1, HSV-2)Viral Plaque Reduction AssayPotency similar to acyclovir[5]
5'-modified 2,5,6-trichlorobenzimidazole ribonucleosidesAnti-Human Cytomegalovirus (HCMV)Plaque and Yield Reduction AssaysIC₅₀ = 0.5 - 14.2 µM[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of novel chemical entities, based on protocols described for structurally related compounds.

Antiviral Activity Assay (Influenza Neuraminidase Inhibition)
  • Enzyme and Substrate Preparation: Recombinant neuraminidase (NA) from a relevant influenza strain is purified. A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is prepared in a suitable buffer (e.g., MES buffer with CaCl₂).

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations in the assay buffer.

  • Assay Procedure:

    • Add 50 µL of the diluted compound solutions to the wells of a 96-well black microplate.

    • Add 50 µL of the NA enzyme solution to each well and incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the MUNANA substrate solution.

    • Incubate the plate for 1 hour at 37°C.

  • Data Acquisition and Analysis:

    • Stop the reaction by adding a stop solution (e.g., 0.1 M glycine-NaOH, pH 10.2).

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no compound).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Herbicidal Activity Assay (PPO Inhibition)
  • Enzyme Extraction: Protoporphyrinogen oxidase (PPO) is extracted from a susceptible plant species (e.g., etiolated seedlings) by homogenization in a buffer containing protease inhibitors. The extract is then centrifuged to obtain a crude enzyme solution.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., acetone or DMSO) and serially diluted.

  • Assay Procedure:

    • The reaction mixture contains the enzyme extract, a buffer (e.g., Tris-HCl with DTT and Tween 80), and the test compound at various concentrations.

    • The mixture is pre-incubated for a specific time at a controlled temperature (e.g., 25°C).

    • The reaction is initiated by the addition of the substrate, protoporphyrinogen IX.

    • The oxidation of protoporphyrinogen IX to protoporphyrin IX is monitored by measuring the increase in fluorescence or absorbance at a specific wavelength over time.

  • Data Analysis:

    • The rate of the enzymatic reaction is calculated for each compound concentration.

    • The percentage of inhibition is determined relative to a control without the inhibitor.

    • The IC₅₀ value is calculated by plotting the inhibition percentage against the compound concentration.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
  • Bacterial Strains and Culture Conditions: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used. Bacteria are cultured in appropriate broth media (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.

  • Compound Preparation: Test compounds are dissolved in DMSO and serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The microplates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

  • Controls: Positive (bacteria with no compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., ciprofloxacin) is also tested as a positive control for inhibition.

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate a potential signaling pathway that could be targeted by these derivatives and a general workflow for their synthesis and biological evaluation.

antiviral_pathway cluster_virus Influenza Virus cluster_host Host Cell Virus Virus Particle Receptor Sialic Acid Receptor Virus->Receptor Attachment NA Neuraminidase (NA) NA->Receptor Cleavage for Release HostCell Host Cell Release Virus Release HostCell->Release Receptor->HostCell Entry & Replication Release->Virus Progeny Virions Inhibitor Benzoic Acid Derivative Inhibitor->NA Inhibition experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 3-Chloro-2-fluoro-5- (trifluoromethyl)benzoic acid amide_formation Amide Formation start->amide_formation purification Purification & Characterization amide_formation->purification derivatives Library of Derivatives purification->derivatives primary_screening Primary Biological Assays (e.g., Antiviral, Herbicidal) derivatives->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_assays Secondary Assays (Dose-Response, Cytotoxicity) hit_identification->secondary_assays lead_selection Lead Compound Selection secondary_assays->lead_selection sar Structure-Activity Relationship (SAR) Studies lead_selection->sar admet ADMET Profiling sar->admet optimized_lead Optimized Lead admet->optimized_lead

References

In Focus: The Elusive Crystal Structure of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic Acid and a Comparative Analysis with Related Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional atomic arrangement of a molecule is paramount for predicting its behavior and interactions. This guide delves into the crystallographic analysis of halogenated benzoic acids, with a primary focus on the structural characteristics of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid. While the experimental crystal structure for this specific compound is not publicly available, this guide provides a comprehensive comparison with structurally similar, crystallized analogues to offer valuable insights into its expected solid-state properties.

This comparative analysis centers on the experimentally determined crystal structure of 3-Chloro-2,4,5-trifluorobenzoic acid, a close structural relative to the target compound. By examining its crystallographic parameters and comparing them with other relevant benzoic acid derivatives, we can infer potential structural features of this compound.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for 3-Chloro-2,4,5-trifluorobenzoic acid and provides a comparative look at other selected benzoic acid derivatives. This data is crucial for understanding the packing arrangements and intermolecular interactions within the crystal lattice.

Parameter3-Chloro-2,4,5-trifluorobenzoic acid[1]2,4,6-Trifluorobenzoic acid[2]2-Fluorobenzoic acid3-Chlorobenzoic acid[3]2-(Trifluoromethyl)benzoic acid[4]
Chemical Formula C₇H₂ClF₃O₂C₇H₃F₃O₂C₇H₅FO₂C₇H₅ClO₂C₈H₅F₃O₂
Molecular Weight 210.54 g/mol 176.09 g/mol 140.11 g/mol [5]156.57 g/mol 190.12 g/mol [4]
Crystal System MonoclinicMonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/cP2₁/aP2₁/c
a (Å) 4.4760 (9)7.2769 (3)13.8811.454.8816 (3)
b (Å) 13.654 (3)13.7998 (6)5.2314.8014.3995 (10)
c (Å) 12.400 (3)7.3097 (3)9.063.8410.9669 (8)
β (°) 97.16 (3)115.041 (2)94.596.598.818 (3)
Volume (ų) 751.9 (3)665.04 (5)654643761.54 (10)
Z 44444

Experimental Protocols

The synthesis and crystallization of these compounds are critical steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following protocols are based on the successful synthesis and crystallization of 3-Chloro-2,4,5-trifluorobenzoic acid and represent a general approach that could be adapted for the target compound.[1]

Synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid[1]
  • Reaction Setup: A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid (0.52 g) and sodium nitrite (0.33 g) is prepared.

  • Addition: This solid mixture is added in portions to a solution of cupric chloride (3 g) in water (9 ml) containing 36% aqueous hydrochloric acid (0.5 g).

  • Reaction: The resulting mixture is stirred for 1.5 hours.

  • Work-up: Additional water (25 ml) and diethyl ether (20 ml) are added to the reaction mixture. The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with a 36% aqueous solution of hydrochloric acid and then concentrated on a rotary evaporator to yield 3-chloro-2,4,5-trifluorobenzoic acid as a light-brown solid.

Crystallization[1]

Single crystals suitable for X-ray analysis were obtained by the slow evaporation of a toluene solution of the synthesized 3-chloro-2,4,5-trifluorobenzoic acid.

General X-ray Diffraction Experimental Workflow

The determination of a crystal structure by X-ray diffraction follows a well-established workflow.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffractometer Data Collection on Diffractometer mounting->diffractometer reduction Data Reduction & Integration diffractometer->reduction solution Structure Solution (e.g., Direct Methods) reduction->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: Experimental workflow for X-ray crystal structure determination.

Data Collection and Refinement for 3-Chloro-2,4,5-trifluorobenzoic acid: [1]

  • Diffractometer: Enraf–Nonius CAD-4

  • Radiation: Mo Kα

  • Temperature: 293 K

  • Data Collection Software: CAD-4 EXPRESS

  • Structure Solution and Refinement Programs: SHELXTL

Structural Insights and Comparison

The crystal structure of 3-Chloro-2,4,5-trifluorobenzoic acid reveals that the molecules form typical centrosymmetric dimers through O—H⋯O hydrogen bonds between the carboxylic acid groups.[1] This is a common and robust supramolecular synthon observed in the crystal structures of most benzoic acid derivatives. The carboxyl group is slightly twisted out of the plane of the benzene ring.

For the target molecule, this compound, it is highly probable that a similar dimeric structure would be the primary intermolecular interaction. The presence of the trifluoromethyl group, a strong electron-withdrawing and bulky substituent, could influence the crystal packing and potentially lead to different intermolecular contacts involving the fluorine atoms. A comprehensive analysis of the crystal structures of other trifluoromethyl-substituted benzoic acids, such as 2-(trifluoromethyl)benzoic acid, can provide further clues into these potential packing motifs.[4] The interplay between the chloro, fluoro, and trifluoromethyl substituents will ultimately dictate the final crystal packing, influencing properties such as melting point, solubility, and bioavailability, which are of critical interest to drug development professionals.

References

A Comparative Analysis of Ortho-Substituted Fluoro- and Chloro-Benzoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 2-fluorobenzoic acid and 2-chlorobenzoic acid, focusing on their physicochemical properties, synthesis, and applications in research and development.

This guide provides a detailed comparative analysis of 2-fluorobenzoic acid and 2-chlorobenzoic acid, two closely related halogen-substituted aromatic carboxylic acids. While structurally similar, the difference in the halogen substituent at the ortho position—fluorine versus chlorine—imparts distinct physicochemical and reactive properties. Understanding these nuances is critical for researchers, particularly in the fields of medicinal chemistry and materials science, where these compounds are valuable building blocks.

Physicochemical Properties

The substitution of a halogen at the ortho position significantly influences the acidity, lipophilicity, and solubility of the benzoic acid scaffold. These parameters are crucial in drug design as they affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Property2-Fluorobenzoic Acid2-Chlorobenzoic Acid
Molecular Formula C₇H₅FO₂[1][2]C₇H₅ClO₂[3]
Molar Mass 140.11 g/mol [1][2]156.57 g/mol [3]
Melting Point 122-125 °C[4][5]139-143 °C[6][7]
Boiling Point ~259 °C (decomposes)[4]285 °C[3][6]
pKa 3.27[4][8]2.89[3], 2.92[7][9]
logP 1.82.039[3]
Water Solubility Slightly soluble[4][5]Insoluble in cold water, more soluble in hot water[7][10][11]
Appearance White crystalline powder[2][5]White solid[3], white to off-white powder[6]

A notable difference is their acidity. 2-Chlorobenzoic acid is a stronger acid (lower pKa) than 2-fluorobenzoic acid.[3][4] This is attributed to the "ortho effect," where the proximity of the halogen to the carboxylic acid group influences its acidity.[4]

Synthesis and Reactivity

Both compounds are synthesized through various methods, often tailored for laboratory or industrial scale production.

2-Fluorobenzoic Acid Synthesis:

  • A common laboratory preparation involves the diazotization of anthranilic acid in the presence of anhydrous hydrogen fluoride and sodium nitrite.[1]

  • Another route is the oxidation of o-fluorobenzaldehyde.[1]

  • It can also be synthesized from functionalized aryl iodides or bromides via an activated copper solution followed by carboxylation with carbon dioxide.[12]

2-Chlorobenzoic Acid Synthesis:

  • It is commonly prepared by the oxidation of 2-chlorotoluene, with potassium permanganate often used in laboratory-scale reactions.[3][10][13]

  • An alternative method is the hydrolysis of α,α,α-trichloro-2-toluene.[3][13]

In terms of reactivity, the carboxylic acid group in both molecules can undergo typical reactions like esterification and amidation.[6] The halogenated aromatic ring can participate in electrophilic aromatic substitution and cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are fundamental in modern organic synthesis for forming carbon-carbon bonds.[6] The nature of the halogen (F vs. Cl) can influence the regioselectivity and reaction rates of these transformations.

Applications in Research and Development

Both 2-fluorobenzoic acid and 2-chlorobenzoic acid serve as crucial intermediates in the synthesis of a wide range of commercially important molecules.

  • 2-Fluorobenzoic Acid is a valuable building block in the development of pharmaceuticals, particularly anti-inflammatory, anticancer, and neuroprotective agents.[8] Its incorporation can enhance metabolic stability and binding affinity of drug candidates.[8] It is also used in agrochemical formulations.

  • 2-Chlorobenzoic Acid is widely used as an intermediate in the production of various pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[14][15] It also serves as a precursor for agrochemicals such as herbicides and pesticides, as well as in the synthesis of dyes and pigments.[7][14]

Experimental Protocols

Accurate determination of physicochemical properties is paramount for the application of these compounds in research. Standardized protocols are essential for obtaining reliable and reproducible data.

This method involves the gradual addition of a titrant (acid or base) to a solution of the analyte and monitoring the pH change.

Protocol Outline:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[16][17]

  • Sample Preparation: Prepare a sample solution of the benzoic acid derivative of a known concentration (e.g., 1mM).[16][17] To maintain a constant ionic strength, 0.15 M potassium chloride solution can be used.[16][17]

  • Titration: Place the sample solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.[16][17] Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH at regular intervals of titrant addition.[16][17]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.[17] The pKa is equal to the pH at the half-equivalence point.[18]

The shake-flask method is the gold standard for determining the partition coefficient (logP), a measure of a compound's lipophilicity.[19][20]

Protocol Outline:

  • Phase Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4).[19][21] The two phases should be pre-saturated with each other by shaking them together for 24 hours, followed by separation.[19]

  • Partitioning: Dissolve a known amount of the test compound in one of the phases.[20] Add a measured volume of the other phase and shake the mixture until equilibrium is reached.[20]

  • Phase Separation: Allow the two phases to separate completely. This can sometimes be challenging due to the viscosity of n-octanol.[20]

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as liquid chromatography.[20]

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

The OECD Test Guideline 105 describes two primary methods for determining water solubility: the column elution method and the flask method.[22][23] The flask method is suitable for substances with solubilities above 10⁻² g/L.[22][23]

Protocol Outline (Flask Method):

  • Equilibration: Add an excess amount of the test substance to a flask containing purified water.[24] The flask is then agitated at a controlled temperature until saturation is reached.[24]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.[24]

  • Concentration Analysis: The concentration of the substance in the clear aqueous solution is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[24]

  • Replicates: The experiment should be performed at least in triplicate.

Decision-Making Workflow for Medicinal Chemists

The choice between incorporating a 2-fluoro- or 2-chloro-benzoic acid moiety into a lead compound can have significant consequences for its biological activity and pharmacokinetic properties. The following diagram illustrates a simplified decision-making workflow.

G cluster_0 Initial Consideration cluster_1 Ortho-Halogen Substitution Strategy cluster_2 Comparative Evaluation cluster_3 Experimental Testing cluster_4 Analysis and Selection start Start: Lead Compound with a Benzoic Acid Moiety goal Goal: Improve Potency, Selectivity, or ADME Properties start->goal decision Introduce Ortho-Halogen? goal->decision fluoro Synthesize 2-Fluoro Analog decision->fluoro Yes chloro Synthesize 2-Chloro Analog decision->chloro Yes no_change Pursue Other Modifications decision->no_change No assay_f In vitro Assays (Potency, Selectivity) fluoro->assay_f adme_f ADME Profiling (pKa, logP, Solubility) fluoro->adme_f assay_c In vitro Assays (Potency, Selectivity) chloro->assay_c adme_c ADME Profiling (pKa, logP, Solubility) chloro->adme_c compare Compare Results assay_f->compare adme_f->compare assay_c->compare adme_c->compare select Select Optimal Candidate for Further Development compare->select

Caption: A workflow for deciding between 2-fluoro- and 2-chloro-benzoic acid analogs.

References

A Comparative Guide to Validating the Purity of Synthesized 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous validation of synthesized active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug discovery and development to ensure safety, efficacy, and reproducibility. This guide provides a comprehensive framework for assessing the purity of synthesized 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid, a valuable building block in medicinal chemistry. We present a comparative analysis of this compound with structurally similar alternatives, supported by detailed experimental protocols for key analytical techniques.

Introduction to Purity Validation

The purity of a synthesized compound is a critical quality attribute that directly impacts its chemical and biological properties. Impurities, which can arise from starting materials, by-products, or degradation, can lead to erroneous experimental results and potential safety concerns. A multi-pronged analytical approach is therefore essential to comprehensively characterize the purity of a synthesized compound like this compound.

This guide focuses on four principal analytical techniques for purity determination:

  • High-Performance Liquid Chromatography (HPLC) for the quantification of the main component and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F) for structural confirmation and quantitative analysis (qNMR).

  • Elemental Analysis (EA) for the determination of the elemental composition.

Comparative Analysis with Alternative Compounds

To provide a context for the purity analysis of this compound, a comparison with structurally related compounds is beneficial. These alternatives can present different analytical challenges and potential impurity profiles.

Table 1: Comparison of this compound and Alternative Compounds

Compound NameStructureKey Differences & Analytical Considerations
This compound this compoundThe target compound. The presence of chlorine, fluorine, and a trifluoromethyl group requires a combination of analytical techniques for comprehensive analysis.
2-Chloro-5-(trifluoromethyl)benzoic acid[1][2][3][4]2-Chloro-5-(trifluoromethyl)benzoic acidIsomeric impurity. The absence of the fluorine at the 2-position will result in a different fragmentation pattern in MS and distinct chemical shifts in NMR. HPLC separation from the target compound needs to be validated.
3-Chloro-5-(trifluoromethyl)benzoic acid[5][6]3-Chloro-5-(trifluoromethyl)benzoic acidIsomeric impurity. The absence of the fluorine at the 2-position will lead to a simpler ¹⁹F NMR spectrum and different chromatographic behavior.
3-Fluoro-5-(trifluoromethyl)benzoic acid[7][8][9]3-Fluoro-5-(trifluoromethyl)benzoic acidA structural analog lacking the chlorine atom. This would significantly alter the isotopic pattern in mass spectrometry and simplify the ¹H NMR spectrum in the aromatic region.

Experimental Protocols for Purity Validation

A logical workflow is crucial for the comprehensive purity assessment of a synthesized compound. The following diagram illustrates a recommended approach.

Purity_Validation_Workflow Workflow for Purity Validation cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic & Elemental Analysis cluster_data Data Analysis & Reporting Synthesized_Product Synthesized 3-Chloro-2-fluoro-5- (trifluoromethyl)benzoic acid Initial_Assessment Initial Assessment (TLC, Melting Point) Synthesized_Product->Initial_Assessment HPLC HPLC-UV/DAD (Purity, Non-volatile Impurities) Initial_Assessment->HPLC GC_MS GC-MS (Volatile Impurities, Residual Solvents) Initial_Assessment->GC_MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structure Confirmation, qNMR) Initial_Assessment->NMR EA Elemental Analysis (C, H, N, Halogen) (Elemental Composition) Initial_Assessment->EA Data_Integration Data Integration & Purity Calculation HPLC->Data_Integration GC_MS->Data_Integration NMR->Data_Integration EA->Data_Integration CoA Certificate of Analysis (CoA) Generation Data_Integration->CoA NMR_Analysis_Relationship NMR Analysis of Target Compound Target_Compound This compound H_NMR ¹H NMR Target_Compound->H_NMR Provides information on a) Aromatic protons b) Carboxylic acid proton F_NMR ¹⁹F NMR Target_Compound->F_NMR Provides information on a) Fluorine at C-2 b) Trifluoromethyl group C_NMR ¹³C NMR Target_Compound->C_NMR Provides information on carbon skeleton qNMR Quantitative NMR (qNMR) H_NMR->qNMR Using internal standard F_NMR->qNMR Often simpler due to wider chemical shift range Purity_Assessment Purity Assessment qNMR->Purity_Assessment

References

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of various pharmaceuticals.

Introduction to Analytical Challenges

This compound is a halogenated aromatic carboxylic acid. Its analysis can be challenging due to its polarity and the potential for complex sample matrices. The choice between HPLC-UV and LC-MS depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used technique for the analysis of aromatic compounds. For halogenated benzoic acids, reversed-phase chromatography is the most common approach.

Experimental Protocol: HPLC-UV

A typical HPLC-UV method for the analysis of compounds similar to this compound is outlined below. This method is based on established protocols for other benzoic acid derivatives and serves as a strong starting point for method development.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.[1]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous phase and an organic solvent. A typical mobile phase could be a mixture of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 235 nm.[1]

  • Sample Preparation: The sample is typically dissolved in the mobile phase or a compatible solvent.

HPLC_Workflow Sample Sample Preparation (Dissolution) Injection HPLC Injection Sample->Injection Inject Column C18 Reversed-Phase Column Separation Injection->Column Elution with Mobile Phase Detection UV Detection (~235 nm) Column->Detection Separated Analytes Data Data Acquisition and Analysis Detection->Data Signal

Caption: A typical experimental workflow for HPLC-UV analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly useful for analyzing trace amounts of compounds in complex matrices.

Experimental Protocol: LC-MS

LC-MS methods for fluorinated benzoic acids have been well-documented and provide a robust framework for the analysis of this compound.[3][4][5]

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole instrument for MS/MS).

  • Column: A C18 reversed-phase column is commonly used.[5]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an ammonium acetate buffer and methanol or acetonitrile is often employed.[2][6]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min for conventional LC, and higher for UHPLC.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for acidic compounds like benzoic acids.[3]

  • MS Detection: For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used to enhance sensitivity and selectivity.[7]

  • Sample Preparation: For complex matrices like groundwater or biological fluids, solid-phase extraction (SPE) may be necessary to pre-concentrate the analyte and remove interfering substances.[4]

LCMS_Workflow cluster_prep Sample Preparation Sample Sample SPE Solid-Phase Extraction (Optional) Sample->SPE Injection LC Injection SPE->Injection Inject Column C18 Reversed-Phase Column Separation Injection->Column Elution with Mobile Phase Ionization Electrospray Ionization (ESI - Negative Mode) Column->Ionization Separated Analytes Detection Mass Spectrometry (MS or MS/MS) Ionization->Detection Ions Data Data Acquisition and Analysis Detection->Data Signal

Caption: A general experimental workflow for LC-MS analysis.

Performance Comparison

The choice between HPLC-UV and LC-MS will be dictated by the specific analytical needs. Below is a comparison of the expected performance of each technique for the analysis of this compound, based on data from similar compounds.

ParameterHPLC-UVLC-MS/MS
Sensitivity (LOD/LOQ) µg/mL (ppm) range[2]ng/mL (ppb) to pg/mL (ppt) range[4][5]
Selectivity Moderate; relies on chromatographic separation.High; relies on both chromatographic separation and mass-to-charge ratio.
Linearity Range Typically 2-3 orders of magnitude.[2]Can be 3-5 orders of magnitude.[7]
Analysis Time Can be under 10 minutes.[3]Can be under 10 minutes, with UHPLC enabling even faster analysis.[5]
Matrix Effects Susceptible to interferences from co-eluting compounds that absorb at the same wavelength.Can be affected by ion suppression or enhancement, but this can be mitigated with appropriate sample preparation and internal standards.
Cost & Complexity Lower initial cost and less complex to operate and maintain.Higher initial cost and requires more specialized expertise for operation and data interpretation.

Conclusion

Both HPLC-UV and LC-MS are viable techniques for the analysis of this compound.

  • HPLC-UV is a cost-effective and straightforward method suitable for routine analysis where high sensitivity is not a primary concern, such as in quality control of bulk materials or concentrated solutions.

  • LC-MS , particularly LC-MS/MS, is the superior choice for applications requiring high sensitivity and selectivity, such as trace analysis in complex sample matrices, impurity profiling, and pharmacokinetic studies.

The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, including the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation and expertise.

References

A Spectroscopic Comparison of trans-Resveratrol with its Isomer and Analog

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of trans-resveratrol, its geometric isomer cis-resveratrol, and its close structural analog, pterostilbene. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on experimental data from UV-Vis, FT-IR, NMR, and Mass Spectrometry.

Structural Overview

trans-Resveratrol (3,5,4'-trihydroxy-trans-stilbene) and cis-resveratrol are geometric isomers, differing in the arrangement of their substituents around the central carbon-carbon double bond.[1][2] Pterostilbene (3,5-dimethoxy-4'-hydroxystilbene) is an analog of resveratrol where two hydroxyl groups are replaced by methoxy groups, significantly increasing its lipophilicity and bioavailability.[3][4][5] These structural differences give rise to distinct spectroscopic signatures.

Data Presentation: Comparative Spectroscopic Data

The following table summarizes the key quantitative data obtained from various spectroscopic techniques for trans-resveratrol, cis-resveratrol, and trans-pterostilbene.

Spectroscopic TechniquePropertytrans-Resveratrolcis-Resveratroltrans-Pterostilbene
UV-Vis Spectroscopy λmax (nm)~306-310[6][7]~285-286[6][8]~308[8]
FT-IR Spectroscopy Key Peaks (cm⁻¹)~3200 (O-H str), ~1603 (C=C str), ~1581 (C=C str), ~964 (trans C-H bend)[9][10]~3200 (O-H str), ~1600 (C=C str), Lacks ~964 peak~2950 (C-H str, OCH₃), ~1590 (C=C str), ~1175 (C-O str)
¹H NMR Spectroscopy Chemical Shift δ (ppm)~6.8-7.0 (Olefinic H), ~6.2-7.4 (Aromatic H)[11][12]~6.3-6.5 (Olefinic H), ~6.2-7.2 (Aromatic H)~7.0-7.1 (Olefinic H), ~6.4-7.4 (Aromatic H), ~3.8 (OCH₃)
Mass Spectrometry [M-H]⁻ (m/z)227.07[13][14][15]227.07255.08[3][16]
Mass Spectrometry Key Fragments (m/z)185, 143[13][14][16]185, 143240, 212

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis and comparison of resveratrol isomers and their analogs.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison Sample Plant Material / Standard Extraction Solvent Extraction (e.g., Methanol/Ethanol) Sample->Extraction Purification Purification / Isolation (e.g., HPLC) Extraction->Purification UVVis UV-Vis Spectroscopy Purification->UVVis FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry (LC-MS/MS) Purification->MS DataProc Data Processing UVVis->DataProc FTIR->DataProc NMR->DataProc MS->DataProc Compare Comparative Analysis DataProc->Compare Report Publish Guide Compare->Report

Caption: Workflow for Spectroscopic Comparison of Polyphenols.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample matrix.

1. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the wavelength of maximum absorbance (λmax), which is characteristic of the electronic transitions within the molecule's chromophore.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Protocol:

    • Sample Preparation: Prepare standard solutions of trans-resveratrol, cis-resveratrol, and pterostilbene in a UV-transparent solvent, such as ethanol or methanol, at a concentration range of 1-10 µg/mL.[17][18]

    • Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer.

    • Spectral Acquisition: Scan the samples across a wavelength range of 200-400 nm.[19]

    • Data Analysis: Identify the λmax for each compound. trans-stilbenes like trans-resveratrol and trans-pterostilbene typically show a strong absorbance peak above 300 nm, while the cis-isomer's peak is shifted to a shorter wavelength (~285 nm) with lower intensity due to steric hindrance.[6][8]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecules by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Protocol:

    • Sample Preparation: Samples can be analyzed neat (as a solid powder) or as a thin film after solvent evaporation. For the KBr pellet technique, a small amount of sample is finely ground with potassium bromide and pressed into a pellet.[20]

    • Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet holder.

    • Sample Spectrum: Place the sample on the ATR crystal or insert the pellet and record the spectrum, typically over a wavenumber range of 4000–400 cm⁻¹.[20][21]

    • Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands. Key differences include the C-H out-of-plane bending vibration for the trans-alkene (~965 cm⁻¹) in trans-resveratrol, which is absent in the cis-isomer.[9][22] Pterostilbene will show characteristic C-O stretching bands for the methoxy groups.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the detailed molecular structure by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Protocol:

    • Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).[23]

    • Data Acquisition: Perform a series of NMR experiments, including 1D ¹H and ¹³C spectra, and 2D experiments like COSY, HSQC, and HMBC for complete structural assignment.[24][25][26]

    • Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and correlations. The chemical shifts of the vinylic protons are particularly diagnostic: they appear at a higher field (more downfield) for the trans-isomer compared to the cis-isomer due to anisotropic effects.[11][23] The methoxy protons of pterostilbene will give a characteristic singlet peak around 3.8 ppm.

4. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.

  • Instrumentation: Typically a Liquid Chromatography (LC) system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[27][28][29]

  • Protocol:

    • Sample Introduction: Samples are first separated by the LC system. The eluent is then introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

    • Ionization: ESI is commonly used for polyphenols, often in negative ion mode ([M-H]⁻) due to the acidic phenolic protons.[14][15]

    • Mass Analysis: In full scan mode, the mass-to-charge ratio (m/z) of the molecular ion is determined.

    • Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.[13][30]

    • Data Analysis: The accurate mass measurement confirms the molecular formula. The fragmentation pattern provides a fingerprint for each compound. For instance, resveratrol isomers will have the same molecular ion (m/z 227 in negative mode) but may show subtle differences in fragment ion abundances, while pterostilbene will have a distinct molecular ion (m/z 255).[3][13]

References

Safety Operating Guide

Proper Disposal of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate guidance on the disposal of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid, it is imperative to treat it as hazardous waste and entrust it to a licensed environmental disposal company. Adherence to local, state, and federal regulations is mandatory for the disposal of this chemical and its contaminated packaging.[1][2] This guide provides essential safety and logistical information to support researchers, scientists, and drug development professionals in the proper management of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Due to the hazardous nature of halogenated benzoic acids, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[3]

Operational Disposal Plan

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Step-by-Step Collection and Segregation Protocol:

  • Waste Collection: Accumulate all waste materials containing this compound, including residual amounts of the chemical, and any contaminated items such as weighing papers, pipette tips, and gloves.

  • Container Selection: Use a designated hazardous waste container that is compatible with the chemical and can be securely sealed to prevent leaks or spills.

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by the disposal company.[3]

  • Documentation: Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for the compound.

Quantitative Disposal Parameters

ParameterValueRegulation/Guideline
Minimum Incineration Temperature ≥ 1100°C (2012°F)European Union Directive on Industrial Emissions
Condition For hazardous waste with a content of more than 1% of halogenated organic substances, expressed as chlorine.[4]
Residence Time Typically 2 secondsEuropean Union Directive on Industrial Emissions[4]

Potential Degradation and Neutralization Methodologies (For Research Purposes)

It is crucial to emphasize that the following information is for informational purposes only and does not constitute a recommended disposal protocol. The degradation of fluorinated aromatic compounds is a complex field of ongoing research due to the high stability of the carbon-fluorine bond. Simple neutralization with a base, while applicable to the carboxylic acid group, will not address the halogenated aromatic ring.

Chemical Degradation Research:

  • Advanced Oxidation Processes (AOPs): Research has explored the use of AOPs for the degradation of persistent aromatic hydrocarbons.[5] These methods, which involve the generation of highly reactive hydroxyl radicals, have shown effectiveness in breaking down complex organic molecules. However, specific protocols for this compound are not established.

  • Hydrolysis of the Carboxylic Acid Group: While the carboxylic acid functional group can be neutralized by a base, this does not degrade the halogenated aromatic structure. The reaction of a benzoic acid with a strong base like sodium hydroxide will form a sodium benzoate salt and water. This does not reduce the environmental persistence of the fluorinated and chlorinated components.

  • Reductive Dehalogenation: Some research has investigated the microbial and chemical reductive dehalogenation of halogenated aromatics. These processes are typically slow and require specific catalysts and conditions.

Due to the lack of validated and safe protocols for the chemical neutralization or degradation of this compound in a standard laboratory setting, these methods are not recommended for routine disposal.

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_documentation Record Keeping start Generation of Waste (Unused chemical, contaminated labware) collect Collect in a designated, compatible, and sealed hazardous waste container start->collect label_container Label container clearly: 'Hazardous Waste' 'this compound' collect->label_container store Store in a cool, dry, well-ventilated area label_container->store contact_vendor Contact Licensed Hazardous Waste Disposal Company store->contact_vendor provide_sds Provide Safety Data Sheet (SDS) to the disposal company contact_vendor->provide_sds pickup Arrange for waste pickup provide_sds->pickup incineration High-Temperature Incineration (≥ 1100°C for halogenated waste) pickup->incineration document Maintain disposal records as per institutional and regulatory requirements pickup->document

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.